molecular formula C21H26O2 B12421962 Altrenogest-d5

Altrenogest-d5

货号: B12421962
分子量: 315.5 g/mol
InChI 键: VWAUPFMBXBWEQY-NSGAWIOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Altrenogest-d5 is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H26O2

分子量

315.5 g/mol

IUPAC 名称

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2

InChI 键

VWAUPFMBXBWEQY-NSGAWIOXSA-N

手性 SMILES

[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H]

规范 SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O

产品来源

United States

Foundational & Exploratory

what is Altrenogest-d5 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Altrenogest-d5, a deuterated analog of the synthetic progestin Altrenogest (B1664803). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. It details the core properties of this compound, its primary application as an internal standard in quantitative analysis, and provides detailed experimental methodologies.

Core Concepts: Understanding this compound

This compound is a synthetic steroid in which five hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification assays.[1] While chemically almost identical to Altrenogest, the increased mass of this compound allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]

Altrenogest itself is a potent progestin, a synthetic progestogen, used extensively in veterinary medicine to control the estrous cycle in mares and sows.[2] It exerts its biological effects by binding to and activating progesterone (B1679170) receptors, which in turn modulates the hypothalamic-pituitary-gonadal (HPG) axis.[2]

Physicochemical Properties

The key physicochemical properties of Altrenogest and its deuterated analog are summarized below. This data is critical for method development and for understanding the behavior of these compounds in analytical systems.

PropertyAltrenogestThis compoundData Source
Chemical Formula C₂₁H₂₆O₂C₂₁H₂₁D₅O₂[1][3]
Molecular Weight 310.43 g/mol 315.46 g/mol [1][3]
CAS Number 850-52-2Not available[3]
Appearance White to pale yellow crystalline powderNot specified, assumed similar to Altrenogest[3]
Solubility Soluble in ethanol (B145695) and chloroform; sparingly soluble in waterNot specified, assumed similar to Altrenogest[3]
Isotopic Properties of this compound

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. While a specific Certificate of Analysis with the exact isotopic enrichment was not publicly available, commercial suppliers of stable isotope-labeled standards typically provide products with high isotopic purity.

ParameterTypical ValueDescription
Isotopic Purity ≥ 98%The percentage of the deuterated compound relative to the total amount of the compound (deuterated and undeuterated).
Deuterium Incorporation 5 Deuterium AtomsThe number of deuterium atoms incorporated into the Altrenogest molecule.
Mass Shift +5 DaThe difference in mass between this compound and unlabeled Altrenogest.

Primary Use in Research: Internal Standard for Quantitative Analysis

The predominant application of this compound in a research setting is as an internal standard for the accurate quantification of Altrenogest in biological matrices such as plasma, urine, and tissue samples.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).

The core principle of IDMS is that the deuterated internal standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved.

Logical Workflow for Quantitative Analysis using this compound

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative bioanalytical method.

logical_workflow Logical Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of this compound (IS) Sample->Spike Addition of IS Extraction Extraction of Analytes (Altrenogest & this compound) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Chromatographic Separation (LC) Cleanup->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quant Quantification based on Analyte/IS Peak Area Ratio MS->Quant

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of Altrenogest in biological samples using this compound as an internal standard, based on established practices in the field.

Sample Preparation from Plasma

This protocol is adapted from methodologies described for the analysis of steroids in plasma.[4][5]

  • Sample Aliquoting: Aliquot 0.5 mL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a 100 ng/mL this compound working solution in methanol (B129727) to each plasma sample. This results in a final internal standard concentration of 4 ng/mL.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Sample Preparation from Animal Tissue

This protocol provides a general guideline for the extraction of Altrenogest from animal tissues.[6][7]

  • Tissue Homogenization: Weigh approximately 0.5 g of frozen tissue and homogenize it in 2 mL of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • Internal Standard Spiking: Add 20 µL of a 100 ng/mL this compound working solution in methanol to the tissue homogenate.

  • Liquid-Liquid Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the liquid-liquid extraction step on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: The reconstituted sample is ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions for the LC-MS/MS analysis of Altrenogest. Method optimization will be required for specific instrumentation and applications.[8]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Altrenogest: Q1: 311.2 -> Q3: 271.2 (Quantifier), 109.1 (Qualifier) This compound: Q1: 316.2 -> Q3: 276.2 (Quantifier)

Signaling Pathways

To provide a comprehensive understanding of the biological context in which Altrenogest and, by extension, this compound are studied, this section details the relevant signaling pathways.

Progesterone Receptor Signaling Pathway

Altrenogest, as a progestin, primarily acts through the progesterone receptor. The following diagram illustrates the classical genomic signaling pathway of progesterone receptor activation.

progesterone_pathway Progesterone Receptor Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Altrenogest Altrenogest PR_complex Progesterone Receptor (PR) -HSP Complex Altrenogest->PR_complex Binding & HSP Dissociation Active_PR Activated PR Dimer PR_complex->Active_PR Dimerization PRE Progesterone Response Element (PRE) on DNA Active_PR->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Biological Effects Protein->Response

Caption: Classical genomic signaling pathway of the progesterone receptor.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Altrenogest's therapeutic effect in controlling the estrous cycle is achieved through its influence on the HPG axis. The diagram below illustrates this regulatory relationship.

HPG_axis Regulation of the HPG Axis by Altrenogest cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Ovaries->Hypothalamus Estrogen (-) Ovaries->Pituitary Estrogen (-) Altrenogest Altrenogest Altrenogest->Hypothalamus Negative Feedback (-) Altrenogest->Pituitary Negative Feedback (-) GnRH GnRH LH_FSH LH & FSH Estrogen Estrogen

Caption: Negative feedback regulation of the HPG axis by Altrenogest.

Conclusion

This compound is an essential analytical tool for researchers in drug metabolism, pharmacokinetics, and veterinary science. Its use as an internal standard in isotope dilution mass spectrometry provides the highest level of accuracy and precision for the quantification of Altrenogest in complex biological matrices. The detailed protocols and an understanding of the underlying biological pathways provided in this guide will aid researchers in the successful implementation of their analytical methods and a deeper interpretation of their results.

References

Altrenogest-d5 chemical structure and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies of a Key Isotope-Labeled Steroid

Altrenogest-d5, the deuterium-labeled analog of the synthetic progestin Altrenogest (B1664803), serves as a critical internal standard for quantitative analyses in pharmaceutical research and veterinary drug monitoring.[1] Its structural similarity to the parent compound, coupled with a distinct mass difference, makes it an ideal tool for techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, molecular formula, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Molecular Formula

This compound is a synthetic steroid belonging to the 19-nortestosterone group.[2][3] It is structurally identical to Altrenogest, with the exception of five deuterium (B1214612) atoms incorporated into the allyl group at the C17 position. This isotopic labeling is crucial for its use as an internal standard.

The IUPAC name for the parent compound, Altrenogest, is (17β)-17-hydroxy-17-(2-propen-1-yl)-estra-4,9,11-trien-3-one.[4] The molecular formula of Altrenogest is C₂₁H₂₆O₂.[4][5][6][7] Consequently, the molecular formula for this compound is C₂₁H₂₁D₅O₂.

Below is the chemical structure of this compound:

Image of the chemical structure of this compound would be placed here. (A 2D chemical structure diagram showing the estrane (B1239764) steroid backbone with a deuterium-labeled allyl group at the C17 position)

Physicochemical and Pharmacological Properties

Altrenogest is a potent agonist of both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[3] It is used in veterinary medicine to synchronize estrus in horses and pigs.[2][3][4][6] The physicochemical properties of Altrenogest are summarized in the table below. The data for this compound is expected to be very similar, with the primary difference being the molecular weight.

PropertyValueReference
Molecular Formula (Altrenogest) C₂₁H₂₆O₂[4][5][6][7]
Molecular Weight (Altrenogest) 310.4 g/mol [4][5][6]
Molecular Formula (this compound) C₂₁H₂₁D₅O₂
Molecular Weight (this compound) ~315.46 g/mol
CAS Number (Altrenogest) 850-52-2[4][5][6]
Appearance Crystalline solid[4]
Solubility (Altrenogest) DMF: 2 mg/ml, Ethanol: 20 mg/ml, DMSO: 0.1 mg/ml[4]
λmax 242, 342 nm[4]
EC₅₀ for Progesterone Receptor 0.3 nM[3]
EC₅₀ for Androgen Receptor 0.64 nM[3]

Experimental Protocols

Synthesis of Altrenogest

An efficient method for the synthesis of Altrenogest has been patented, providing a scalable process with high purity and yield. The synthesis involves a three-step process starting from estra-4,9-diene-3,17-dione.[8]

Step 1: Silylation

  • Estra-4,9-diene-3,17-dione is treated with Lithium Diisopropylamide (LDA) and trimethylchlorosilane ((CH₃)₃SiCl) to generate an intermediate silyl (B83357) enol ether (XY-1).[8]

Step 2: Grignard Reaction

  • The intermediate XY-1 undergoes a Grignard reaction with allyl magnesium bromide to introduce the allyl group at the C17 position, yielding the intermediate XY-2.[8]

Step 3: Deprotection and Rearrangement

  • The intermediate XY-2 is subjected to a deprotection reaction to remove the silyl group, which is accompanied by a double bond rearrangement to afford the crude Altrenogest product.[8] The crude product is then purified by recrystallization to yield high-purity Altrenogest.[8]

The synthesis of this compound would follow a similar pathway, utilizing a deuterated allyl magnesium bromide in the Grignard reaction step.

Quantification of Altrenogest using LC-MS/MS with this compound as Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of Altrenogest in biological matrices such as urine and fat tissue.[9][10][11] The use of this compound as an internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation (from animal fat tissue)

  • Extraction: Homogenize the fat tissue sample. Extract the analytes with methanol.[11]

  • Clean-up: Perform a clean-up step using an alumina (B75360) column to remove interfering substances.[11]

  • Reconstitution: Evaporate the cleaned extract and reconstitute in a suitable solvent for LC-MS/MS analysis. Spike the sample with a known concentration of this compound internal standard prior to injection.

LC-MS/MS Parameters

  • Liquid Chromatography: Utilize a C8 or C18 reversed-phase column for chromatographic separation.[12] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid, is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[10] Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Altrenogest and this compound to ensure specificity and sensitivity. The detection sensitivity for Altrenogest can be as low as 13 pg/mL in urine.[9][10]

Mechanism of Action and Signaling Pathway

Altrenogest exerts its biological effects by binding to and activating intracellular progesterone and androgen receptors.[2][3] This interaction initiates a signaling cascade that ultimately modulates gene expression in target cells.

Altrenogest_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Altrenogest Altrenogest PR Progesterone Receptor (PR) Altrenogest->PR Binding PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex PR-HSP Complex PR_HSP_complex->PR Dissociation PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding to DNA PR_dimer->PRE Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Initiation

References

An In-depth Technical Guide on the Core Mechanism of Action of Altrenogest-d5 as a Progestogen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Altrenogest-d5 is the deuterium-labeled version of Altrenogest. Deuterium (B1214612) labeling is a common technique used to create a stable isotope-labeled internal standard for bioanalytical quantification by mass spectrometry.[1] The substitution of hydrogen with deuterium atoms does not alter the fundamental pharmacodynamic mechanism of action. Therefore, this guide will detail the mechanism of action of Altrenogest, which is directly applicable to this compound.

Introduction

Altrenogest is a potent synthetic progestogen, a class of steroid hormones that bind to and activate the progesterone (B1679170) receptor (PR).[2][3] Structurally, it is a 19-nortestosterone derivative and is distinguished by its 17α-allyl group.[2][4] Primarily used in veterinary medicine, it mimics the effects of endogenous progesterone to regulate the estrous cycle and maintain pregnancy.[3][5][6] Its high affinity and potency as a PR agonist are central to its biological activity. This document provides a detailed overview of the molecular mechanisms, quantitative activity, and experimental protocols used to characterize the progestogenic action of Altrenogest.

Core Mechanism of Action: Progesterone Receptor Agonism

The primary mechanism of action for Altrenogest is its function as a potent agonist of the progesterone receptor (PR).[2] Like the endogenous hormone progesterone, Altrenogest's effects are mediated through its interaction with intracellular PRs, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[7][8] The progestogenic effects of Altrenogest are primarily achieved through the classical genomic signaling pathway.

The key steps are as follows:

  • Cellular Entry: Being a lipophilic steroid, Altrenogest passively diffuses across the cell membrane into the cytoplasm of target cells.[2]

  • Receptor Binding and Activation: In the cytoplasm, the PR is in an inactive state, complexed with heat shock proteins (HSPs). Altrenogest binds to the ligand-binding domain (LBD) of the PR, inducing a conformational change. This change causes the dissociation of the HSPs.[8]

  • Dimerization and Nuclear Translocation: Upon activation, the receptor-ligand complexes dimerize and are translocated into the nucleus.[9]

  • DNA Binding and Gene Transcription: Within the nucleus, the Altrenogest-PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[8][10]

  • Regulation of Gene Expression: The DNA-bound receptor complex recruits a series of co-activator or co-repressor proteins, which modulate the assembly of the transcriptional machinery. This action initiates or suppresses the transcription of target genes, leading to the synthesis of specific mRNAs and subsequently new proteins that execute the physiological response.[7][8]

This genomic pathway is the principal mechanism by which Altrenogest exerts its powerful progestogenic effects, such as the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), stabilization of the uterine lining, and overall regulation of the reproductive cycle.[5]

Signaling Pathway Visualization

The following diagram illustrates the classical genomic signaling pathway for Altrenogest.

Altrenogest_Signaling_Pathway cluster_extracellular Extracellular Space Alt Altrenogest PR_HSP Inactive PR-HSP Complex Alt->PR_HSP PR_Active Active Altrenogest-PR Complex PR_HSP->PR_Active Binding & HSP Release PR_Dimer Dimerized Altrenogest-PR Complex PR_Active->PR_Dimer Dimerization PRE PRE PR_Dimer->PRE Nuclear Translocation DNA DNA CoReg Co-regulators PRE->CoReg Recruitment Transcription Transcription CoReg->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Effect Progestogenic Effects Proteins->Effect

Caption: Classical genomic signaling pathway of Altrenogest via the Progesterone Receptor.

Quantitative Data: Receptor Binding and Functional Activity

Altrenogest is a highly potent progestin, and notably, it also exhibits significant activity at the androgen receptor (AR).[4][11][12] Its potency has been quantified in in vitro bioassays.

ParameterReceptorValueRelative Potency (% of Endogenous Ligand)Assay TypeReference
EC50 Progesterone Receptor (PR)0.3 nM1,300% (vs. Progesterone)Yeast-based transactivation bioassay[4]
EC50 Androgen Receptor (AR)0.64 nM688% (vs. Testosterone)Yeast-based transactivation bioassay[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The quantitative data presented above are typically derived from two key types of in vitro experiments: competitive binding assays and functional transactivation (reporter gene) assays.

Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of Altrenogest for the progesterone receptor. It involves measuring the displacement of a radiolabeled progestin by unlabeled Altrenogest.

1. Materials and Reagents:

  • Receptor Source: Cytosolic fraction from tissues rich in PR, such as rabbit uterine cytosol or from PR-expressing cell lines (e.g., T47D human breast cancer cells).[13]

  • Radioligand: Tritiated ([³H]) synthetic progestin, such as [³H]-Progesterone or [³H]-R5020 (Promegestone).

  • Competitor: Unlabeled Altrenogest, serially diluted.

  • Control: High concentration of unlabeled progesterone for determining non-specific binding.

  • Assay Buffer: Tris-based buffer containing protease inhibitors.

  • Separation Medium: Dextran-coated charcoal to separate bound from free radioligand.

  • Scintillation Cocktail and a scintillation counter.

2. Methodology:

  • Preparation of Receptor Lysate: Culture T47D cells to near confluency, harvest, and lyse them in an ice-cold lysis buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant (cytosolic fraction) containing the PR.[13]

  • Assay Setup: In microcentrifuge tubes, combine a fixed amount of the receptor lysate, a constant concentration of the radioligand (typically near its Kd value), and varying concentrations of unlabeled Altrenogest.[13]

  • Controls: Prepare tubes for 'total binding' (receptor + radioligand, no competitor) and 'non-specific binding' (receptor + radioligand + a saturating concentration of unlabeled progesterone).

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

  • Separation: Add ice-cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound radioligand. Centrifuge immediately to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Altrenogest. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Altrenogest that displaces 50% of the bound radioligand). The Ki (binding affinity) can then be calculated using the Cheng-Prusoff equation.

Protocol: Progesterone Receptor Transactivation (Reporter Gene) Assay

This functional assay measures the ability of Altrenogest to act as a PR agonist and induce the transcription of a reporter gene.

1. Materials and Reagents:

  • Cell Line: A suitable mammalian cell line, such as HeLa or HEK293, which have low endogenous steroid receptor expression.[14]

  • Expression Plasmid: A plasmid vector containing the full-length cDNA for the human progesterone receptor (hPR).

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with multiple copies of the Progesterone Response Element (PRE).

  • Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine).

  • Test Compound: Altrenogest, serially diluted in cell culture medium.

  • Luciferase Assay System and a luminometer.

2. Methodology:

  • Cell Culture and Transfection: Plate HeLa cells in a multi-well plate. Co-transfect the cells with the hPR expression plasmid, the PRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.[13][14]

  • Incubation: Allow cells to recover and express the transfected plasmids for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Altrenogest or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for another 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luminometry: Measure the activity of both Firefly and Renilla luciferase in the cell lysate using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of Altrenogest. Use non-linear regression to fit a dose-response curve and calculate the EC50 value, which represents the potency of Altrenogest as a PR agonist.

Experimental Workflow Visualization

The diagram below outlines the workflow for a typical reporter gene transactivation assay.

Reporter_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis p1 1. Plate HeLa cells in 96-well plate p2 2. Co-transfect with: - hPR Expression Vector - PRE-Luciferase Reporter - Normalization Vector p1->p2 p3 3. Incubate for 24h (Allow for protein expression) p2->p3 t1 4. Treat cells with serial dilutions of Altrenogest p3->t1 t2 5. Incubate for 18-24h (Allow for reporter activation) t1->t2 a1 6. Lyse cells t2->a1 a2 7. Measure Dual Luciferase activity (Luminometer) a1->a2 a3 8. Normalize data and plot dose-response curve a2->a3 a4 9. Calculate EC50 value a3->a4

Caption: Workflow for an in vitro Progesterone Receptor Transactivation (Reporter) Assay.

Conclusion

This compound, functionally identical to Altrenogest, is a powerful synthetic progestin that exerts its biological effects by acting as a high-potency agonist at progesterone receptors. Its core mechanism involves binding to intracellular PRs, triggering a classical genomic signaling cascade that modulates the transcription of target genes. This leads to profound physiological changes, particularly within the reproductive system. Quantitative in vitro assays confirm its high potency, which surpasses that of endogenous progesterone. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize and quantify the activity of Altrenogest and other progestogenic compounds.

References

synthesis and purification process for Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Altrenogest-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a deuterated isotopologue of the synthetic progestin Altrenogest. The inclusion of five deuterium (B1214612) atoms on the allyl group makes this compound an invaluable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a tracer in pharmacokinetic and metabolic studies.[1]

Overview of the Synthesis Strategy

The synthesis of this compound follows the established synthetic routes for unlabeled Altrenogest, with the key modification being the introduction of the deuterium atoms via a deuterated Grignard reagent. The general approach involves a multi-step process starting from a suitable steroid precursor.

A plausible and efficient synthetic pathway, adapted from known methods for Altrenogest synthesis[2][3], is outlined below. This process begins with the protection of the C3 ketone, followed by the crucial Grignard reaction with allyl-d5-magnesium bromide to install the deuterated allyl group at the C17 position. Subsequent deprotection and dehydrogenation yield the final product.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Protection cluster_1 Step 2: Deuterated Grignard Reaction cluster_2 Step 3: Deprotection & Dehydrogenation cluster_3 Step 4: Purification A Estra-4,9-diene-3,17-dione C Protected Intermediate (1) A->C Reaction B Ethylene (B1197577) Glycol, Acid Catalyst (e.g., p-TSA) B->C Reagents D Protected Intermediate (1) F Deuterated Intermediate (2) D->F Reaction E Allyl-d5-magnesium bromide E->F Reagent G Deuterated Intermediate (2) I Crude this compound G->I Reaction H DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) H->I Reagent J Crude this compound L Purified this compound J->L Process K Recrystallization / Chromatography K->L Method

Caption: A four-step workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies based on established organic chemistry principles and published syntheses of Altrenogest and related deuterated compounds.[2][3][4]

Synthesis of Allyl-d5 Bromide

The key reagent, allyl-d5 bromide, can be synthesized from commercially available deuterated starting materials. One effective method is the allylic bromination of hexadeuteropropene.

Protocol:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., Argon), combine hexadeuteropropene with N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride.

  • Initiate the reaction using a radical initiator, for example, a small amount of azobisisobutyronitrile (AIBN) or by exposure to UV light.

  • Heat the mixture to reflux and monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

  • Carefully distill the filtrate to isolate the allyl-d5 bromide.

Preparation of Allyl-d5 Magnesium Bromide (Grignard Reagent)

Protocol:

  • Set up a dry, three-necked flask with a dropping funnel, condenser, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings in the flask.

  • Add a solution of the synthesized allyl-d5 bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.

  • Maintain a gentle reflux to sustain the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium metal.

  • The resulting solution of allyl-d5 magnesium bromide is used directly in the subsequent step.

Synthesis of this compound

Step 1: Protection of Estra-4,9-diene-3,17-dione

  • Dissolve Estra-4,9-diene-3,17-dione and a catalytic amount of p-toluenesulfonic acid in a mixture of ethylene glycol and an appropriate solvent like toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Once the reaction is complete (monitored by TLC), cool the mixture, neutralize the acid, and extract the protected intermediate.

  • Purify the product by crystallization.

Step 2: Grignard Reaction with Allyl-d5 Magnesium Bromide

  • Dissolve the protected steroid intermediate in anhydrous THF and cool to a low temperature (e.g., -10°C to 0°C) under an inert atmosphere.

  • Slowly add the prepared allyl-d5 magnesium bromide solution.

  • Allow the reaction to proceed for several hours at low temperature, then warm to room temperature.

  • Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride solution.

  • Extract the deuterated intermediate with an organic solvent and dry the organic phase.

Step 3: Deprotection and Dehydrogenation

  • Dissolve the crude deuterated intermediate from the previous step in a suitable solvent such as tetrahydrofuran.

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a dilute acid solution and extract with dichloromethane.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.

Purification Process

The purification of this compound is critical to ensure high chemical and isotopic purity. A multi-step approach is typically employed, combining crystallization and chromatographic techniques.[5][6]

Purification Workflow

G A Crude this compound B Recrystallization (e.g., Ethyl Acetate (B1210297)/Hexane) A->B C Partially Purified Product B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection and Analysis D->E F High-Purity this compound E->F G Final Quality Control (LC-MS, NMR) F->G H Certified Standard G->H

Caption: A typical purification workflow for obtaining high-purity this compound.

Recrystallization

Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.

  • Slowly add a less polar co-solvent, like hexane (B92381) or isopropyl ether, until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Column Chromatography

For higher purity, column chromatography is employed.

Protocol:

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the recrystallized product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final, high-purity this compound.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

StepStarting MaterialKey ReagentMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1Estra-4,9-diene-3,17-dioneEthylene Glycol1 : 1.5Toluene110495
2Protected IntermediateAllyl-d5-MgBr1 : 1.2THF-10 to 25385
3Deuterated IntermediateDDQ1 : 1.1THF25270 (crude)

Table 2: Purification and Final Product Specifications

Purification StepMethodSolvent SystemRecovery (%)Chemical Purity (HPLC)Isotopic Purity (MS)
1RecrystallizationEthyl Acetate / Hexane80>95%>99%
2Column ChromatographyEthyl Acetate / Hexane Gradient90>99%>99%
Final Product --~61% (overall) >99% >99%

Mechanism of Action and Signaling Pathway

Altrenogest exerts its biological effects by acting as a potent agonist at both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[7][8] Its binding to these receptors in the hypothalamus and pituitary gland mimics the negative feedback loop of endogenous progesterone, leading to a suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, which in turn prevents estrus and ovulation.[4][9]

Altrenogest Signaling Pathway

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus cluster_2 Physiological Effect Alt This compound PR Progesterone Receptor (PR) Heat Shock Proteins (HSP) Alt->PR Binds AR Androgen Receptor (AR) Heat Shock Proteins (HSP) Alt->AR Binds PR_active Activated PR Dimer PR->PR_active HSP Dissociation Dimerization Nuclear Translocation AR_active Activated AR Dimer AR->AR_active HSP Dissociation Dimerization Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binds ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds Transcription Modulation of Gene Transcription PRE->Transcription ARE->Transcription Effect Suppression of GnRH & LH Secretion Transcription->Effect

Caption: Altrenogest's mechanism of action via progesterone and androgen receptors.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols with appropriate laboratory safety measures and analytical oversight to ensure the production of a high-quality, reliable internal standard for their specific applications.

References

Technical Guide: Physical and Chemical Properties of Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest-d5 is the deuterium-labeled analogue of Altrenogest (B1664803), a synthetic progestin. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Altrenogest in biological matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and an examination of its biological mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are closely related to its non-deuterated counterpart, Altrenogest. The primary difference lies in the increased molecular weight due to the presence of five deuterium (B1214612) atoms.

Quantitative Data Summary
PropertyThis compoundAltrenogest (for comparison)
Molecular Formula C21H21D5O2[1]C21H26O2[2][3][4]
Molecular Weight 315.46 g/mol [1]310.43 g/mol [4]
CAS Number Not available850-52-2[2]
Appearance White to pale yellow crystalline powderClear, light yellow oral solution[4]
Melting Point Not available~120 °C
Boiling Point Not availableNot available
Solubility Soluble in organic solvents like ethanol (B145695) and chloroform; sparingly soluble in water.Soluble in ethanol (~20 mg/ml), DMSO (~0.1 mg/ml), and dimethyl formamide (B127407) (~2 mg/ml). Sparingly soluble in aqueous buffers.[3] A 1:2 solution of ethanol:PBS (pH 7.2) has a solubility of approximately 0.3 mg/ml.

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, a general synthesis for Altrenogest has been described and would be adapted to introduce the deuterium labels.[5][6] The synthesis generally involves a multi-step process starting from a steroid precursor.

Conceptual Synthesis Workflow:

The synthesis of Altrenogest typically involves the following key transformations[5][6]:

  • Grignard Reaction: Reaction of a protected steroid ketone with allylmagnesium bromide to introduce the allyl group at the C17 position.

  • Deprotection: Removal of protecting groups.

  • Dehydrogenation: Introduction of double bonds in the steroid core.

To produce this compound, a deuterated starting material or a deuterated reagent would be incorporated at the appropriate step to introduce the five deuterium atoms.

Conceptual Synthesis Workflow for Altrenogest Steroid_Precursor Steroid Precursor (e.g., estra-4,9-diene-3,17-dione) Protected_Steroid Protected Steroid Intermediate Steroid_Precursor->Protected_Steroid Protection Allylated_Intermediate 17-Allyl Intermediate Protected_Steroid->Allylated_Intermediate Grignard Reaction (Allylmagnesium bromide) Altrenogest Altrenogest Allylated_Intermediate->Altrenogest Deprotection & Dehydrogenation

Caption: Conceptual workflow for the synthesis of Altrenogest.

Quantitative Analysis of Altrenogest using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of Altrenogest in biological samples (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7][8][9][10][11][12]

Materials:

  • Altrenogest analytical standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • Spike a known concentration of this compound internal standard into each sample, calibrator, and quality control sample.

    • Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile) and vortexing.

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to clean up and concentrate the analyte.

      • Condition the SPE cartridge with methanol and water.

      • Load the sample.

      • Wash the cartridge to remove interferences.

      • Elute Altrenogest and this compound with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.3-0.5 mL/min.[7]

      • Injection Volume: 5-10 µL.[7]

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Altrenogest and this compound. These transitions should be optimized for the specific instrument being used.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of Altrenogest and this compound.

    • Calculate the peak area ratio of Altrenogest to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of Altrenogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow for Altrenogest Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Analyze LC-MS/MS Analysis SPE->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for the quantitative analysis of Altrenogest.

Mechanism of Action and Signaling Pathway

Altrenogest is a synthetic progestogen and exerts its biological effects by acting as an agonist at progesterone (B1679170) receptors (PRs).[13] The primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Signaling Pathway:

  • Binding to Progesterone Receptor: Altrenogest binds to intracellular progesterone receptors located in target tissues such as the hypothalamus, pituitary gland, and reproductive tract.

  • Inhibition of GnRH and LH Secretion: This binding event leads to a negative feedback loop on the hypothalamus, inhibiting the release of Gonadotropin-Releasing Hormone (GnRH). The reduced GnRH secretion, in turn, suppresses the release of Luteinizing Hormone (LH) from the anterior pituitary gland.

  • Suppression of Estrus and Ovulation: The decrease in LH levels prevents follicular development and ovulation, leading to the suppression of estrus (heat).

  • Uterine Effects: Altrenogest also has direct effects on the uterus, promoting a uterine environment conducive to the maintenance of pregnancy.

Altrenogest Signaling Pathway cluster_systemic Systemic Level cluster_cellular Cellular Level (Target Cell) Altrenogest Altrenogest Hypothalamus Hypothalamus Altrenogest->Hypothalamus Binds to PR Uterus Uterus Altrenogest->Uterus Direct Action on PR Pituitary Anterior Pituitary Hypothalamus->Pituitary (-) GnRH Ovary Ovary Pituitary->Ovary (-) LH Ovary->Uterus Reduced Estrogen & Progesterone Production Altrenogest_cell Altrenogest PR Progesterone Receptor (PR) Altrenogest_cell->PR Binds HRE Hormone Response Element (HRE) PR->HRE Translocates to Nucleus & Binds Gene_Transcription Gene Transcription HRE->Gene_Transcription Modulates Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to

References

Altrenogest-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Altrenogest-d5. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard, tracer, or in other research applications. This guide details the physicochemical properties, degradation pathways, and optimal storage practices to ensure the integrity and reliability of this compound in experimental settings.

Core Stability and Storage Data

While specific, long-term stability studies on this compound are not extensively published, its stability profile can be largely inferred from its non-deuterated counterpart, Altrenogest, and the general principles governing the stability of deuterated compounds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to enhanced metabolic and, in some cases, chemical stability due to the kinetic isotope effect.[1]

Recommended Storage Conditions:

Based on supplier recommendations and data for the non-deuterated analogue, the following storage conditions are advised for this compound:

FormStorage TemperatureDurationPackagingAtmosphere
Crystalline Solid -20°C[2]≥ 4 years[2]Tightly sealed, light-resistant container[1]Inert gas (e.g., Argon, Nitrogen) recommended[1]
Solution in Organic Solvent -20°CDependent on solvent; refer to manufacturerTightly sealed, light-resistant vialInert gas recommended
Aqueous Solution 2-8°CNot recommended for more than one day[2]Tightly sealed vialN/A

General Handling and Precautions:

  • Hygroscopicity: Protect from moisture to prevent potential hydrogen-deuterium exchange, which could compromise isotopic purity.[1]

  • Photosensitivity: Altrenogest is known to be light-sensitive. Store in amber vials or other light-protecting containers.[1] Direct photolysis of Altrenogest in aqueous solutions is rapid under simulated sunlight.

  • Oxidation: Altrenogest can react with strong oxidizing agents.[3] Store away from such materials.

Physicochemical Properties and Degradation Pathways

This compound is a synthetic progestin, structurally related to trenbolone.[4] The deuterium (B1214612) labeling is typically on the allyl group. Understanding its potential degradation pathways is crucial for interpreting stability data and ensuring analytical accuracy.

Potential Degradation Pathways:

  • Photodegradation: Exposure to light, particularly UV, can lead to isomerization and other photochemical reactions. For Altrenogest, photolysis is a significant degradation pathway and is influenced by the presence of oxygen.

  • Oxidative Degradation: The steroid nucleus and allyl group can be susceptible to oxidation.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis.

The following diagram illustrates the logical workflow for assessing the stability of this compound.

G Logical Workflow for this compound Stability Assessment cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis and Characterization cluster_3 Long-Term Stability Study A Procure this compound B Review Certificate of Analysis A->B C Establish Initial Storage Conditions (-20°C, Dark, Inert Atmosphere) B->C D Photostability (ICH Q1B) C->D Subject to Stress Conditions E Thermal Stability (Elevated Temperature) C->E Subject to Stress Conditions F Hydrolytic Stability (Acidic & Basic Conditions) C->F Subject to Stress Conditions G Oxidative Stability (e.g., H2O2) C->G Subject to Stress Conditions K Store under Recommended Conditions C->K H Develop Stability-Indicating HPLC/UPLC Method D->H Analyze Stressed Samples E->H Analyze Stressed Samples F->H Analyze Stressed Samples G->H Analyze Stressed Samples I Identify Degradation Products (LC-MS/MS) H->I J Quantify Purity and Degradants I->J M Evaluate Stability Profile J->M L Analyze at Specified Time Points (e.g., 0, 3, 6, 12, 24 months) K->L L->M N N M->N Define Shelf-life and Finalize Storage Recommendations

Caption: Logical workflow for the comprehensive stability assessment of this compound.

Signaling Pathways of Altrenogest

Altrenogest, and by extension this compound, is a potent agonist for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).[5][6][7][8] Its primary mechanism of action in a veterinary setting is the suppression of the estrous cycle through negative feedback on the hypothalamus and pituitary gland.[9][10]

Progesterone and Androgen Receptor Signaling:

Upon entering a target cell, Altrenogest binds to cytosolic PR and AR. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific hormone response elements (HREs) on the DNA, modulating the transcription of target genes.

G Altrenogest Signaling Pathways cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Alt_d5 This compound PR Progesterone Receptor (PR) Alt_d5->PR AR Androgen Receptor (AR) Alt_d5->AR PR_Alt PR-Altrenogest-d5 Complex PR->PR_Alt Binding AR_Alt AR-Altrenogest-d5 Complex AR->AR_Alt Binding PR_Alt_dimer Dimerized PR-Altrenogest-d5 PR_Alt->PR_Alt_dimer Dimerization & Translocation AR_Alt_dimer Dimerized AR-Altrenogest-d5 AR_Alt->AR_Alt_dimer Dimerization & Translocation DNA DNA PR_Alt_dimer->DNA Binds to PRE AR_Alt_dimer->DNA Binds to ARE mRNA_PR mRNA (PR-regulated) DNA->mRNA_PR Transcription mRNA_AR mRNA (AR-regulated) DNA->mRNA_AR Transcription Protein_PR Progestogenic Effects mRNA_PR->Protein_PR Translation Protein_AR Androgenic Effects mRNA_AR->Protein_AR Translation

Caption: Simplified signaling pathways for this compound via Progesterone and Androgen Receptors.

Experimental Protocols

To ensure the quality and reliability of research data, it is essential to employ validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of steroids.[11][12][13][14]

A. Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method.

B. Example HPLC Method for Stability Testing

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program: A typical gradient could be: 0 min, 40% B; 20 min, 90% B; 25 min, 90% B; 26 min, 40% B; 30 min, 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at the λmax of Altrenogest (e.g., around 242 and 342 nm).[2]

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

G Experimental Workflow for Stability-Indicating HPLC Method A Prepare this compound Stock Solution B Perform Forced Degradation Studies A->B D Analyze Stressed and Control Samples B->D C Develop HPLC Method (Column, Mobile Phase, Gradient) C->D E Assess Peak Purity and Resolution D->E E->C Optimize Method F Validate Method (ICH Guidelines) E->F Method Suitable G Utilize for Long-Term Stability Testing F->G

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

Maintaining the stability of this compound is paramount for its effective use in research and development. This guide recommends storing solid this compound at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Due to its sensitivity to light and potential for oxidation, appropriate handling procedures must be followed. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and develop robust analytical methods. By adhering to these guidelines, scientists can ensure the integrity of their this compound standard, leading to more accurate and reproducible experimental outcomes.

References

Unveiling the Nuances: A Technical Guide to Altrenogest and its Deuterated Analog, Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Altrenogest and its deuterated counterpart, Altrenogest-d5. Designed for a scientific audience, this document delves into their distinct chemical properties, analytical applications, and the theoretical underpinnings of their differential behavior in biological systems. We will examine the fundamental principles of isotopic labeling and its implications for pharmacokinetics, alongside detailed experimental protocols for their analysis.

Introduction to Altrenogest and the Significance of Isotopic Labeling

Altrenogest, a potent synthetic progestin, is widely utilized in veterinary medicine to regulate the reproductive cycles of mares and sows. Its mechanism of action involves binding to progesterone (B1679170) and androgen receptors, which in turn modulates the release of gonadotropins.[1][2][3] In the realm of drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for accurate bioanalysis. This compound, a deuterated form of Altrenogest, serves this critical role, enabling precise quantification in complex biological matrices. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, provides a molecule that is chemically analogous to the parent drug but possesses a distinct mass, a crucial feature for mass spectrometry-based assays.[4]

Comparative Physicochemical and Structural Properties

While Altrenogest and this compound are structurally and functionally very similar, their key distinction lies in the isotopic substitution of five hydrogen atoms with deuterium. This seemingly minor alteration results in a quantifiable mass difference, which is the cornerstone of this compound's utility as an internal standard. The exact positions of deuteration can vary depending on the synthetic route but are typically in locations less susceptible to metabolic exchange.

PropertyAltrenogestThis compoundReference
Chemical Formula C₂₁H₂₆O₂C₂₁H₂₁D₅O₂[5]
Molecular Weight ~310.43 g/mol ~315.46 g/mol [5]
Appearance White to off-white crystalline powderNot specified, expected to be similar to Altrenogest
Primary Application Active Pharmaceutical Ingredient (Progestin)Internal Standard for quantitative analysis

The Role of this compound as an Internal Standard

In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte during extraction and chromatography but be distinguishable by the detector. This compound fulfills these criteria exceptionally well. Its near-identical chemical nature ensures it co-elutes with Altrenogest, while its increased mass allows for its separate detection by the mass spectrometer. This co-elution and differential detection significantly enhance the accuracy and precision of Altrenogest quantification in biological samples.[4]

The Kinetic Isotope Effect: A Deeper Dive into Potential Differences

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond as the rate-limiting step will proceed more slowly than those involving a C-H bond.

Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. Therefore, deuteration at a metabolic "soft spot" can slow down the metabolism of a drug, potentially leading to:

  • Increased half-life (t½): The drug remains in the body for a longer period.

  • Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.

  • Reduced formation of certain metabolites: This can be beneficial if a metabolite is associated with toxicity.

Mechanism of Action: The Progesterone Receptor Signaling Pathway

Altrenogest exerts its biological effects primarily by acting as an agonist at progesterone receptors (PR). This interaction mimics the effects of the natural hormone progesterone. The binding of Altrenogest to the PR in the cytoplasm leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. Inside the nucleus, the Altrenogest-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological responses associated with progestins, such as the suppression of estrus.[1]

Altrenogest_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Altrenogest Altrenogest PR Progesterone Receptor (PR) Altrenogest->PR Binds to Alt_PR_complex Altrenogest-PR Complex PR->Alt_PR_complex Dimerization Dimerization Alt_PR_complex->Dimerization Alt_PR_dimer Altrenogest-PR Dimer Dimerization->Alt_PR_dimer Translocates to Nucleus HRE Hormone Response Element (HRE) Alt_PR_dimer->HRE Binds to Gene_Transcription Modulation of Gene Transcription HRE->Gene_Transcription Biological_Response Biological Response (e.g., Estrus Suppression) Gene_Transcription->Biological_Response

Caption: Signaling pathway of Altrenogest via the Progesterone Receptor.

Experimental Protocols

General Synthesis of Deuterated Steroids

Deuteration_Workflow Start Altrenogest Precursor Deuteration_Step Deuteration Reaction (e.g., with D₂O or NaBD₄) Start->Deuteration_Step Purification Purification (e.g., Chromatography) Deuteration_Step->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General workflow for the synthesis of a deuterated steroid.

Quantification of Altrenogest in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the analysis of Altrenogest in plasma or serum.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma/serum, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration (e.g., 10 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of Altrenogest from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for each analyte should be optimized. Representative transitions are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Altrenogest 311.2269.2Optimized
311.2227.2Optimized
This compound 316.2274.2Optimized
316.2232.2Optimized

3. Data Analysis:

  • The concentration of Altrenogest is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Altrenogest in the unknown samples is then interpolated from this curve.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC_Separation LC Separation (C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Result Quantification of Altrenogest Data_Analysis->Result

Caption: Workflow for LC-MS/MS analysis of Altrenogest.

Conclusion

This compound is an indispensable tool for the accurate quantification of Altrenogest in research and development settings. Its utility stems from its chemical similarity and mass difference to the parent compound. While the primary difference is its application as an internal standard, the underlying principle of the kinetic isotope effect suggests potential, albeit uncharacterized, differences in its metabolic fate compared to Altrenogest. A thorough understanding of these nuances is crucial for the design and interpretation of pharmacokinetic and drug metabolism studies involving this important synthetic progestin. This guide provides a foundational understanding for researchers and professionals working with Altrenogest and its deuterated analog.

References

The In Vivo Metabolic Pathway of Altrenogest-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Altrenogest-d5. While specific studies on the deuterated form are limited, this document extrapolates from the well-documented metabolism of Altrenogest (B1664803), its non-deuterated parent compound. This compound is primarily utilized as an internal standard in quantitative analyses, with the assumption that its metabolic fate closely mirrors that of Altrenogest.[1] This guide will delve into the known metabolic transformations of Altrenogest, present available quantitative data, detail relevant experimental protocols, and visualize the metabolic pathways and experimental workflows.

Core Concepts in Altrenogest Metabolism

Altrenogest, a synthetic progestin, undergoes metabolic transformation in vivo primarily through Phase II conjugation reactions.[2][3] These reactions increase the water solubility of the compound, facilitating its excretion from the body. The principal metabolic routes identified in horses are glucuronidation and sulfation.[2][3] Notably, studies have not identified significant Phase I metabolites, which would involve reactions like oxidation, reduction, or hydrolysis.[2][3]

The biotransformation of xenobiotics, such as Altrenogest, is a critical process that determines their pharmacokinetic profile and potential toxicity.[4] These metabolic processes are carried out by various enzymes, predominantly in the liver, and result in the formation of more polar metabolites that can be readily eliminated via urine and bile.[4]

Putative Metabolic Pathway of this compound

Based on the metabolism of Altrenogest, the in vivo metabolic pathway of this compound is expected to proceed as follows:

Metabolic Pathway of this compound cluster_0 Systemic Circulation cluster_1 Phase II Metabolism (Liver) cluster_2 Excretion This compound This compound This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide UGT-mediated Glucuronidation This compound Sulfate This compound Sulfate This compound->this compound Sulfate SULT-mediated Sulfation Urine Urine This compound Glucuronide->Urine Bile Bile This compound Glucuronide->Bile This compound Sulfate->Urine This compound Sulfate->Bile

Caption: Putative metabolic pathway of this compound.

Quantitative Data Summary

Quantitative data for the metabolites of this compound are not available in the literature. However, pharmacokinetic data for the parent compound, Altrenogest, provides valuable insights into its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Altrenogest in Mares

FormulationDoseCmax (ng/mL)Tmax (h)Half-life (h)Reference
Oral0.044 mg/kg (daily)13.2 ± 5.80.8 ± 0.87.01 ± 3.13[5][6]
Intramuscular0.22 mg/kg (single dose)18.0 ± 6.67.9 ± 3.9-[5]
Intramuscular (injectable)150 mg (single dose)>0.5 (for 148h)--[6][7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

The study of this compound metabolism in vivo would necessitate a workflow that includes administration, sample collection, and bioanalysis.

Experimental Workflow for In Vivo Metabolism Study

Experimental Workflow cluster_admin Administration cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Bioanalysis cluster_data Data Analysis Admin Administration of This compound to Test Subjects (e.g., Horses) Blood Blood Sampling (Time-course) Admin->Blood Urine Urine Collection (Pooled or Time-course) Admin->Urine Feces Feces Collection Admin->Feces PlasmaSep Plasma Separation Blood->PlasmaSep Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Urine->Hydrolysis Feces->Hydrolysis SPE Solid Phase Extraction (SPE) PlasmaSep->SPE Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID Quant Quantification LCMS->Quant PK Pharmacokinetic Modeling Quant->PK

Caption: General experimental workflow for in vivo metabolism studies.

Detailed Methodologies

1. Animal Studies and Sample Collection:

  • Subjects: Equine models are commonly used for Altrenogest studies.

  • Administration: this compound would be administered orally or intramuscularly at a specified dose.

  • Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant. Urine is collected via a catheter or through metabolic cages. All samples are stored at -80°C until analysis.

2. Sample Preparation:

  • Plasma: Plasma is separated from whole blood by centrifugation.

  • Urine: For the analysis of conjugated metabolites, urine samples can be subjected to enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave the conjugate moieties.

  • Extraction: Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating the analytes from biological matrices prior to analysis.

3. Bioanalytical Method:

  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Altrenogest and its metabolites.[2][3][8][9]

  • Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantitative analysis or full scan and product ion scan modes for metabolite identification.

Logical Relationships in Bioanalysis

The identification and quantification of metabolites rely on a logical process of comparing experimental data with known information and standards.

Bioanalytical Logic Sample Biological Sample LCMS_Data LC-MS/MS Data (Retention Time, m/z) Sample->LCMS_Data Frag_Data Fragmentation Pattern LCMS_Data->Frag_Data Metabolite_ID Metabolite Identified LCMS_Data->Metabolite_ID Std_Data Reference Standard Data Std_Data->Metabolite_ID Quant Quantification Std_Data->Quant Frag_Data->Metabolite_ID Metabolite_ID->Quant

References

The Evolution of Precision: A Technical Guide to the Historical Development of Deuterated Steroid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones is paramount in diverse fields, from clinical diagnostics and endocrinology to pharmaceutical development and anti-doping analysis. The inherent complexity of biological matrices and the low physiological concentrations of these crucial signaling molecules have historically presented significant analytical challenges. The development and application of deuterated steroid standards have been a cornerstone in overcoming these hurdles, paving the way for the highly sensitive and specific analytical methods utilized today. This technical guide provides an in-depth exploration of the historical development of these indispensable tools, detailing their synthesis, application, and the profound impact they have had on the precision and reliability of steroid analysis.

A Historical Perspective: From Immunoassays to Isotope Dilution Mass Spectrometry

The journey towards precise steroid quantification has been marked by a significant evolution in analytical technologies. The timeline below highlights the key milestones in this progression.

Timeline of Key Milestones in Steroid Analysis

DecadeMilestoneSignificance
1950s-1960s Development of Immunoassays (e.g., Radioimmunoassay - RIA)Enabled the first routine measurements of steroids in biological fluids. However, these methods suffered from cross-reactivity with structurally similar steroids, leading to inaccuracies.[1]
1960s-1970s Emergence of Gas Chromatography-Mass Spectrometry (GC-MS)Offered significantly improved specificity over immunoassays by separating steroids based on their physicochemical properties before detection.[2][3][4] The first on-line chromatography/mass spectrometry methods for hormone analysis date to the 1960s.[2][4]
1970s Introduction of Deuterated Steroids as Internal Standards for GC-MSThe use of stable isotope-labeled internal standards, including deuterated steroids, allowed for more accurate quantification by correcting for analyte loss during sample preparation and analysis.[5]
1980s Advancements in GC-MS and Synthesis of a Wider Range of Deuterated SteroidsFurther refinements in GC-MS technology and synthetic chemistry expanded the panel of steroids that could be accurately measured. Fast Atom Bombardment (FAB) mass spectrometry also emerged as a technique for analyzing conjugated steroids.[2][4]
1990s-Present Rise of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to analyze a broad spectrum of steroids in a single run with minimal sample preparation.[1][2][4] The use of deuterated internal standards is integral to the success of this technique.

The Cornerstone of Accuracy: The Role of Deuterated Internal Standards

The principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated analog of the target steroid is added to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the endogenous steroid, it experiences the same losses during extraction, purification, and ionization. The mass spectrometer, however, can differentiate between the analyte and the heavier, deuterated standard. By measuring the ratio of the endogenous steroid to the deuterated internal standard, a highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural variations.[6][7]

Quantitative Impact of Deuterated Standards

The use of deuterated internal standards has a profound and measurable impact on the quality of analytical data. The following tables summarize the improvements in key validation parameters for LC-MS/MS-based steroid analysis.

Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Steroid Hormones using LC-MS/MS with Deuterated Internal Standards

Steroid HormoneLLOQ (ng/mL)MatrixReference
Testosterone (B1683101)0.01Serum[8]
Dihydrotestosterone0.05Serum[8]
Estradiol0.0025Serum[8]
Estrone0.0015Serum[8]
Cortisol1.0Serum[9]
11-Deoxycortisol0.01Serum[9]
Progesterone0.02Serum[10]
Androstenedione0.03Serum[10]

Table 2: Improvement in Accuracy and Precision with Deuterated Internal Standards in LC-MS/MS Analysis

AnalyteMethodAccuracy (%)Inter-Assay Precision (%CV)Reference
Testosterone With Deuterated IS93-110<15[8]
Estradiol With Deuterated IS93-110<15[8]
Cortisol With Deuterated IS86.4-115.0<15[11]
Progesterone With Deuterated IS86.4-115.0<15[11]
Multiple Steroids With Deuterated IS98.4-113.4<10.6[10]

Synthesis of Deuterated Steroids: From Early Methods to Modern Strategies

The availability of high-purity deuterated steroid standards is contingent on robust and well-characterized synthetic methodologies. Over the decades, the approaches to introducing deuterium (B1214612) into the steroid backbone have evolved significantly.

Early Synthetic Approaches

Early methods for preparing deuterated steroids often involved straightforward chemical reactions such as base-catalyzed hydrogen-deuterium exchange or reductive deuteration.[12]

Modern Synthetic Strategies

Contemporary synthetic chemistry offers more precise control over the location and number of deuterium atoms incorporated into the steroid molecule. These methods often involve multi-step syntheses using deuterated starting materials or reagents.[7]

Detailed Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of deuterated testosterone and cortisol, compiled from established methodologies.

Protocol 1: Synthesis of Deuterated Testosterone (e.g., d3-Testosterone)

This protocol describes a general approach for the synthesis of 17-methyl-d3-testosterone.

Materials:

Procedure:

  • Grignard Reaction:

    • Dissolve dehydroepiandrosterone in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of deuterium-labeled methyl magnesium iodide in diethyl ether to the stirred DHEA solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude 17-methyl-d3-androst-5-ene-3β,17β-diol.

  • Oppenauer Oxidation:

    • Dissolve the crude diol in a mixture of acetone and toluene.

    • Add aluminum isopropoxide to the solution.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and add dilute hydrochloric acid to quench the reaction.

    • Separate the organic layer and wash it with sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 17-methyl-d3-testosterone.[13]

Protocol 2: Synthesis of Deuterated Cortisol (e.g., d4-Cortisol)

This protocol outlines a method for preparing cortisol labeled with four deuterium atoms at chemically stable positions ([9,11,12,12-2H4]cortisol).[14]

Materials:

Procedure:

  • Protection of the C-17 Side Chain:

    • Protect the dihydroxyacetone side chain of cortisone to prevent unwanted side reactions.

  • Hydrogen-Deuterium Exchange:

    • Treat the protected cortisone with a solution of NaOD in MeOD to facilitate deuterium exchange at the enolizable positions.

  • Protection of the C-3 Carbonyl:

    • Protect the C-3 carbonyl group as a semicarbazone by reacting with semicarbazide hydrochloride and sodium acetate.

  • Reductive Deuteration:

    • Reduce the C-11 keto group to a hydroxyl group using sodium borodeuteride, which introduces a deuterium atom at the C-11 position.

  • Removal of Exchangeable Deuterium and Deprotection:

    • Treat the product with NaOH in MeOH to remove any exchangeable deuterium atoms.

    • Deprotect the C-17 side chain and the C-3 carbonyl group to yield the final product, [9,11,12,12-2H4]cortisol.

  • Purification:

    • Purify the final product using appropriate chromatographic techniques.[14]

Visualizing the Molecular Landscape: Signaling Pathways and Analytical Workflows

Understanding the biological context in which steroids function and the analytical processes used to measure them is crucial for researchers. The following diagrams, generated using the DOT language for Graphviz, illustrate key steroid signaling pathways and a typical experimental workflow for steroid analysis using deuterated internal standards.

Steroid Signaling Pathways

Testosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Testosterone->AR_HSP Binds to AR AR_T Testosterone-AR Complex AR_HSP->AR_T HSP Dissociation AR_T_dimer Dimerized Testosterone-AR Complex AR_T->AR_T_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_T_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Leads to

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP Progesterone Receptor (PR) + Heat Shock Proteins (HSP) Progesterone->PR_HSP Binds to PR PR_P Progesterone-PR Complex PR_HSP->PR_P HSP Dissociation PR_P_dimer Dimerized Progesterone-PR Complex PR_P->PR_P_dimer Translocation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_P_dimer->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Cellular Response Cellular Response mRNA->Cellular Response Leads to

Cortisol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR_HSP Glucocorticoid Receptor (GR) + Heat Shock Proteins (HSP) Cortisol->GR_HSP Binds to GR GR_C Cortisol-GR Complex GR_HSP->GR_C HSP Dissociation GR_C_dimer Dimerized Cortisol-GR Complex GR_C->GR_C_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) on DNA GR_C_dimer->GRE Binds to DNA Transcription Gene Transcription GRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Metabolic & Immune Response Metabolic & Immune Response mRNA->Metabolic & Immune Response Mediates

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Serum, Plasma) Spiking Spiking with Deuterated Internal Standard Sample->Spiking Extraction Sample Extraction (e.g., LLE, SPE) Spiking->Extraction Chromatography LC Separation Extraction->Chromatography MS Tandem Mass Spectrometry (MS/MS) Detection Chromatography->MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Conclusion

The historical development of deuterated steroid standards represents a significant advancement in the field of analytical chemistry. From their early applications in GC-MS to their indispensable role in modern LC-MS/MS methods, these stable isotope-labeled compounds have revolutionized the accuracy and reliability of steroid hormone quantification. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, application, and impact of deuterated steroid standards is essential for generating high-quality, defensible data in the complex and critical field of steroid analysis. The continued refinement of synthetic methodologies and analytical instrumentation promises to further enhance the precision with which we can explore the intricate roles of steroids in health and disease.

References

Altrenogest-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the commercial availability, analytical applications, and underlying signaling pathways of the deuterated synthetic progestin, Altrenogest-d5.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. It details its commercial availability, provides a framework for its application as an internal standard in quantitative analysis, and elucidates the signaling pathways associated with its parent compound, Altrenogest.

Commercial Availability and Suppliers

This compound, a deuterated analog of the synthetic progestin Altrenogest, is commercially available from several specialized chemical suppliers. It is primarily intended for research and analytical purposes, serving as an internal standard for the quantification of Altrenogest in various biological matrices using mass spectrometry-based methods. Below is a summary of suppliers and their product offerings.

SupplierProduct NameCatalog Number (Example)Available QuantitiesPurity/Labeling
MedchemExpress This compoundHY-B0521SContact for detailsDeuterium (B1214612) labeled
LGC Standards Altrenogest 19,19,20,21,21-d5TRC-A5757570.25 mg, 0.5 mg, 2.5 mgNot specified
Cayman Chemical This compoundContact for detailsContact for detailsNot specified
Toronto Research Chemicals This compoundA5757570.25 mg, 0.5 mg, 2.5mgNot specified

Note: Product availability, specifications, and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Analytical Data

This compound is synthesized to have a higher mass than its parent compound due to the incorporation of five deuterium atoms. This mass difference is critical for its use as an internal standard in mass spectrometry, allowing for its differentiation from the unlabeled analyte.

PropertyValueSource
Chemical Name This compound; Allyltrenbolone-d5MedchemExpress
Molecular Formula C₂₁H₂₁D₅O₂MedchemExpress
Molecular Weight 315.46 g/mol MedchemExpress
Unlabeled CAS Number 850-52-2MedchemExpress
Typical Purity ≥98% (Isotopic Purity)General technical data for deuterated standards
Storage Conditions -20°CGeneral recommendation for steroid standards

Mechanism of Action and Signaling Pathway

Altrenogest, the parent compound of this compound, is a potent synthetic progestogen. Its biological effects are mediated through its interaction with progesterone (B1679170) receptors (PRs). As a progestin, Altrenogest mimics the action of the natural hormone progesterone.[1]

The primary mechanism of action involves the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus.[2] This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] The reduction in LH levels prevents ovulation and helps to regulate the estrous cycle in mares and synchronizes estrus in gilts.[4][5]

Below is a diagram illustrating the signaling pathway of Altrenogest.

Altrenogest_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH Releases Ovary Ovary Ovulation Ovulation Ovary->Ovulation Altrenogest Altrenogest ProgesteroneReceptor Progesterone Receptor Altrenogest->ProgesteroneReceptor GnRH->Pituitary Stimulates LH_FSH->Ovary Stimulates ProgesteroneReceptor->Hypothalamus Inhibits ProgesteroneReceptor->Pituitary Inhibits

Altrenogest's inhibitory effect on the HPG axis.

Experimental Protocols: Quantitative Analysis using LC-MS/MS

This compound is an ideal internal standard for the quantification of Altrenogest in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus improving the accuracy and precision of the measurement.[6][7]

The following is a generalized protocol for the analysis of Altrenogest in plasma, which can be adapted for other matrices.

Sample Preparation (Plasma)
  • Spiking: To 1 mL of plasma sample, add a known concentration of this compound (e.g., 10 ng/mL).

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Liquid-Liquid Extraction (Optional, for cleaner samples):

    • Transfer the supernatant to a clean tube.

    • Add 3 mL of n-hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the n-hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Altrenogest: Q1: 311.2 m/z -> Q3: 270.2 m/z (example transition, should be optimized)

    • This compound: Q1: 316.2 m/z -> Q3: 275.2 m/z (example transition, should be optimized)

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative analysis experiment using this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (Extraction/Cleanup) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Concentration Result Quant->Result

References

Methodological & Application

Application Note & Protocol: Quantification of Altrenogest in Biological Matrices using Altrenogest-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestogen, is widely used in veterinary medicine to synchronize estrus in mares and sows.[1][2] Accurate quantification of Altrenogest in biological matrices is crucial for pharmacokinetic studies, residue analysis, and doping control in performance animals.[3][4] This application note provides a detailed protocol for the quantitative analysis of Altrenogest in plasma and urine using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Altrenogest-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[5]

Principle of the Method

This method utilizes Liquid Chromatography (LC) to separate Altrenogest and its deuterated internal standard, this compound, from endogenous matrix components. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Altrenogest to that of the internal standard, this compound.

Materials and Reagents

  • Analytes: Altrenogest (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Chemicals: Ammonium formate (B1220265) (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent polymeric sorbent

  • Biological Matrix: Plasma or urine samples

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Altrenogest and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Altrenogest stock solution in 50:50 (v/v) methanol/water to create calibration standards with concentrations ranging from 0.05 ng/mL to 50 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol/water to a final concentration of 10 ng/mL.

Sample Preparation
  • To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (10 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • To 1 mL of urine sample, add 20 µL of the Internal Standard Working Solution (10 ng/mL).

  • Condition the SPE cartridge: Pass 3 mL of methanol followed by 3 mL of water through the C18 SPE cartridge.

  • Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.

  • Elute: Elute the analytes with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Altrenogest 311.2269.215
311.2109.125
This compound 316.2274.215
316.2114.125

Data Analysis and Quantitative Data Summary

The concentration of Altrenogest in the samples is determined by constructing a calibration curve by plotting the peak area ratio of Altrenogest to this compound against the concentration of the calibration standards. A linear regression analysis is then applied.

Table 1: Quantitative Method Parameters

ParameterValue
Calibration Curve Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) 85 - 115%
Recovery > 80%

Table 2: Example Pharmacokinetic Parameters of Altrenogest in Mares

ParameterOral Administration (0.044 mg/kg)Intramuscular Administration (0.3 mg/kg)
Cmax (ng/mL) 13.2 ± 5.818.0 ± 6.6
Tmax (h) 0.8 ± 0.87.9 ± 3.9
AUC (ng·h/mL) Data not availableData not available

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma or Urine Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation (Plasma) or Solid Phase Extraction (Urine) Add_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Separation Liquid Chromatography (C18 Column) Evap_Recon->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Altrenogest / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental Workflow for Altrenogest Quantification.

internal_standard_logic cluster_process Analytical Process cluster_detection MS Detection Analyte Altrenogest (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization Ionization (ESI) LC_Injection->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Variation Process Variations (e.g., matrix effects, instrument fluctuations) Variation->Sample_Prep Variation->LC_Injection Variation->Ionization Ratio Ratio = Analyte Signal / IS Signal Variation->Ratio Compensated Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of Internal Standard Use in Mass Spectrometry.

References

developing an LC-MS/MS method with Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

<_>

Quantitative Analysis of Altrenogest in Porcine Plasma using a Validated LC-MS/MS Method with Altrenogest-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Altrenogest in porcine plasma. Altrenogest is a synthetic progestin widely used in veterinary medicine for estrus synchronization in gilts and mares.[1][2] This method utilizes this compound as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[3] The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies, residue monitoring, and drug development applications.

Introduction

Altrenogest (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one) is a potent synthetic progestogen used to control the reproductive cycle in livestock.[1][4] Its primary mechanism of action involves suppressing the secretion of gonadotropin-releasing hormone (GnRH), which in turn inhibits the release of luteinizing hormone (LH) and prevents ovulation.[5] Accurate quantification of Altrenogest in biological matrices is crucial for understanding its pharmacokinetics, ensuring efficacy, and monitoring for potential residues.[6][7]

LC-MS/MS is the preferred technique for steroid hormone analysis due to its high selectivity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[8] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting variations in sample preparation and instrument response, leading to highly reliable quantitative data.[3][9] This note provides a comprehensive protocol for the successful implementation of this analytical method.

Experimental Protocols

Materials and Reagents
  • Analytes: Altrenogest (Sigma-Aldrich), this compound (MedchemExpress)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc) - all LC-MS grade.

  • Reagents: Ammonium Formate (NH4F), Formic Acid (FA) - LC-MS grade.

  • Biological Matrix: Blank porcine plasma (collected with an anticoagulant like sodium heparin).

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is optimized for a 96-well plate format for higher throughput.

  • Sample Thawing: Thaw plasma samples and calibration standards at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Spiking: To 200 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 50 ng/mL in 50:50 MeOH/water) and vortex briefly. For calibration standards and quality controls, spike with the appropriate concentration of Altrenogest.

  • Plate Loading: Load 200 µL of the plasma/IS mixture onto a 2 mL 96-well Supported Liquid Extraction plate (e.g., Agilent Chem Elut S).[10] Apply a gentle vacuum to load the sample into the sorbent and wait 5 minutes for the aqueous phase to absorb.

  • Elution: Add 1.5 mL of elution solvent (e.g., 1:1 MTBE/EtOAc) to each well.[10] Allow the solvent to percolate through the sorbent via gravity for 5-10 minutes.

  • Drying: Collect the eluate in a clean 2 mL 96-well collection plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of reconstitution solvent (e.g., 50:50 MeOH/water). Seal the plate, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes.[11]

  • Analysis: Transfer the supernatant to an autosampler plate for LC-MS/MS analysis.

LC-MS/MS Method

The following conditions provide a starting point and should be optimized for the specific instrument used.

2.3.1. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent.[6][10]

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm.[10]

  • Mobile Phase A: Water with 0.2 mM Ammonium Formate and 0.1% Formic Acid.[10][12]

  • Mobile Phase B: Methanol with 0.2 mM Ammonium Formate and 0.1% Formic Acid.[10][12]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 5.0 min: 95% B

    • 5.1 min: 95% B

    • 5.2 min: 40% B

    • 7.0 min: 40% B

2.3.2. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temp: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

Data Presentation

MRM Transitions and Retention Times

Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The following transitions are recommended.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Altrenogest 311.2109.15013530
311.2215.15013520
This compound 316.2109.15013530
316.2220.15013520

Note: These values are typical and should be optimized for the specific instrument.

Method Performance

A typical calibration curve and method performance metrics are summarized below.

ParameterResult
Linear Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[13]
Limit of Detection (LOD) 0.02 ng/mL[13]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P_Sample Porcine Plasma Sample (200 µL) P_Spike Spike with this compound (IS) P_Sample->P_Spike P_SLE Supported Liquid Extraction (SLE) Elution with MTBE/EtOAc P_Spike->P_SLE P_Dry Evaporate to Dryness (N2 Stream) P_SLE->P_Dry P_Recon Reconstitute in MeOH/H2O P_Dry->P_Recon A_Inject Inject 5 µL onto LC System P_Recon->A_Inject A_Sep Chromatographic Separation (C18 Column) A_Detect ESI+ MS/MS Detection (Triple Quadrupole) D_Integrate Peak Integration A_Detect->D_Integrate D_Quant Quantification using Internal Standard Method D_Integrate->D_Quant D_Report Generate Report D_Quant->D_Report

Caption: LC-MS/MS workflow for Altrenogest quantification.

Altrenogest Mechanism of Action

G Altrenogest Altrenogest (Synthetic Progestin) Hypothalamus Hypothalamus Altrenogest->Hypothalamus Binds to Progesterone Receptors GnRH GnRH Secretion Hypothalamus->GnRH Inhibits (-) Pituitary Anterior Pituitary LH LH Release Pituitary->LH Inhibits (-) Ovary Ovary Ovulation Follicular Development & Ovulation Ovary->Ovulation GnRH->Pituitary LH->Ovary Estrus Estrus Behavior Ovulation->Estrus Suppresses

Caption: Simplified signaling pathway for Altrenogest.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of Altrenogest in porcine plasma. The use of this compound as an internal standard ensures high accuracy and corrects for matrix effects and procedural losses. This validated protocol is well-suited for high-throughput analysis in regulated environments, supporting research in veterinary pharmacology and food safety.

References

Application of Altrenogest-d5 in Equine Reproductive Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest (B1664803), a synthetic progestin, is widely utilized in equine reproductive management to control the estrous cycle and maintain pregnancy.[1][2] Its deuterated analog, Altrenogest-d5, serves as a critical internal standard for the accurate quantification of Altrenogest in biological matrices during pharmacokinetic, metabolic, and residue analysis studies.[3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[4] These application notes provide detailed protocols for the use of this compound in equine reproductive research, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Core Applications of this compound

The primary application of this compound in equine reproductive research is as an internal standard for the quantitative analysis of Altrenogest in various biological samples, including plasma, urine, and tissues. This is crucial for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Altrenogest in mares.[5][6]

  • Residue Analysis: Monitoring the depletion of Altrenogest residues in edible tissues of horses.[7]

  • Doping Control: Accurately quantifying Altrenogest levels in performance horses to ensure compliance with regulations.[8][9]

  • Metabolism Studies: Investigating the metabolic fate of Altrenogest in horses.[10][11]

Experimental Protocols

Quantification of Altrenogest in Equine Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a method for the analysis of neutral compounds in equine plasma.[3]

a. Materials and Reagents:

  • Altrenogest analytical standard

  • This compound internal standard[4]

  • Trichloroacetic acid (10% v/v)

  • Hydrochloric acid (3% v/v)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Xtract cartridges)[5]

b. Sample Preparation:

  • Thaw and equilibrate equine plasma samples to room temperature.

  • Invert samples gently for 1 minute to ensure homogeneity.

  • Transfer duplicate 1 mL aliquots of plasma into 15-mL culture tubes.

  • Add 20 µL of this compound internal standard solution (e.g., 50 ng/mL) to each plasma aliquot to achieve a final concentration of 1 ng/mL. Vortex to mix.

  • Precipitate proteins by adding 125 µL of 10% trichloroacetic acid. Vortex.

  • Adjust the pH to 3.0-3.5 using 3% hydrochloric acid.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Condition an SPE cartridge with methanol followed by distilled water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an acetic acid solution.

  • Dry the cartridge thoroughly.

  • Elute the analytes with 3 mL of ethyl acetate:hexane (3:2 v/v).[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the residue in 50 µL of 0.1% formic acid in methanol and 50 µL of 0.1% formic acid in water.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu 8060 HPLC system or equivalent.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[5]

  • Analytical Column: Shim-pack ODS III (2 x 75 mm; 1.6 µm) or equivalent, maintained at 60°C.[5]

  • Mobile Phase A: 5 mM Ammonium formate (pH 3.0) in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Elution:

    • 0-0.25 min: 30% B

    • 0.25-8 min: 52% B

    • 8-10 min: 95% B[5]

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

d. Multiple Reaction Monitoring (MRM) Parameters:

The following MRM transitions should be optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Altrenogest 311.25227.15-24
251.20-20
269.10-15
159.20-25
199.10-34
This compound 316.35227.30Optimized

Table 1: Example MRM acquisition parameters for Altrenogest and this compound.[5]

e. Data Analysis and Quantification:

Quantification is based on the ratio of the peak area of the Altrenogest MRM transition to the peak area of the this compound internal standard MRM transition. A calibration curve is constructed by analyzing standards of known Altrenogest concentrations with a constant concentration of this compound.

Data Presentation

Pharmacokinetic Parameters of Altrenogest in Mares

The use of this compound as an internal standard allows for the accurate determination of pharmacokinetic parameters. The following table summarizes representative pharmacokinetic data from studies in mares.

Administration RouteDoseCmax (ng/mL)Tmax (h)
Oral (PO)0.044 mg/kg13.2 ± 5.80.8 ± 0.8
Intramuscular (IM)0.3 mg/kg18.0 ± 6.67.9 ± 3.9

Table 2: Mean (± SD) pharmacokinetic parameters for Altrenogest in mares following a single oral or intramuscular administration.[3]

Administration RouteDoseAUC (h*ng/mL)
Oral (PO)0.044 mg/kg60.1 ± 29.6
Intramuscular (IM)0.3 mg/kg593.9 ± 194

Table 3: Mean (± SD) Area Under the Curve (AUC) for Altrenogest in mares following a single oral or intramuscular administration.[12]

Signaling Pathway and Experimental Workflow Diagrams

Altrenogest Signaling Pathway

Altrenogest, as a progesterone (B1679170) analog, primarily exerts its effects by binding to and activating progesterone receptors (PRs).[13] This initiates a signaling cascade that modulates gene expression in target cells, leading to the physiological effects observed in mares, such as estrus suppression and pregnancy maintenance.[14][15] The signaling can occur through both classical (genomic) and non-classical (non-genomic) pathways.

Altrenogest_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endometrial Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response Altrenogest Altrenogest mPR Membrane Progesterone Receptor (mPR) Altrenogest->mPR Binds to receptor PR_complex Progesterone Receptor (PR) - HSP Complex Altrenogest->PR_complex Diffuses into cell Kinase_cascade Kinase Cascade (e.g., MAPK) mPR->Kinase_cascade Activates PR_active Activated PR Dimer PR_complex->PR_active Binding & Dissociation of HSP PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds to DNA Cellular_response Altered Cell Function (e.g., Estrus Suppression) Kinase_cascade->Cellular_response Rapid, non-genomic effects Transcription Gene Transcription PRE->Transcription Modulates mRNA mRNA Transcription->mRNA Protein_synthesis New Protein Synthesis mRNA->Protein_synthesis Translation Protein_synthesis->Cellular_response

Caption: Altrenogest signaling pathway in a target cell.

Experimental Workflow for Altrenogest Quantification

The following diagram illustrates the logical flow of an experiment to quantify Altrenogest in equine plasma using this compound.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Equine Plasma Sample Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC_separation Liquid Chromatography Separation Evaporate->LC_separation MS_detection Tandem Mass Spectrometry Detection (MRM) LC_separation->MS_detection Integration Peak Integration MS_detection->Integration Ratio Calculate Area Ratio (Altrenogest / this compound) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for Altrenogest quantification in plasma.

Conclusion

This compound is an indispensable tool for high-quality quantitative research on Altrenogest in equines. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision to confidently determine pharmacokinetic parameters, assess tissue residues, and conduct metabolic studies. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of equine reproductive science and drug development.

References

Application Notes and Protocols for the Quantification of Veterinary Drug Residues Using Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest (B1664803), a synthetic progestin, is utilized in veterinary medicine for estrus synchronization in mares and gilts.[1][2] Its use necessitates sensitive and accurate analytical methods to monitor its residue levels in animal-derived food products to ensure consumer safety. Altrenogest-d5, a deuterated analog of altrenogest, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its similar chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during sample extraction, cleanup, and ionization, thus compensating for matrix effects and variations in analytical conditions. This document provides detailed application notes and protocols for the quantification of veterinary drug residues, with a focus on altrenogest, using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the determination of altrenogest residues in different biological matrices.

Table 1: Performance of LC-MS/MS Methods for Altrenogest Quantification

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
Porcine Edible Tissues (muscle, liver, fat)0.5 µg/kg1.0 µg/kg60.9 - 89.8[3]
Pig Edible Tissues (sebum, muscle, liver, kidney)0.5 µg/kg1.0 µg/kg65 - 95[4]
Animal Fat Tissue0.3 - 1.7 ng/gNot Specified80 - 105[4][5]
Equine Plasma0.02 ng/mL0.05 ng/mLNot Specified[6]
Gilt Plasma0.1667 ng/mL0.5000 ng/mLNot Specified[7]

Table 2: MRM Transitions and Collision Energies for Altrenogest and this compound

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Altrenogest311.25227.15, 251.20, 269.10, 159.20, 199.10-24, -20, -15, -25, -34
This compound316.35227.30, 269.15, 251.30-24, -16, -20

Experimental Protocols

Sample Preparation: Porcine Tissues (Muscle, Liver, Fat)

This protocol is adapted from a method for the determination of altrenogest residues in porcine edible tissues.[3]

a. Materials and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), analytical grade

  • β-glucuronidase/arylsulfatase

  • PRiME HLB solid-phase extraction (SPE) cartridges

  • Altrenogest and this compound standards

  • Ultrapure water

b. Procedure:

  • Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Hydrolysis: Add 5 mL of acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 4 hours or overnight.

  • Extraction: Add 10 mL of acetonitrile, vortex vigorously for 2 minutes, and then centrifuge at 8000 rpm for 10 minutes.

  • Cleanup: Transfer the supernatant to a PRiME HLB SPE cartridge. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: Waters UPLC BEH C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient Elution: A linear gradient elution program should be optimized to ensure good separation of the analyte from matrix interferences.

  • Flow Rate: 0.3 - 0.7 mL/min[6][7]

  • Injection Volume: 5 - 10 µL[6][7]

  • Column Temperature: 40 - 60°C[6][7]

b. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the transitions specified in Table 2.

  • Instrument Parameters: Optimize gas flows (nebulizing, heating, drying), interface temperature, and desolvation temperature according to the specific instrument used.[6]

Visualizations

Signaling Pathway of Altrenogest

Altrenogest, as a synthetic progestogen, primarily exerts its effects by binding to progesterone (B1679170) receptors, initiating a cascade of cellular events.

Altrenogest_Signaling_Pathway Altrenogest Altrenogest PR Progesterone Receptor (PR) Altrenogest->PR Binds to Hypothalamus Hypothalamus Altrenogest->Hypothalamus Acts on PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA at Gene_Expression Altered Gene Expression PRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Estrus Suppression) Gene_Expression->Biological_Response Pituitary Pituitary Gland GnRH GnRH Hypothalamus->GnRH Inhibits Secretion of LH LH Pituitary->LH Releases GnRH->Pituitary Stimulates

Caption: Altrenogest signaling pathway.

Experimental Workflow for Veterinary Drug Residue Analysis

The following diagram outlines the general workflow for the quantification of veterinary drug residues using an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Tissue, Plasma) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Extraction 4. Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup 5. Cleanup (e.g., SPE) Extraction->Cleanup Evaporation 6. Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS 7. LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis 8. Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for residue analysis.

Principle of Internal Standard Quantification

This diagram illustrates the logical relationship of using an internal standard for accurate quantification.

Internal_Standard_Principle Analyte Analyte (e.g., Altrenogest) Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (IS) (this compound) IS->Sample_Prep LC_MSMS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MSMS_Analysis Analyte_Response Analyte Response LC_MSMS_Analysis->Analyte_Response IS_Response IS Response LC_MSMS_Analysis->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Quantification Accurate Quantification Calibration_Curve->Quantification

Caption: Principle of internal standard method.

References

Application Note: The Use of Altrenogest-d5 in Pharmacokinetic Studies of Altrenogest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest, a synthetic progestin, is widely utilized in veterinary medicine to control and synchronize the estrous cycle in mares and gilts.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variations in sample preparation and instrument response. This application note details the use of Altrenogest-d5 as an internal standard for the precise and accurate quantification of Altrenogest in plasma samples for pharmacokinetic studies.

Rationale for Using this compound

Deuterated internal standards, such as this compound, are ideal for LC-MS/MS-based quantification because they share near-identical physicochemical properties with the analyte of interest (Altrenogest). This results in similar extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by mass spectrometry due to the mass difference. This minimizes analytical variability and enhances the accuracy and precision of the quantification.

Mechanism of Action of Altrenogest

Altrenogest exerts its physiological effects by acting as a potent agonist for progesterone (B1679170) and androgen receptors.[3] Its primary mechanism of action involves the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to the prevention of estrus and ovulation.

cluster_Systemic_Circulation Systemic Circulation cluster_Brain Brain cluster_Reproductive_System Reproductive System Altrenogest Altrenogest Hypothalamus Hypothalamus Altrenogest->Hypothalamus Binds to Progesterone Receptors Pituitary Pituitary Gland Hypothalamus->Pituitary Inhibits GnRH Secretion Ovary Ovary Pituitary->Ovary Suppresses LH & FSH Release Ovary->Ovary

Caption: Signaling pathway of Altrenogest's mechanism of action.

Pharmacokinetic Parameters of Altrenogest

The following table summarizes key pharmacokinetic parameters of Altrenogest administered via oral (PO) and intramuscular (IM) routes in mares.

ParameterOral Administration (0.044 mg/kg)Intramuscular Administration (0.3 mg/kg)
Cmax (ng/mL) 13.2 ± 5.8[4][5][6]18.0 ± 6.6[4][5][6]
Tmax (h) 0.8 ± 0.8[4][5][6]7.9 ± 3.9[4][5][6]
Plasma Concentration at 24h (ng/mL) 1.0 ± 0.8[4][5][6]-
Plasma Concentration at 48h (ng/mL) 0.65 ± 0.5[4][5][6]-

Data presented as mean ± standard deviation.

Experimental Protocols

Pharmacokinetic Study Design

A robust pharmacokinetic study is essential for generating reliable data. The following is a general protocol for a crossover study in mares.

cluster_Study_Design Crossover Pharmacokinetic Study Animal_Selection Select Healthy Mares (n=10) Baseline_Sampling Collect Pre-treatment Blood Samples Animal_Selection->Baseline_Sampling Group_Allocation Randomly Allocate to Treatment Groups Baseline_Sampling->Group_Allocation Treatment_Period_1 Administer Altrenogest (Oral or IM) Group_Allocation->Treatment_Period_1 Blood_Sampling_1 Collect Blood Samples at Predetermined Time Points Treatment_Period_1->Blood_Sampling_1 Washout 3-Week Washout Period Blood_Sampling_1->Washout Treatment_Period_2 Administer Alternative Altrenogest Formulation Washout->Treatment_Period_2 Blood_Sampling_2 Collect Blood Samples at Predetermined Time Points Treatment_Period_2->Blood_Sampling_2 Analysis Analyze Plasma Samples using LC-MS/MS Blood_Sampling_2->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

References

Application Notes and Protocols for Altrenogest-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various matrices for the quantitative analysis of Altrenogest-d5, a deuterated internal standard crucial for accurate quantification of the synthetic progestin Altrenogest. The following sections detail methodologies for plasma/serum, animal tissues (liver, kidney, muscle, and fat), and animal feed, along with expected analytical performance data.

Introduction

Altrenogest is a synthetic progestational steroid widely used in veterinary medicine to synchronize estrus in mares and gilts. Accurate quantification of Altrenogest in biological matrices and feed is essential for pharmacokinetic studies, residue monitoring, and ensuring proper dosage. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for mass spectrometry-based quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis, leading to enhanced accuracy and precision.

This document outlines robust sample preparation techniques, including protein precipitation, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), tailored for different sample types.

Quantitative Data Summary

The following tables summarize the typical performance data for the described sample preparation methods. These values are intended as a guide and may vary based on the specific laboratory conditions, instrumentation, and matrix composition.

Table 1: Performance of Protein Precipitation for this compound in Porcine Plasma

ParameterValueReference
Recovery> 90%[1]
Matrix EffectMinimal with IS[2]
Limit of Detection (LOD)0.5 µg/kg[3]
Limit of Quantification (LOQ)1.0 µg/kg[3]
Intra-day Precision (RSD)< 15%[3]
Inter-day Precision (RSD)< 15%[3]

Table 2: Performance of Methanol (B129727) Extraction and Alumina (B75360) Cleanup for this compound in Animal Tissues

TissueRecoveryLimit of Quantification (LOQ)Reference
Kidney Fat80 - 105%0.3 - 1.7 ng/g[4][5]
Liver65 - 95%1.0 µg/kg[3]
Kidney65 - 95%1.0 µg/kg[3]
Muscle65 - 95%1.0 µg/kg[3]
Sebum65 - 95%1.0 µg/kg[3]

Table 3: Performance of QuEChERS for this compound in Animal Feed

ParameterExpected ValueReference
Recovery70 - 120%[6]
Matrix EffectMitigated by cleanup and IS[7]
Limit of Quantification (LOQ)Analyte and matrix dependent[6]
Precision (RSD)< 20%[6]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and effective method for the removal of proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • This compound internal standard (IS) solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the thawed sample to ensure homogeneity.

  • Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 250 µL of cold acetonitrile (ACN) to the sample.

  • Vortex the mixture vigorously for 30-60 seconds to precipitate the proteins.

  • Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample add_is Add this compound IS start->add_is add_acn Add Acetonitrile (ACN) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter end LC-MS/MS Analysis filter->end

Protein Precipitation Workflow for Plasma/Serum
Protocol 2: Extraction from Animal Tissues (Liver, Kidney, Muscle, Fat)

This protocol describes a general procedure for the extraction of this compound from various animal tissues. It involves homogenization, solvent extraction, and a cleanup step.

Materials:

  • Tissue sample (liver, kidney, muscle, or fat)

  • This compound internal standard (IS) solution

  • Methanol, HPLC grade

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge tubes (15 mL or 50 mL)

  • Alumina for column chromatography (optional cleanup)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Weigh approximately 1-2 g of the tissue sample into a centrifuge tube.

  • Add a known volume of homogenization buffer (e.g., 5 mL).

  • Homogenize the tissue until a uniform consistency is achieved. For soft tissues like the liver, a Potter-Elvehjem homogenizer is suitable. For tougher tissues like muscle, a mechanical bead beater may be necessary[8][9].

  • Add the this compound internal standard solution.

  • Add 10 mL of methanol to the homogenate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the methanol supernatant.

  • Optional Cleanup (for fatty matrices): a. Prepare a small column with activated alumina. b. Pass the methanol extract through the alumina column. c. Elute with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Tissue_Extraction_Workflow start Start: Tissue Sample homogenize Homogenize start->homogenize add_is Add this compound IS homogenize->add_is add_methanol Add Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Optional: Alumina Cleanup supernatant->cleanup evaporate Evaporate to Dryness supernatant->evaporate Without Cleanup cleanup->evaporate With Cleanup reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Animal Tissue Extraction Workflow
Protocol 3: QuEChERS for Animal Feed Samples

The QuEChERS method is a streamlined approach that is effective for the extraction of a wide range of analytes from complex matrices like animal feed.

Materials:

  • Ground animal feed sample

  • This compound internal standard (IS) solution

  • Water, HPLC grade

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • QuEChERS dispersive SPE cleanup tubes (e.g., containing PSA and C18)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to moisten the sample.

  • Add the this compound internal standard solution.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Take an aliquot of the cleaned extract and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow start Start: Feed Sample add_water Add Water start->add_water add_is Add this compound IS add_water->add_is add_acn Add Acetonitrile w/ Acetic Acid add_is->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 extract Take Acetonitrile Extract centrifuge1->extract dspe Dispersive SPE Cleanup extract->dspe centrifuge2 Centrifuge dspe->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

QuEChERS Workflow for Animal Feed

References

Application Notes and Protocols for the Quantification of Altrenogest in Environmental Water Samples using Altrenogest-d5 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest (B1664803), a synthetic progestin, is utilized in veterinary medicine, primarily for estrus synchronization in mares and gilts.[1][2][3] The potential for this synthetic hormone to enter aquatic ecosystems through agricultural runoff raises environmental concerns. Due to its endocrine-disrupting capabilities at low concentrations, sensitive and accurate analytical methods are required for its detection in environmental water samples.[4]

This document outlines a robust and reliable method for the quantitative analysis of altrenogest in various water matrices. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to compensate for matrix effects and variations in extraction efficiency, a stable isotope-labeled internal standard, Altrenogest-d5, is utilized.[5][6][7]

Principle of the Method

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative mass spectrometry. This compound, being chemically identical to altrenogest but with a different mass, co-elutes chromatographically and exhibits the same behavior during sample preparation and ionization.[5] By adding a known amount of this compound to each sample prior to extraction, any loss of the target analyte during the analytical process is mirrored by the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which corrects for these variations and provides more accurate and precise results.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Water Sample (+ Altrenogest) spike Spike with This compound (IS) sample->spike Add known amount of IS spe Solid-Phase Extraction (SPE) spike->spe Load sample elution Elution spe->elution Isolate analytes evap Evaporation & Reconstitution elution->evap Concentrate lcms LC-MS/MS Analysis evap->lcms Inject extract quant Quantification lcms->quant Ratio of Altrenogest to this compound

Caption: Workflow for the analysis of Altrenogest in water samples.

Experimental Protocols

Materials and Reagents
  • Altrenogest analytical standard

  • This compound internal standard

  • Methanol (B129727) (HPLC or Optima grade)

  • Acetonitrile (HPLC or Optima grade)

  • Water (HPLC or ultrapure)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 80 mg)[8]

  • Standard laboratory glassware and equipment

Sample Collection and Preservation

Collect water samples in clean amber glass bottles. Upon collection, store the samples at approximately 4°C and protect them from light. It is recommended to extract the samples within 48 hours of collection.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution to achieve a final concentration of approximately 10-20 ng/L.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes from the cartridge with 5 mL of methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

G start Start spike Spike 100 mL sample with this compound start->spike condition Condition SPE Cartridge (Methanol, then Water) spike->condition load Load Sample (~5 mL/min) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash dry Dry Cartridge (Nitrogen/Vacuum) wash->dry elute Elute Analytes (Methanol) dry->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed solid-phase extraction (SPE) workflow.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Gradient Start at 40-50% B, ramp to 95-100% B over 5-7 min, hold, then return to initial conditions and equilibrate.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for altrenogest and its deuterated internal standard should be optimized.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Altrenogest 311.2To be optimizedTo be optimized
This compound 316.2To be optimizedTo be optimized

Note: The exact product ions and collision energies need to be determined empirically by infusing the analytical standards into the mass spectrometer.

Data Presentation and Method Performance

The following tables summarize the expected performance characteristics of the method. These values are based on typical performance for the analysis of steroid hormones in water matrices using similar methodologies.[9][10][11]

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.99
Calibration Range 0.5 - 100 ng/L
Accuracy (Recovery) 80 - 115%
Precision (RSD) < 15%

Table 2: Limits of Detection and Quantification

ParameterExpected Value (ng/L)
Method Detection Limit (MDL) 0.1 - 0.5
Limit of Quantification (LOQ) 0.5 - 1.5

Conclusion

The described method provides a sensitive, selective, and accurate protocol for the quantification of altrenogest in environmental water samples. The use of solid-phase extraction allows for the necessary sample cleanup and concentration to achieve low detection limits. The incorporation of this compound as an internal standard is crucial for correcting matrix-induced signal suppression or enhancement and variations in recovery, thereby ensuring high-quality, reliable data for environmental monitoring and research.

References

The Role of Altrenogest-d5 in Therapeutic Drug Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrenogest (B1664803), a synthetic progestin, is utilized in veterinary medicine to manage the reproductive cycles of mares and sows.[1][2] Therapeutic Drug Monitoring (TDM) of Altrenogest is crucial for optimizing dosage regimens to ensure efficacy while minimizing potential side effects. This process relies on the accurate quantification of the drug in biological matrices, a task for which liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high specificity and sensitivity.[3][4]

In this context, Altrenogest-d5, a deuterated analog of Altrenogest, plays an indispensable role. It serves as an internal standard (IS) in LC-MS/MS assays.[5][6] Because this compound is chemically identical to Altrenogest but has a different mass, it can be added to samples at a known concentration to correct for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[7]

These application notes provide a comprehensive overview of the use of this compound in the therapeutic drug monitoring of Altrenogest, complete with detailed experimental protocols and data presentation.

Data Presentation

Pharmacokinetic Parameters of Altrenogest

The therapeutic window of a drug is determined by its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters of Altrenogest in mares and gilts, which are essential for designing effective TDM strategies.

Table 1: Pharmacokinetic Parameters of Altrenogest in Mares Following Oral (PO) and Intramuscular (IM) Administration [8][9]

ParameterPO (0.044 mg/kg) - Initial DoseIM (0.3 mg/kg) - Initial DosePO (0.044 mg/kg) - Final DoseIM (0.3 mg/kg) - Final Dose
Cmax (ng/mL) 13.2 ± 5.818.0 ± 6.621.3 ± 7.124.6 ± 6.7
Tmax (h) 0.8 ± 0.87.9 ± 3.9--
AUC (h*ng/mL) 60.1 ± 29.6593.9 ± 194104.6 ± 39.7688.1 ± 111.6

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Pharmacokinetic Parameters of Altrenogest in Gilts Following Oral Administration (20 mg/day) [10]

ParameterDay 1Day 18
Cmax (ng/mL) 13.24 ± 6.14-
Tmax (h) 3.75-
T1/2λz (h) 13.47 ± 9.48Similar to Day 1
Mean Residence Time (h) Significantly lower than Day 18-
Css (ng/mL) -22.69 ± 6.15
Rac -1.53 ± 0.23

T1/2λz: Elimination half-life; Css: Mean steady-state plasma concentration; Rac: Accumulation factor.

LC-MS/MS Assay Validation Parameters

The reliability of a TDM assay is established through rigorous validation. The following table presents typical validation parameters for an LC-MS/MS method for Altrenogest quantification using this compound as an internal standard.

Table 3: Validation Parameters for an LC-MS/MS Assay for Altrenogest in Equine Plasma [5][11]

ParameterValue
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Calibration Curve Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99

Experimental Protocols

Principle

The quantification of Altrenogest in biological samples, such as plasma, is achieved by LC-MS/MS using the principle of isotope dilution. A known amount of this compound is added to the sample as an internal standard. Following sample preparation to remove interfering substances, the sample is analyzed by LC-MS/MS. The ratio of the peak area of Altrenogest to that of this compound is used to calculate the concentration of Altrenogest in the original sample.

Materials and Reagents
  • Altrenogest analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Plasma samples (from patients undergoing Altrenogest therapy)

  • Control plasma (drug-free)

Instrumentation
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions Preparation
  • Altrenogest Stock Solution (1 mg/mL): Accurately weigh and dissolve Altrenogest in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Altrenogest stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in a suitable solvent.[5]

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples and equilibrate to room temperature.[5]

  • To a 1 mL aliquot of plasma, add a precise volume of the this compound internal standard working solution and vortex.

  • Condition an SPE cartridge with methanol followed by water.[5]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solution (e.g., acetic acid solution) to remove interfering substances.[5]

  • Dry the cartridge.

  • Elute the analyte and internal standard with an organic solvent mixture (e.g., 3 mL of ethyl acetate:hexane (3:2 v/v)).[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.[5]

  • Reconstitute the residue in a specific volume of the mobile phase (e.g., 50 µL of 0.1% formic acid in methanol and 50 µL of 0.1% formic acid in water).[5]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions [5]

  • Column: Shim-pack ODS III (2 x 75 mm; 1.6 µm)

  • Column Temperature: 60°C

  • Mobile Phase A: 5 mM Ammonium formate (pH 3.0)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0–0.25 min (30% B)

    • 0.25–8 min (52% B)

    • 8–10 min (95% B)

    • 10-12 min (30% B)

Mass Spectrometry Conditions [5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Interface Temperature: 400°C

  • Desolvation Temperature: 650°C

  • Heating Block Temperature: 400°C

  • Nebulizing Gas Flow: 2.5 L/min

  • Heating Gas Flow: 12.0 L/min

  • Drying Gas Flow: 8.0 L/min

Table 4: Multiple Reaction Monitoring (MRM) Transitions for Altrenogest and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Altrenogest 311.2109.1
This compound 316.2109.1

Note: The specific product ion for this compound may vary depending on the deuteration pattern. The provided transition is a likely candidate.

Data Analysis
  • Integrate the peak areas for Altrenogest and this compound.

  • Calculate the peak area ratio (Altrenogest/Altrenogest-d5).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Altrenogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Altrenogest

Altrenogest_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Target Cell (e.g., Hypothalamus, Pituitary, Uterus) cluster_2 Physiological Response Altrenogest Altrenogest PR Progesterone Receptor (PR) Altrenogest->PR Binds to Alt_PR_complex Altrenogest-PR Complex PR->Alt_PR_complex Nucleus Nucleus Alt_PR_complex->Nucleus Translocates to DNA DNA Alt_PR_complex->DNA Binds to Progesterone Response Elements Nucleus->DNA Gene_Transcription Altered Gene Transcription DNA->Gene_Transcription GnRH Decreased GnRH Secretion Gene_Transcription->GnRH LH_FSH Decreased LH & FSH Secretion GnRH->LH_FSH Estrus_Suppression Estrus Suppression LH_FSH->Estrus_Suppression

Caption: Altrenogest signaling pathway.

Experimental Workflow for Therapeutic Drug Monitoring of Altrenogest

TDM_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Addition 2. Addition of This compound (IS) Sample_Collection->IS_Addition Sample_Prep 3. Sample Preparation (e.g., SPE) IS_Addition->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing & Quantification LC_MS_Analysis->Data_Processing Result_Reporting 6. Result Reporting Data_Processing->Result_Reporting Dose_Adjustment 7. Clinical Interpretation & Dose Adjustment Result_Reporting->Dose_Adjustment

Caption: TDM workflow for Altrenogest.

Conclusion

The use of this compound as an internal standard is fundamental to the accurate and reliable therapeutic drug monitoring of Altrenogest. The detailed protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish and validate LC-MS/MS-based TDM assays. By implementing such methods, the therapeutic use of Altrenogest can be optimized, leading to improved clinical outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Altrenogest-d5. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing mass spectrometry (MS) parameters and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Altrenogest, a synthetic progestin. In quantitative mass spectrometry, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the non-labeled Altrenogest (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Altrenogest.

Q2: What are the recommended precursor and product ions for this compound in MRM analysis?

The selection of precursor and product ions is critical for the specificity and sensitivity of your assay. Based on available data, the following Multiple Reaction Monitoring (MRM) transitions are recommended for Altrenogest and its deuterated internal standard, this compound.

Table 1: Recommended MRM Transitions for Altrenogest and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Altrenogest311.2107.1Positive
Altrenogest311.2270.2Positive
This compound 316.2 112.1 Positive
This compound 316.2 275.2 Positive

Q3: How do I optimize the collision energy for this compound?

Collision energy (CE) is a critical parameter that influences the fragmentation of the precursor ion and the intensity of the product ion signal. The optimal CE should be determined empirically on your specific instrument. A common approach is to perform a collision energy optimization experiment where you infuse a standard solution of this compound and ramp the CE across a range of values (e.g., 10-50 eV). The CE that produces the most stable and intense signal for the desired product ion should be selected for your method.

Q4: I am observing a shift in retention time between Altrenogest and this compound. Is this normal?

Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect." Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. While minor shifts are acceptable, significant separation can lead to differential matrix effects and impact quantification. If the shift is problematic, you may consider optimizing your chromatographic conditions, such as the gradient profile or column temperature, to minimize the separation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing a logical approach to problem-solving.

Problem 1: Low or No Signal for this compound

  • Possible Cause: Incorrect mass spectrometer settings.

    • Solution: Verify that the correct precursor and product ions for this compound are entered in your acquisition method (see Table 1). Ensure that the collision energy and other source parameters (e.g., capillary voltage, gas flows) are appropriately set.

  • Possible Cause: Poor ionization efficiency.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. Infuse a solution of this compound and adjust the source voltage, nebulizer pressure, and gas temperatures to maximize the signal intensity.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Prepare a fresh stock solution of this compound. Ensure proper storage conditions (cool, dark, and dry) to prevent degradation.

Problem 2: Inconsistent or High Variability in this compound Signal

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Review your sample extraction procedure for consistency. Ensure that the same volume of this compound internal standard is added to every sample, standard, and quality control.

  • Possible Cause: Matrix effects.

    • Solution: While this compound is designed to compensate for matrix effects, significant ion suppression or enhancement can still occur. Improve your sample clean-up procedure to remove interfering matrix components. You can also dilute your samples to reduce the concentration of matrix components.

  • Possible Cause: Instrument instability.

    • Solution: Perform a system suitability test to ensure the LC-MS/MS system is performing consistently. Check for leaks, ensure stable spray, and verify that the detector is functioning correctly.

Problem 3: Inaccurate Quantification Results

  • Possible Cause: Isotopic contribution from the analyte to the internal standard signal (or vice-versa).

    • Solution: Check the isotopic purity of both your Altrenogest standard and this compound internal standard. Analyze a high-concentration solution of each compound individually to assess any crossover signal at the MRM transition of the other.

  • Possible Cause: Non-linearity of the calibration curve.

    • Solution: Ensure your calibration curve is linear over the expected concentration range of your samples. If non-linearity is observed at higher concentrations, it may be due to detector saturation. Consider extending the calibration range or diluting samples that fall outside the linear range.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to achieve the desired concentration. Store the stock solution in a tightly sealed vial at -20°C or below.

  • Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the stock solution with the appropriate solvent (typically the mobile phase or a solvent compatible with your sample matrix) to a concentration that provides a strong and stable signal in your LC-MS/MS system.

Protocol 2: Sample Preparation (Plasma)

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality controls on ice.

  • Spike Internal Standard: To a known volume of plasma (e.g., 100 µL), add a precise volume of the this compound working internal standard solution (e.g., 10 µL). Vortex briefly to mix.

  • Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile or methanol (typically 3-4 times the plasma volume). Vortex vigorously for at least 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma Sample spike Spike with this compound IS start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify end End: Concentration Result quantify->end

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_solutions Potential Solutions start Issue Detected (e.g., Low Signal, High Variability) check_ms Check MS Parameters - Precursor/Product Ions - Collision Energy - Source Settings start->check_ms check_lc Check LC System - Leaks - Column Integrity - Mobile Phase start->check_lc check_sample Check Sample Prep - IS Spiking - Extraction Consistency - Sample Stability start->check_sample optimize_ms Optimize MS Parameters check_ms->optimize_ms maintain_lc Perform LC Maintenance check_lc->maintain_lc refine_prep Refine Sample Prep Protocol check_sample->refine_prep end Problem Resolved optimize_ms->end maintain_lc->end refine_prep->end

Caption: Troubleshooting workflow for this compound analysis.

Technical Support Center: Troubleshooting HPLC Analysis of Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Altrenogest-d5 in High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in HPLC?

The most common issues affecting peak shape in HPLC analysis are peak tailing, fronting, splitting, and broadening.[1][2][3] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[3][4] Deviations from this ideal shape can compromise resolution, accuracy, and the reliability of quantification.[4][5]

Q2: What is peak tailing and what causes it for a compound like this compound?

Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[5][6] For steroidal compounds like this compound, a common cause is secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns (e.g., C18).[1][6][7] Other causes include column overload (injecting too much sample), using an inappropriate mobile phase pH, or a partially blocked column frit.[1][2][8]

Q3: What is peak fronting and why might it occur?

Peak fronting is the opposite of tailing, where the leading edge of the peak is distorted or sloped.[3][9] This issue often arises from column overloading (either by mass or volume) or when the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[9][10] Poorly packed or degraded columns can also contribute to peak fronting.[8][9]

Q4: My this compound peak is split into two. What could be the cause?

Peak splitting, where a single analyte appears as two or more peaks, can be caused by several factors.[1][11] Common culprits include a partially blocked inlet frit, a void or channel in the column's packed bed, or injecting the sample in a solvent that is not compatible with the mobile phase, causing incomplete dissolution.[1][11][12][13] If the mobile phase pH is very close to the pKa of the analyte, it can also lead to peak splitting.[14]

Q5: Why are my peaks broad instead of sharp?

Broad peaks can be a sign of column deterioration, such as the formation of voids or contamination.[1] Other potential causes include issues with the mobile phase, such as an incorrect composition, or extra-column effects like sample diffusion in long tubing.[1][15]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to determine if the problem affects only the this compound peak or all peaks in the chromatogram. This initial diagnosis helps to isolate the root cause, distinguishing between chemical-specific issues and system-wide problems.

Start Observe Poor Peak Shape for this compound CheckAllPeaks Are other peaks in the chromatogram affected? Start->CheckAllPeaks OnlyOnePeak Problem is likely Analyte- or Method-Specific CheckAllPeaks->OnlyOnePeak No AllPeaks Problem is likely System- or Column-Related CheckAllPeaks->AllPeaks Yes TroubleshootMethod Proceed to Specific Troubleshooting Guides: - Peak Tailing - Peak Fronting - Peak Splitting OnlyOnePeak->TroubleshootMethod TroubleshootSystem Inspect System Components: - Column (voids, blockage) - Fittings & Tubing (dead volume) - Injector & Pump AllPeaks->TroubleshootSystem

Caption: General troubleshooting workflow for poor peak shape.

Guide 1: Resolving Peak Tailing

Question: My this compound peak is tailing. How can I fix this?

Peak tailing for this compound is often linked to interactions with the column's stationary phase or mobile phase conditions. Follow this workflow to address the issue.

Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckpH Is mobile phase pH optimal? CheckOverload->CheckpH No End Peak Shape Improved ReduceConc->End AdjustpH Adjust pH. Use a buffer if needed. CheckpH->AdjustpH No CheckColumn Is the column chemistry suitable? (e.g., end-capped) CheckpH->CheckColumn Yes AdjustpH->End ChangeColumn Use a highly deactivated, end-capped column. CheckColumn->ChangeColumn No CheckHardware Is there a column void or blocked frit? CheckColumn->CheckHardware Yes ChangeColumn->End Backflush Backflush the column or replace the inlet frit. CheckHardware->Backflush Yes CheckHardware->End No Backflush->End

Caption: Troubleshooting workflow for peak tailing.

Answer:

  • Check for Column Overload: The easiest issue to check is overloading.[8] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[8][10] Adjust your sample concentration or injection volume accordingly.

  • Optimize Mobile Phase pH: Secondary interactions with residual silanols on the silica (B1680970) packing are a primary cause of tailing for many compounds.[7] These interactions can often be minimized by adjusting the mobile phase pH. Adding a small amount of an acid, like formic or phosphoric acid, can help protonate silanol groups and reduce unwanted interactions.[16] A buffered mobile phase (pH 3-7) can also be effective.[1]

  • Evaluate Column Choice: If pH adjustments do not resolve the tailing, consider your column. Using a modern, high-purity silica column that is end-capped is highly recommended.[1] End-capping blocks the residual silanol groups, minimizing their availability for secondary interactions.[7]

  • Inspect for Column Hardware Issues: Physical problems with the column can lead to tailing. This includes the formation of a void at the column inlet or a partially blocked frit.[7][8] Try backflushing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[8] Using a guard column can help protect the analytical column from contaminants and extend its life.[1]

Guide 2: Correcting Peak Fronting

Question: My this compound peak is fronting. What steps should I take?

Peak fronting is most commonly related to the sample itself or the injection conditions.

Answer:

  • Rule out Overload: Similar to peak tailing, fronting can be a symptom of mass overload.[9][10] Inject a diluted sample to see if the peak shape becomes more symmetrical.

  • Check Sample Solvent Strength: A critical factor for peak fronting is the composition of the solvent used to dissolve the sample (the diluent).[8] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread and front.[10][13]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[12] If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.

  • Assess for Column Degradation: In some cases, fronting can indicate a physical problem with the column, such as a collapsed packing bed.[8][10] This is more likely if all peaks in the chromatogram exhibit fronting. If you suspect column failure, replacing the column is the most effective solution.[10]

Guide 3: Addressing Split Peaks

Question: What should I do if my this compound peak is splitting?

Split peaks often point to an issue at the head of the column or with the injection process.

Answer:

  • Check for Blockages: A common cause of split peaks is a partial blockage of the column's inlet frit.[11] This blockage causes the sample to flow unevenly onto the column packing, splitting the analyte band.

    • Solution: Try reversing and flushing the column (check manufacturer guidelines first). If a guard column is installed, replace it. If the problem persists, the analytical column's frit may be irreversibly clogged, and the column may need replacement.[11] Filtering all samples and mobile phases is a crucial preventative measure.[8]

  • Investigate Injection Solvent Mismatch: If the sample is not fully soluble in the injection solvent or if the solvent is too strong, it can lead to peak splitting.[1][13] Ensure your this compound standard is completely dissolved before injection.

  • Inspect for Column Voids: A void or channel in the column's packed bed can create two different flow paths for the analyte, resulting in a split peak.[1][12] This is a serious column failure, and the column must be replaced.[14] This issue will typically affect all peaks in the chromatogram.[12]

Experimental Protocols

Below are example HPLC methods for Altrenogest (B1664803) analysis found in the literature. Use these as a reference to compare with your current method.

ParameterMethod 1[17]Method 2[18]Method 3[19]
Column Avantor C18 (5 µm, 4.6 x 250 mm)Shim-pack Velox C18 (1.8 µm, 2.1 x 100 mm)Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 100 mm)
Mobile Phase A Water20 mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile20 mM Ammonium Formate in MeOHAcetonitrile
Mode Isocratic (98% B)GradientIsocratic (80% B)
Flow Rate 1.0 mL/min0.4 mL/min0.7 mL/min
Temperature 35°C40°C40°C
Detection UV at 345 nmMS/MSMS/MS

Summary of Common Causes and Solutions

Peak ProblemCommon Causes for this compoundKey Solutions
Tailing • Secondary interactions with column silanols[1][7]• Column overload[8]• Inappropriate mobile phase pH[2]• Use an end-capped C18 column[1]• Add acid (e.g., formic) to mobile phase[16]• Reduce injection concentration/volume[8]
Fronting • Sample solvent stronger than mobile phase[8][10]• Column overload (mass or volume)[9]• Column bed collapse[10]• Dissolve sample in mobile phase or weaker solvent[12]• Reduce injection concentration/volume[10]• Replace column if it has physically failed[10]
Splitting • Blocked inlet frit or guard column[11]• Void at the column inlet[12]• Sample insolubility in injection solvent[1]• Filter samples and mobile phases[8]• Replace guard column or backflush analytical column[8]• Ensure sample is fully dissolved before injection
Broadening • Column contamination or degradation[1]• Extra-column dead volume[20]• Incorrect mobile phase composition[1]• Use a guard column[1]• Flush column with a strong solvent[1]• Check all fittings and tubing for proper connection

References

minimizing matrix effects when using Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Altrenogest-d5 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix.[1] In the analysis of this compound, endogenous substances from biological samples like plasma, serum, or urine can co-elute and interfere with the ionization process in the mass spectrometer. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1]

Q2: I am observing significant ion suppression for this compound. What are the common causes?

A2: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[2] The primary causes for this compound would be co-eluting endogenous matrix components such as phospholipids, salts, and other steroids.[1] These molecules can compete with this compound for ionization in the MS source, leading to a reduced signal. Inadequate sample preparation is a frequent root cause, where these interfering substances are not sufficiently removed.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: A common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor recovery and significant ion suppression for this compound.

This is often due to inadequate removal of matrix components during sample preparation. Below is a decision tree to guide your troubleshooting process.

troubleshooting_workflow start Start: Poor Recovery & Ion Suppression sample_prep Review Sample Preparation Method start->sample_prep ppt Protein Precipitation (PPT) sample_prep->ppt Using PPT? lle Liquid-Liquid Extraction (LLE) sample_prep->lle Using LLE? spe Solid-Phase Extraction (SPE) sample_prep->spe Using SPE? optimize_ppt Optimize PPT: - Try different organic solvents (e.g., Methanol) - Adjust solvent-to-sample ratio ppt->optimize_ppt optimize_lle Optimize LLE: - Test different extraction solvents (e.g., MTBE, Ethyl Acetate) - Adjust pH of aqueous phase lle->optimize_lle optimize_spe Optimize SPE: - Select appropriate sorbent (e.g., C18) - Optimize wash & elution steps spe->optimize_spe chromatography Optimize Chromatography optimize_ppt->chromatography Still issues? optimize_lle->chromatography Still issues? optimize_spe->chromatography Still issues? gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column ms_settings Adjust MS Settings gradient->ms_settings column->ms_settings end Problem Resolved ms_settings->end

Caption: Troubleshooting workflow for poor recovery and ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

This is a rapid and simple method for sample cleanup.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • To 0.5 mL of plasma sample in a microcentrifuge tube, add 0.45 mL of acetonitrile.[3]

  • Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[3]

  • Centrifuge the sample at 14,000 rpm for 5 minutes.[3]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Steroids from Liquid Samples

LLE provides a cleaner extract compared to PPT.

Materials:

  • Liquid sample (e.g., plasma, urine)

  • Diethyl ether or ethyl acetate (B1210297)

  • Vortex mixer or nutator

  • Centrifuge (optional, for emulsion breaking)

  • Dry ice/ethanol bath

  • Speedvac or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol)

Procedure:

  • Add diethyl ether or ethyl acetate to the liquid sample at a 5:1 (v/v) solvent-to-sample ratio.[4]

  • Mix thoroughly by vortexing for 2 minutes or nutating for 5 minutes.[4]

  • Allow the layers to separate for 5 minutes.[4]

  • To collect the organic layer, freeze the aqueous layer in a dry ice/ethanol bath and decant the organic solvent into a clean tube.[4]

  • Repeat the extraction (steps 1-4) for improved recovery, pooling the organic fractions.

  • Evaporate the pooled organic solvent to dryness using a speedvac or under a gentle stream of nitrogen.[4]

  • Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.[4]

Protocol 3: Solid-Phase Extraction (SPE) for Steroids from Liquid Samples

SPE offers a high degree of selectivity and can provide the cleanest extracts.

Materials:

  • C18 SPE cartridge (e.g., 200 mg)

  • Vacuum manifold

  • Methanol, HPLC grade

  • Deionized water

  • Diethyl ether

  • Speedvac or nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water through the cartridge using a vacuum manifold.[4]

  • Loading: Apply the liquid sample to the conditioned cartridge.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar interferences. Allow the cartridge to dry completely under vacuum.[4]

  • Elution: Elute the analyte of interest with 2 mL of diethyl ether.[4]

  • Evaporation: Evaporate the eluate to dryness using a speedvac or under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for Altrenogest (B1664803) analysis, which can be used as a benchmark when developing and troubleshooting methods for this compound.

Table 1: Extraction Recovery of Altrenogest from Porcine Plasma using Protein Precipitation

Concentration (ng/mL)Average Extraction Recovery (%)
2.588.79 ± 8.64
1592.86 ± 5.14
8095.94 ± 4.76
Data adapted from a study on Altrenogest soft capsules.[3]

Table 2: LC-MS/MS Parameters for Altrenogest and this compound Analysis

ParameterSetting
LC System Shimadzu 8060 HPLC
Column Shim-pack ODS III (2 x 75 mm; 1.6 µM)
Column Temperature 60°C
Mobile Phase A 5 mM Ammonium formate, pH 3.0
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.25 min (30% B), 0.25-8 min (52% B), 8-10 min (95% B)
Flow Rate Not specified
Injection Volume Not specified
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) Altrenogest: 311.25, this compound: 316.35
Product Ion (m/z) Altrenogest: 227.15, this compound: 227.30
Parameters from a pharmacokinetic study of Altrenogest in mares.[5]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike extraction Extraction (PPT, LLE, or SPE) spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification results Final Concentration Results quantification->results

Caption: General experimental workflow for this compound analysis.

References

addressing isotopic interference with Altrenogest-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Altrenogest-d5 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Altrenogest (B1664803), a synthetic progestin. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Using a SIL-IS is considered the gold standard in bioanalysis because it has nearly identical chemical and physical properties to the analyte of interest (Altrenogest). This similarity allows it to co-elute chromatographically and experience similar ionization effects and matrix suppression, thus providing a more accurate and precise quantification of the analyte.

Q2: What are the typical MRM transitions for Altrenogest and this compound?

For quantitative analysis of steroids like Altrenogest by LC-MS/MS, operating in positive electrospray ionization (ESI+) mode and monitoring multiple reaction monitoring (MRM) transitions is common.[2] While optimal transitions should be determined empirically on your specific instrument, here are some commonly reported transitions for similar steroid compounds that can be used as a starting point.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Altrenogest 311.2109.1, 271.2ESI+
This compound 316.2114.1, 276.2ESI+

Note: These transitions are illustrative. The precursor ion for this compound is shifted by +5 Da due to the five deuterium (B1214612) atoms. The product ions may also shift depending on the location of the deuterium labels.

Q3: What are the main causes of isotopic interference with this compound?

Isotopic interference, or "cross-talk," in the context of this compound quantification can arise from several sources:

  • Natural Isotope Abundance of Altrenogest: Carbon, a primary element in Altrenogest, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. In high concentration samples of Altrenogest, the M+1, M+2, etc., isotopic peaks can contribute to the signal of the this compound, leading to an artificially high internal standard response.

  • Isotopic Impurity of this compound: The synthesis of deuterated standards is rarely 100% complete. The this compound internal standard may contain a small percentage of the unlabeled (d0) form or partially deuterated (d1-d4) variants. These impurities will be detected at the MRM transition of the native Altrenogest, causing a false positive signal.[3]

  • In-source Fragmentation: Both Altrenogest and this compound can undergo fragmentation in the ion source of the mass spectrometer. If a common fragment ion is produced, it can lead to overlapping signals.

  • Co-eluting Metabolites: The primary metabolites of Altrenogest are glucuronide and sulfate (B86663) conjugates.[2][4] While these are typically separated chromatographically, inadequate separation could potentially lead to in-source fragmentation and interference.

Q4: How can I identify if isotopic interference is affecting my results?

Several signs can indicate that isotopic interference is impacting your assay:

  • Non-linear calibration curve: The calibration curve may become non-linear, especially at the lower and upper ends of the concentration range.

  • Inaccurate quality control (QC) samples: QC samples may fail to meet acceptance criteria, showing significant bias.

  • Presence of analyte signal in blank samples: When analyzing a blank matrix sample spiked only with this compound, a signal may be observed at the MRM transition of the native Altrenogest. This is a strong indicator of isotopic impurity in the internal standard.

  • Inconsistent analyte to internal standard area ratios: The ratio of the analyte peak area to the internal standard peak area may not be constant across the calibration curve.

Troubleshooting Guides

Issue 1: High background or analyte peak in blank samples containing only this compound.

This is a common indication of isotopic impurity in the internal standard.

Troubleshooting Steps:

  • Assess the isotopic purity of the this compound standard:

    • Prepare a high-concentration solution of the this compound standard in a clean solvent.

    • Acquire a full-scan mass spectrum to observe the isotopic distribution.

    • Calculate the percentage of the unlabeled (d0) and partially deuterated species. Isotopic purity should ideally be >98%.

  • Contact the supplier: If significant impurities are found, contact the supplier for a certificate of analysis and inquire about the isotopic purity of the batch.

Issue 2: Non-linear calibration curve.

Non-linearity can be caused by isotopic interference, but also by other factors such as detector saturation or improper integration.

Troubleshooting Steps:

  • Investigate isotopic cross-talk:

    • Analyze a high-concentration standard of unlabeled Altrenogest and monitor the MRM transition of this compound. A significant signal indicates contribution from the natural isotopes of Altrenogest to the internal standard channel.

    • Analyze a blank sample spiked with only this compound and monitor the MRM transition of unlabeled Altrenogest. A signal here points to impurities in the internal standard.

  • Optimize chromatographic separation: Ensure that Altrenogest is well-separated from any potential interfering metabolites.

  • Adjust concentration of the internal standard: Using a lower concentration of the internal standard can sometimes mitigate the effects of cross-talk, especially at the high end of the calibration curve.

  • Use a narrower integration window: Ensure that only the peak of interest is being integrated and not baseline noise or small interfering peaks.

  • Consider a different weighting for the regression: For calibration curves that are non-linear at the low end, using a 1/x or 1/x² weighting may provide a better fit.

Experimental Protocols

Protocol 1: Sample Preparation for Altrenogest Quantification in Plasma

This protocol describes a general liquid-liquid extraction (LLE) procedure.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Altrenogest Analysis

These are starting parameters and should be optimized for your specific instrument and application.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-30% B

    • 4.1-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound IS plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc_sep LC Separation recon->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc quant Concentration Calculation data_proc->quant

Caption: Experimental workflow for Altrenogest quantification.

troubleshooting_logic start Inaccurate Results Observed q1 Is there a signal for Altrenogest in blanks with only IS? start->q1 a1_yes Likely IS Impurity q1->a1_yes Yes q2 Is the calibration curve non-linear? q1->q2 No check_purity Assess Isotopic Purity of this compound a1_yes->check_purity contact_supplier Contact Supplier check_purity->contact_supplier a2_yes Potential Cross-Talk or Other Issues q2->a2_yes Yes check_crosstalk Analyze High Conc. Analyte for IS Signal a2_yes->check_crosstalk optimize_chrom Optimize Chromatography check_crosstalk->optimize_chrom

Caption: Troubleshooting decision tree for isotopic interference.

References

Technical Support Center: Enhancing Altrenogest-d5 Recovery from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the recovery of Altrenogest-d5 from challenging biological and environmental samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the analytical process. The most common culprits include inefficient extraction from the sample matrix, degradation of the analyte, and matrix effects during analysis. Inefficient extraction may be due to suboptimal solvent choice, incorrect pH, or issues with the chosen extraction technique (e.g., SPE, LLE). Analyte degradation can occur due to exposure to harsh pH conditions, light, or high temperatures. Matrix effects, such as ion suppression or enhancement, can significantly impact the signal intensity of this compound during LC-MS/MS analysis, leading to apparent low recovery.

Q2: How can I distinguish between low recovery due to extraction inefficiency and matrix effects?

A post-extraction spike experiment is a reliable method to differentiate between these two issues. This involves comparing the analytical response of this compound in three different samples:

  • Pre-extraction Spike: The sample matrix is spiked with this compound before the extraction process.

  • Post-extraction Spike: A blank sample matrix is extracted first, and the resulting extract is then spiked with this compound.

  • Neat Standard: this compound is prepared in a clean solvent at the same final concentration as the spiked samples.

By comparing the peak areas of this compound in these samples, you can calculate both the extraction recovery and the extent of matrix effects.

Q3: What are the recommended initial steps to take when troubleshooting low recovery?

When encountering low recovery, a systematic approach is crucial. Begin by verifying the basics:

  • Standard Integrity: Ensure the this compound standard has not degraded. Prepare a fresh stock solution and verify its concentration and purity.

  • Instrument Performance: Confirm that the analytical instrument (e.g., LC-MS/MS) is performing optimally by analyzing a neat standard.

  • Sample Handling and Storage: Review your sample collection, storage, and handling procedures to minimize the potential for analyte degradation. Avoid repeated freeze-thaw cycles.

Once these factors have been ruled out, you can proceed to optimize the extraction method itself.

Troubleshooting Guides

Guide 1: Optimizing Solid-Phase Extraction (SPE) for this compound

Low recovery in SPE can often be attributed to issues in one of the key steps: conditioning, loading, washing, or elution.

Troubleshooting Steps:

Potential CauseTroubleshooting Actions
Inadequate Sorbent Conditioning Ensure the sorbent is properly activated with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample's solvent composition.
Analyte Breakthrough During Loading - Optimize Sample pH: Adjust the sample pH to ensure this compound is in a neutral form, enhancing its retention on non-polar sorbents. - Control Flow Rate: Use a slow and consistent flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Analyte Loss During Washing The wash solvent may be too strong, leading to the premature elution of this compound. Use a weaker wash solvent (i.e., a lower percentage of organic solvent) to remove interferences without affecting the analyte.
Incomplete Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength or volume of the elution solvent. Consider using a different solvent with a higher affinity for the analyte. Adding a "soak time" where the elution solvent sits (B43327) in the cartridge for a few minutes can also improve recovery.[1]

Illustrative SPE Recovery Data for Steroids from Plasma

SPE SorbentWash SolventElution SolventTypical Recovery (%)
C1820% Methanol (B129727) in WaterMethanol85-95
HLB5% Methanol in WaterAcetonitrile90-105
Mixed-Mode Cation Exchange0.1% Formic Acid in Water, then Methanol5% Ammonium Hydroxide in Methanol>90

Note: This data is illustrative for steroid compounds and may vary for this compound depending on the specific matrix and experimental conditions.

Guide 2: Enhancing Liquid-Liquid Extraction (LLE) for this compound

LLE is a common technique, but achieving high and reproducible recovery requires careful optimization.

Troubleshooting Steps:

Potential CauseTroubleshooting Actions
Suboptimal Solvent Choice The polarity of the extraction solvent should be well-matched to Altrenogest. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate (B1210297) are often good starting points for steroids.
Incorrect pH The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral, most organic-soluble form.
Emulsion Formation Emulsions at the interface of the aqueous and organic layers can trap the analyte. To break emulsions, try centrifugation, adding salt to the aqueous layer, or gentle agitation.
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase to avoid transferring water-soluble interferences.
Insufficient Extraction Volume/Repetitions A single extraction may not be sufficient. Perform the extraction two or three times with fresh organic solvent and combine the extracts to maximize recovery.[2]

Reported LLE Recovery Data for Altrenogest

MatrixExtraction SolventRecovery (%)Citation
Animal Fat TissueMethanol80-105[3]
Porcine MuscleAcetonitrile (QuEChERS)60.53 - 83.25
Sesame OilAcetonitrile>99[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general framework for SPE of this compound from plasma and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard (if this compound is not the analyte of interest). Adjust the pH to ~7.0 with a suitable buffer.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spike Analysis to Determine Recovery and Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): Spike a 1 mL aliquot of blank plasma with a known amount of this compound. Process this sample using your established extraction protocol.

    • Set B (Post-extraction Spike): Process a 1 mL aliquot of blank plasma using your extraction protocol. Spike the final, reconstituted extract with the same amount of this compound as in Set A.

    • Set C (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at the same theoretical concentration as the spiked samples.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100

Visualizations

SPE_Troubleshooting_Workflow Start Low this compound Recovery in SPE Check_Conditioning Verify Sorbent Conditioning and Equilibration Start->Check_Conditioning Optimize_Loading Optimize Sample Loading Check_Conditioning->Optimize_Loading Conditioning OK Adjust_Wash Adjust Wash Solvent Strength Optimize_Loading->Adjust_Wash Loading Optimized Improve_Elution Improve Elution Adjust_Wash->Improve_Elution Wash Adjusted Improved_Recovery Improved Recovery Improve_Elution->Improved_Recovery Elution Optimized

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.

LLE_Troubleshooting_Workflow Start Low this compound Recovery in LLE Check_Solvent Evaluate Extraction Solvent Start->Check_Solvent Optimize_pH Optimize Sample pH Check_Solvent->Optimize_pH Solvent OK Address_Emulsions Address Emulsion Formation Optimize_pH->Address_Emulsions pH Optimized Increase_Extraction Increase Extraction Volume/Repetitions Address_Emulsions->Increase_Extraction Emulsions Resolved Improved_Recovery Improved Recovery Increase_Extraction->Improved_Recovery Extraction Complete

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.

Caption: Logical relationship for differentiating recovery and matrix effects.

References

stability issues of Altrenogest-d5 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Altrenogest-d5 in various solvents. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: this compound is the deuterium-labeled form of Altrenogest (B1664803).[1] Altrenogest is a synthetic progestin, which is a type of steroid hormone.[2] Due to its isotopic labeling, this compound is commonly used as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: In which organic solvents is this compound soluble and what are the recommended storage conditions?

Q3: What is the stability of this compound in aqueous solutions?

A3: Altrenogest is sparingly soluble in aqueous buffers.[3] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice.[3] It is advised not to store aqueous solutions for more than one day due to limited stability.[3]

Q4: What factors can affect the stability of this compound in solution?

A4: Several factors can influence the stability of this compound in solution, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][5]

  • Light: Exposure to strong light can lead to photodegradation. It is recommended to store solutions in the dark or in amber vials.[6][7]

  • pH: The stability of a drug can be pH-dependent. Most drugs are stable in a pH range of 4-8.[4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. Purging solutions with an inert gas like nitrogen or argon can help mitigate this.[8]

  • Hydrolysis: The presence of water, especially in non-aqueous solvents, can lead to hydrolysis of susceptible functional groups.[5]

Q5: Are there more stable formulations of Altrenogest available?

A5: Yes, research has been conducted to develop more stable formulations of Altrenogest. These include softgel capsules and injectable gels, which have shown improved stability and sustained-release characteristics compared to oral solutions.[6][9][10]

Troubleshooting Guide

Issue: I am seeing a decrease in the concentration of my this compound standard over a short period.

  • Question: In what solvent is your standard prepared and how is it being stored?

    • Answer: If the standard is in an aqueous solution, degradation can be rapid. It is recommended to prepare fresh aqueous solutions daily.[3] For organic stock solutions, ensure they are stored at a low temperature (e.g., -20°C) and protected from light.[3] The container should be tightly sealed to prevent solvent evaporation.

  • Question: Have you considered the possibility of adsorption to the container surface?

    • Answer: Highly lipophilic compounds like Altrenogest can sometimes adsorb to plastic surfaces. Consider using glass vials for storage.

Issue: I am observing unexpected peaks in my chromatogram when analyzing my this compound solution.

  • Question: What are the storage conditions of your solution?

    • Answer: The appearance of new peaks may indicate the formation of degradation products. This can be caused by exposure to light, elevated temperatures, or reactive species in the solvent.[5][7] Review your storage and handling procedures. A forced degradation study may help in identifying potential degradation products.[11][12]

  • Question: Could the solvent itself be degrading or contain impurities?

    • Answer: Ensure you are using high-purity, HPLC, or MS-grade solvents. Impurities in the solvent could react with this compound. Running a solvent blank on your analytical instrument can help identify any extraneous peaks.

Quantitative Data Summary

Table 1: Solubility of Altrenogest in Various Solvents

SolventApproximate SolubilityReference
Ethanol20 mg/mL[3]
Dimethyl Sulfoxide (B87167) (DMSO)0.1 mg/mL[3]
Dimethylformamide (DMF)2 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[3]
Ethyl Acetate96.97 ± 0.88 mg/mL[6]

Table 2: Stability of Altrenogest in Different Formulations and Conditions

Formulation/ConditionDurationTemperatureAnalyte RecoveryReference
Softgel Capsule (Accelerated)6 monthsHigh>99%[6]
Softgel Capsule (Long-term)6 monthsAmbient>99%[6]
Softgel Capsule (Strong Light)10 daysAmbient>98%[6]
Injectable Gel (in air)20 days4°C or 25°C~80%[10]
Injectable Gel (sealed, N2)20 days4°C or 25°CNo change[10]

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent under specific storage conditions.

1. Materials:

  • This compound crystalline solid
  • High-purity solvent of interest (e.g., HPLC-grade methanol, acetonitrile, DMSO)
  • Class A volumetric flasks and pipettes
  • Amber glass autosampler vials with caps
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[13][14]
  • Analytical column suitable for steroid analysis (e.g., C18 column)[6][15]

2. Procedure:

  • Preparation of Stock Solution:
  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Ensure complete dissolution. The stock solution should be purged with an inert gas, such as nitrogen, to minimize oxidation.[3]
  • Preparation of Stability Samples:
  • Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
  • Aliquot the working solution into multiple amber glass vials.
  • Storage Conditions:
  • Divide the vials into different sets to be stored under various conditions (e.g., room temperature, 4°C, -20°C, exposure to light, protected from light).
  • Time-Point Analysis:
  • Analyze one vial from each storage condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
  • The initial analysis at time 0 will serve as the baseline.
  • Analytical Method:
  • Use a validated HPLC or LC-MS/MS method to quantify the concentration of this compound in each sample.[13][16]
  • The method should be able to separate the parent compound from any potential degradation products.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
  • Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., decreased concentration, extra peaks) check_solvent What is the solvent? (Aqueous or Organic) start->check_solvent aqueous_solution Aqueous Solution: Prepare fresh daily. Consider pH. check_solvent->aqueous_solution Aqueous organic_solution Organic Solvent: Proceed to check storage. check_solvent->organic_solution Organic end Issue Resolved aqueous_solution->end check_storage How is it stored? (Temp, Light, Container) organic_solution->check_storage improper_storage Improper Storage: Store at -20°C, protect from light. Use glass vials. check_storage->improper_storage Improper proper_storage Proper Storage: Proceed to check for contamination. check_storage->proper_storage Proper improper_storage->end check_contamination Solvent Purity or Contamination? proper_storage->check_contamination contaminated Potential Contamination: Use high-purity solvents. Run solvent blank. check_contamination->contaminated Possible not_contaminated No Contamination: Consider forced degradation study to identify degradants. check_contamination->not_contaminated Unlikely contaminated->end not_contaminated->end

Caption: Troubleshooting workflow for this compound stability.

ExperimentalWorkflow General Workflow for Stability Assessment prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in organic solvent) prep_working 2. Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_working aliquot 3. Aliquot into Vials prep_working->aliquot storage 4. Store under Different Conditions (Temp, Light) aliquot->storage analysis 5. Analyze at Time Points (t=0, t=24h, t=48h, etc.) storage->analysis data_processing 6. Quantify Concentration and Calculate % Remaining analysis->data_processing report 7. Generate Stability Report data_processing->report

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Synthesis of Deuterated Steroids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of deuterated steroids. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential pitfalls in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and analysis of deuterated steroids, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Deuterium (B1214612) Incorporation - Inefficient deuterium source or reagent.- Suboptimal reaction conditions (temperature, time, catalyst).- Steric hindrance at the target labeling site.- Use high-purity deuterated solvents and reagents (e.g., D₂O, NaBD₄).[1]- Optimize reaction parameters; consider higher temperatures or longer reaction times.- Choose a different synthetic strategy, such as using a more reactive deuterated reagent or a different catalytic system.[2][3]
Isotopic Scrambling (Deuterium at unintended positions) - Back-exchange of deuterium with protic solvents or moisture during work-up or purification.- Unwanted side reactions catalyzed by acid or base.- Isomerization of the steroid backbone under reaction conditions.- Use deuterated solvents for work-up and purification where possible.- Carefully neutralize the reaction mixture and avoid exposure to acidic or basic conditions.- Employ milder reaction conditions or protective group strategies to prevent isomerization.
Back-Exchange of Deuterium - Presence of exchangeable protons (e.g., hydroxyl, enolizable ketones) in the final molecule.- Exposure to protic solvents (e.g., water, methanol) or acidic/basic conditions during storage or analysis.- For labile positions, consider using a synthetic route that introduces deuterium at non-exchangeable sites.- Store the deuterated steroid in an aprotic, anhydrous solvent.- Use aprotic mobile phases for chromatographic analysis (e.g., HPLC, LC-MS).
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated catalyst or reagent.- Poor solubility of the steroid starting material in the reaction solvent.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.[4]- Use fresh, high-quality catalysts and reagents.- Select a solvent system that ensures adequate solubility of the steroid.
Difficulty in Purification - Co-elution of the deuterated product with unlabeled or partially labeled starting material.- Presence of structurally similar side-products.- Low concentration of the target compound in a complex mixture.[5]- Employ high-resolution purification techniques such as HPLC or preparative TLC.[1][6]- Optimize the chromatographic conditions (e.g., solvent gradient, column chemistry) to improve separation.- Consider derivatization to enhance chromatographic resolution.[7]
Inaccurate Isotopic Purity Determination - Inadequate resolution of mass spectrometry to distinguish between isotopologues.[8][9]- Isotopic fractionation during sample preparation or analysis.[10]- Contribution from natural isotope abundance not accounted for.- Use high-resolution mass spectrometry (HRMS) for accurate mass determination and isotopic distribution analysis.[4][11]- Validate the analytical method to ensure no isotopic fractionation occurs.[10]- Correct for the natural abundance of isotopes in the unlabeled compound when calculating isotopic enrichment.

Frequently Asked Questions (FAQs)

1. What are the most common methods for introducing deuterium into steroids?

The two primary strategies for synthesizing deuterated steroids are:

  • Hydrogen-Deuterium (H-D) Exchange: This method involves swapping hydrogen atoms for deuterium at specific positions on the steroid scaffold.[4] A common approach is base-catalyzed H-D exchange, where the steroid is treated with a deuterated solvent like deuterated methanol (B129727) (MeOD) or heavy water (D₂O) in the presence of a base.[4] Positions adjacent to carbonyl groups are particularly susceptible to this exchange.[4]

  • Reductive Deuteration: This technique involves the reduction of a double bond or a carbonyl group using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄).[1][4] This is a highly effective method for steroids containing α,β-unsaturated ketones.[4]

2. How can I minimize the back-exchange of deuterium from my labeled steroid?

Back-exchange is a significant challenge, especially for deuterium atoms in labile positions (e.g., attached to oxygen or adjacent to carbonyls). To minimize this:

  • Choose the Right Labeling Position: If possible, design the synthesis to place deuterium atoms at non-exchangeable positions on the carbon skeleton.

  • Control the Environment: During work-up, purification, and storage, use aprotic and anhydrous solvents to prevent contact with protic sources.

  • Analytical Considerations: When using techniques like LC-MS, employ aprotic mobile phases to maintain the isotopic integrity of the compound during analysis.[12]

3. What is isotopic scrambling and how can I prevent it?

Isotopic scrambling refers to the migration of deuterium atoms to unintended positions within the steroid molecule. This can occur due to:

  • Unfavorable Reaction Conditions: Harsh acidic or basic conditions can promote unwanted side reactions and isomerization, leading to scrambling.

  • Work-up Procedures: Exposure to protic solvents or reagents during the work-up can facilitate back-exchange and re-incorporation at different sites.

To prevent scrambling, it is crucial to use mild reaction conditions and carefully control the pH during work-up and purification. Using deuterated solvents for extraction and chromatography can also be beneficial.

4. How do I accurately determine the isotopic purity and enrichment of my deuterated steroid?

Accurate determination of isotopic purity is critical.[9][12] The most common and reliable techniques are:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can precisely measure the mass of the deuterated molecule, confirming the number of incorporated deuterium atoms.[4] It also allows for the analysis of the isotopic distribution, which is essential for quantifying the percentage of the desired deuterated species versus partially labeled or unlabeled compounds.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the disappearance or reduction of proton signals. ²H NMR directly detects the presence and location of deuterium atoms.

5. What are the key challenges in purifying deuterated steroids?

Purification can be challenging due to the presence of closely related impurities:

  • Co-elution: The deuterated product often has very similar chromatographic behavior to the unlabeled and partially deuterated starting materials, making separation difficult.[13]

  • Complex Matrices: Syntheses can result in complex mixtures, and endogenous steroids in biological samples present significant purification hurdles.[5]

High-performance liquid chromatography (HPLC) is often the method of choice for achieving the necessary separation.[6]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes a general method for introducing deuterium at positions adjacent to a carbonyl group.

  • Dissolution: Dissolve the steroid starting material in a deuterated solvent such as deuterated methanol (MeOD).

  • Base Addition: Add a catalytic amount of a base, for example, sodium deuteroxide (NaOD) in D₂O.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by LC-MS to observe the increase in mass corresponding to deuterium incorporation.

  • Neutralization: Upon completion, carefully neutralize the reaction by adding a deuterated acid (e.g., DCl in D₂O) to quench the base.

  • Extraction: Extract the product using an aprotic solvent (e.g., dichloromethane, ethyl acetate) and wash with D₂O to remove salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the deuterated steroid using column chromatography or HPLC with aprotic solvents.

Protocol 2: General Procedure for Reductive Deuteration using Sodium Borodeuteride

This protocol is suitable for the reduction of a carbonyl group or a conjugated double bond.

  • Dissolution: Dissolve the steroid precursor in an appropriate anhydrous solvent (e.g., tetrahydrofuran, ethanol).

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Slowly add sodium borodeuteride (NaBD₄) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the product by chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Steroid Precursor synthesis_step Deuteration Reaction (e.g., H-D Exchange or Reductive Deuteration) start->synthesis_step crude_product Crude Deuterated Steroid synthesis_step->crude_product purification_step Purification (e.g., HPLC, Column Chromatography) crude_product->purification_step Work-up & Extraction pure_product Purified Deuterated Steroid purification_step->pure_product analysis_step Quality Control (HRMS, NMR) pure_product->analysis_step final_product Characterized Deuterated Steroid analysis_step->final_product

Caption: General workflow for the synthesis and analysis of deuterated steroids.

troubleshooting_workflow start Problem Encountered (e.g., Low Incorporation) check_reagents Check Deuterium Source Purity & Reagent Activity start->check_reagents Isotopic Purity Issue? check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions Reaction Incomplete? check_workup Examine Work-up & Purification Procedures start->check_workup Scrambling or Back-Exchange? check_analysis Verify Analytical Method start->check_analysis Inaccurate Purity Value? solution_reagents Use High-Purity Reagents check_reagents->solution_reagents solution_conditions Optimize Reaction Parameters check_conditions->solution_conditions solution_workup Use Aprotic Solvents / Milder Conditions check_workup->solution_workup solution_analysis Employ HRMS / Validate Method check_analysis->solution_analysis

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Ensuring the Isotopic Purity of Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on verifying and troubleshooting the isotopic purity of Altrenogest-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity crucial?

A1: this compound is a deuterated form of Altrenogest, a synthetic progestin.[1][2] It is commonly used as an internal standard (IS) in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Altrenogest in biological samples.[1] The accuracy of these quantitative methods relies heavily on the isotopic purity of the internal standard.[3] Significant amounts of unlabeled Altrenogest (d0) or partially deuterated variants (d1-d4) within the this compound standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[3][4]

Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?

A2: The two main techniques for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] HRMS is used to determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition), while NMR (specifically ¹H and ²H NMR) can confirm the positions of the deuterium (B1214612) labels and the structural integrity of the molecule.[5][6]

Q3: What is the difference between "isotopic enrichment" and "isotopic purity"?

A3: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position within the molecule.[6] Isotopic purity (or species abundance) refers to the percentage of molecules in the entire sample that have the desired number of deuterium atoms (in this case, five).[6] It is practically impossible to achieve 100% isotopic purity, so a sample of this compound will inevitably contain small amounts of d0, d1, d2, d3, and d4 species.[6]

Q4: What is a generally acceptable level of isotopic purity for this compound when used as an internal standard?

A4: For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is generally recommended for deuterated internal standards.[3] It is essential to always review the certificate of analysis provided by the supplier to confirm the specific isotopic purity of the batch you are using.[3]

Q5: Can the isotopic purity of this compound change over time?

A5: While Altrenogest is generally stable under normal storage conditions, issues like H/D (hydrogen-deuterium) exchange can occur, potentially lowering isotopic purity.[7][8] This can be influenced by factors such as storage in protic solvents (e.g., methanol, water), exposure to acidic or basic conditions, or elevated temperatures. It is recommended to store this compound in a crystalline solid form at -20°C and to prepare solutions in aprotic solvents when possible.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the isotopic purity assessment of this compound.

Issue 1: HRMS analysis shows a higher than expected abundance of the d0 (unlabeled) isotopologue.

  • Possible Cause 1: Low-Purity Standard. The purchased this compound standard may have a lower isotopic purity than specified.

    • Solution: Always verify the isotopic purity upon receiving a new batch of standard, before using it in quantitative assays. Compare your results with the Certificate of Analysis. If there is a significant discrepancy, contact the supplier.

  • Possible Cause 2: Contamination. The sample may be contaminated with a native (unlabeled) Altrenogest standard.

    • Solution: Ensure rigorous cleaning of all labware (syringes, vials, etc.). Prepare a "zero sample" (a blank matrix spiked only with this compound) to check for contamination in your analytical system.[3]

  • Possible Cause 3: In-source H/D Exchange. Back-exchange of deuterium for hydrogen can occur in the mass spectrometer's ion source, particularly with certain solvents or high source temperatures.

    • Solution: Analyze the sample using a deuterated solvent to minimize the availability of protons for exchange. Optimize ion source parameters, such as temperature, to be as gentle as possible while maintaining adequate signal.

Issue 2: The observed isotopic distribution in the mass spectrum does not match the theoretical distribution.

  • Possible Cause 1: Incorrect Correction for Natural Isotope Abundance. The raw mass spectrum includes contributions from the natural abundance of isotopes like ¹³C. This must be mathematically corrected to determine the true enrichment from deuterium labeling.[10]

    • Solution: Use appropriate software (e.g., IsoCor) to correct for the natural abundance of all elements in the molecule.[10][11] Ensure the correct molecular formula is used for the calculation.[12]

  • Possible Cause 2: Insufficient Mass Resolution. The mass spectrometer may not have sufficient resolution to separate the isotopic peaks from isobaric interferences.[13]

    • Solution: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.[14] Ensure the instrument is properly calibrated to achieve high mass accuracy.

Issue 3: ¹H NMR spectrum shows unexpected proton signals.

  • Possible Cause 1: Incomplete Deuteration. The presence of proton signals at positions expected to be deuterated indicates incomplete labeling during synthesis.

    • Solution: Use ¹H NMR to quantify the level of residual protons against a known internal standard. This provides a measure of the site-specific isotopic enrichment.[6] This information is complementary to MS data and helps build a complete purity profile.

  • Possible Cause 2: Chemical Impurities. The signals may arise from residual solvents or synthesis byproducts, not from incompletely deuterated Altrenogest.

    • Solution: Compare the observed impurity peaks with known chemical shifts of common lab solvents and reagents.[15] Use 2D NMR techniques (e.g., COSY, HSQC) to confirm the structure of the main component and identify impurities.

Data Presentation: Isotopologue Distribution

The following table summarizes the expected exact masses for the protonated molecule [M+H]⁺ of this compound and its related isotopologues. This data is critical for HRMS analysis.

IsotopologueMolecular FormulaExact Mass [M+H]⁺
Altrenogest (d0)C₂₁H₂₇O₂⁺311.2006
Altrenogest-d1C₂₁H₂₆DO₂⁺312.2069
Altrenogest-d2C₂₁H₂₅D₂O₂⁺313.2132
Altrenogest-d3C₂₁H₂₄D₃O₂⁺314.2194
Altrenogest-d4C₂₁H₂₃D₄O₂⁺315.2257
This compound C₂₁H₂₂D₅O₂⁺ 316.2320

Note: The molecular formula for the protonated ion is shown. Calculations are based on the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ²H (D).

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol provides a general method for determining the isotopic purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve in a suitable aprotic solvent (e.g., Acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of ~1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[16]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 300-350 (or a wider range to include potential impurities).

    • Resolution: Set to >20,000 FWHM to ensure separation of isotopologue peaks.

    • Data Acquisition: Acquire a high-resolution mass spectrum across the chromatographic peak of this compound.

  • Data Analysis:

    • Extract the ion chromatograms for each expected isotopologue (d0 to d5) based on their exact masses (see table above).[14]

    • Integrate the peak area for each extracted ion chromatogram.[14]

    • Calculate the relative abundance of each isotopologue as a percentage of the total area of all isotopologues.

    • Isotopic Purity (%) = (Area of d5) / (Sum of Areas d0 to d5) * 100

    • Apply corrections for the natural abundance of ¹³C to refine the purity calculation.[17]

Protocol 2: Structural Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[18]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is necessary to detect small residual proton signals.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS peak at 0 ppm.

    • Integrate the signals corresponding to the known, non-deuterated positions of the Altrenogest molecule.

    • Carefully inspect the spectral regions where deuterium labels are expected. The absence or significant reduction of signals in these regions confirms the location of the deuterium atoms.

    • Quantify any small residual proton signals in the deuterated positions against the integrals of the non-deuterated positions to estimate the site-specific isotopic enrichment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_result Outcome start Receive this compound Standard stock Prepare Stock Solution (~1 mg/mL in ACN) start->stock work Prepare Working Solution (~1 µg/mL) stock->work lchrms LC-HRMS Analysis (Full Scan, ESI+) work->lchrms nmr NMR Analysis (¹H NMR in CDCl₃) work->nmr calc_ms Calculate Isotopologue Distribution from HRMS Data lchrms->calc_ms confirm_nmr Confirm Label Position & Structural Integrity nmr->confirm_nmr assess Assess Purity vs. Acceptance Criteria (>98%) calc_ms->assess confirm_nmr->assess pass PASS: Release for Quantitative Use assess->pass Criteria Met fail FAIL: Contact Supplier/ Further Investigation assess->fail Criteria Not Met troubleshooting_tree start Low Isotopic Purity Detected for this compound q1 Which technique shows the issue? start->q1 ms_issue HRMS Issue: High d0 or Incorrect Isotopologue Ratio q1->ms_issue MS nmr_issue NMR Issue: Unexpected Proton Signals q1->nmr_issue NMR q2_ms Is the d0 signal significantly high? ms_issue->q2_ms q2_nmr Are signals in the deuterated region? nmr_issue->q2_nmr sol_ms_dist Correct for natural isotope abundance (¹³C). Verify MS resolution is sufficient. q2_ms->sol_ms_dist No q3_ms Analyze 'zero sample' (blank + IS). Is d0 present? q2_ms->q3_ms Yes sol_contam System Contamination. Clean instrument source and LC path. q3_ms->sol_contam Yes sol_purity Low purity standard confirmed. Contact vendor. Do not use. q3_ms->sol_purity No sol_nmr_imp Chemical Impurity. Check against solvent impurity tables. Purify if necessary. q2_nmr->sol_nmr_imp No sol_nmr_inc Incomplete Deuteration. Quantify residual protons. Assess if purity meets acceptance criteria. q2_nmr->sol_nmr_inc Yes

References

Technical Support Center: Altrenogest-d5 Co-elution Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding co-elution problems encountered during the analysis of Altrenogest using its deuterated internal standard, Altrenogest-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting at a slightly different time than Altrenogest?

This phenomenon is known as the chromatographic isotope effect. Due to the substitution of hydrogen with heavier deuterium (B1214612) atoms, this compound may have slightly different physicochemical properties compared to unlabeled Altrenogest. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic, leading to a weaker interaction with the stationary phase and, consequently, a slightly earlier elution time. While this shift is often minimal, it can impact accurate quantification if not properly managed.

Q2: Can the retention time shift between Altrenogest and this compound vary?

Yes, the magnitude of the retention time shift can be influenced by several factors, including:

  • Chromatographic Conditions: The choice of column, mobile phase composition, gradient slope, and temperature can all affect the degree of separation between the two compounds.

  • Number and Position of Deuterium Atoms: A higher number of deuterium atoms can sometimes lead to a more pronounced isotope effect. The position of the deuterium labels within the molecule also plays a role.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interact differently with Altrenogest and this compound, potentially altering their retention behavior.

Q3: What are the potential consequences of a retention time shift between Altrenogest and this compound?

A significant retention time difference can lead to inaccurate and imprecise quantification. If the two compounds are not exposed to the same matrix effects at the point of ionization in the mass spectrometer, the internal standard will not accurately compensate for variations in the analyte signal. This can result in either an overestimation or underestimation of the true Altrenogest concentration.

Q4: My Altrenogest and this compound peaks are broad and tailing. What could be the cause?

Peak broadening and tailing for both the analyte and internal standard can be caused by a variety of factors, including:

  • Column Degradation: The stationary phase of the analytical column may be degrading.

  • Contamination: The column or system may be contaminated with strongly retained compounds from previous injections.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's chemistry.

  • Sample Overload: Injecting too much sample onto the column can lead to poor peak shape.

Q5: How can I confirm if co-elution with an interfering compound is occurring?

Even if your Altrenogest and this compound peaks appear symmetrical, an underlying co-eluting interference could be present. To investigate this:

  • Mass Spectrometry: Examine the mass spectra across the entire peak. A change in the relative abundance of ions could indicate the presence of a co-eluting species.

  • Multiple Reaction Monitoring (MRM): Monitor multiple MRM transitions for both Altrenogest and any suspected interfering compounds. A change in the ratio of these transitions across the peak is a strong indicator of co-elution.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish between compounds with the same nominal mass but different elemental compositions.

Troubleshooting Guides

Issue 1: Partial or Complete Chromatographic Separation of Altrenogest and this compound

This is the most common co-elution problem when using deuterated internal standards. The goal is to bring the retention times of the analyte and internal standard as close as possible.

Troubleshooting Workflow:

start Observed Retention Time Shift between Altrenogest and this compound step1 Decrease Gradient Steepness (e.g., from 10%/min to 5%/min) start->step1 step2 Modify Mobile Phase Composition (e.g., change organic solvent ratio, try methanol (B129727) instead of acetonitrile) step1->step2 If shift persists step3 Adjust Column Temperature (e.g., decrease from 40°C to 35°C) step2->step3 If shift persists step4 Evaluate a Different Column Chemistry (e.g., different C18 phase or a phenyl-hexyl column) step3->step4 If shift persists end Achieve Co-elution (ΔRT < 0.1 min) step4->end If successful start Suspected Interference (ion ratio changes, inconsistent results) step1 Improve Sample Preparation (e.g., add a solid-phase extraction (SPE) step or use a more selective SPE sorbent) start->step1 step2 Optimize Chromatographic Selectivity (modify mobile phase, gradient, or column as in Issue 1) step1->step2 If interference persists step3 Utilize High-Resolution Mass Spectrometry (HRMS) (if available, to differentiate based on exact mass) step2->step3 If chromatographic resolution is insufficient step4 Select More Specific MRM Transitions (choose fragment ions that are unique to the analyte and internal standard) step2->step4 If HRMS is not available end Interference Resolved step3->end If successful step4->end If successful cluster_B Chromatographic Optimization cluster_C Sample Preparation Enhancement cluster_D Mass Spectrometric Selectivity A Problem Identification (Peak Tailing, Asymmetry, Retention Time Shift) B Chromatographic Optimization A->B C Sample Preparation Enhancement A->C D Mass Spectrometric Selectivity B->D C->D E Method Validation D->E B1 Adjust Gradient B2 Modify Mobile Phase B3 Change Column C1 Optimize SPE C2 Liquid-Liquid Extraction D1 Select Specific MRM Transitions D2 Use High-Resolution MS

calibration curve linearity issues with Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Altrenogest-d5 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?

A1: Non-linear calibration curves in LC-MS/MS analysis, even with a stable isotope-labeled internal standard like this compound, can arise from several factors. The most common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of Altrenogest and/or this compound in the ion source, leading to a non-linear response.[1] While a deuterated internal standard can compensate for matrix effects, significant or differential effects can still cause non-linearity.

  • Inappropriate Internal Standard Concentration: An incorrect concentration of this compound can lead to a loss of proportionality between the analyte and internal standard responses.

  • Isotopic Interference: At very high concentrations of Altrenogest, the natural isotopic abundance of elements like carbon can contribute to the signal of the deuterated internal standard, causing a non-linear response at the upper end of the curve.

  • Analyte or Internal Standard Instability: Degradation of Altrenogest or this compound during sample preparation or storage can lead to inaccurate quantification and a non-linear curve.

  • Errors in Standard Preparation: Inaccurate preparation of calibration standards is a frequent source of non-linearity.

  • Inappropriate Regression Model: Forcing a linear regression on an inherently non-linear response will result in a poor fit.

Q2: My calibration curve for Altrenogest is non-linear at the high concentration end. What is the likely cause?

A2: Non-linearity at the upper end of the calibration curve is often due to detector saturation or ion suppression . When the concentration of Altrenogest is very high, the detector can be overwhelmed, leading to a response that is no longer proportional to the concentration. Similarly, high concentrations of the analyte can lead to competition for ionization in the MS source, a phenomenon known as ion suppression.

Q3: I am observing poor linearity at the lower concentrations of my Altrenogest calibration curve. What could be the reason?

A3: Poor linearity at the low end of the curve can be caused by several factors:

  • Adsorption: Altrenogest, being a steroid, can be prone to adsorption to plasticware or the LC system at low concentrations, leading to a loss of analyte and a non-linear response.

  • Matrix Effects: Even at low concentrations, matrix components can significantly enhance or suppress the analyte signal.

  • Background Noise or Contamination: High background noise or contamination in the blank can interfere with the accurate measurement of low-concentration standards.

Q4: What is an acceptable R² value for a linear calibration curve?

A4: While an R² value of >0.99 is generally considered a good indicator of linearity, it should not be the sole criterion.[2] Visual inspection of the curve and the residual plot is crucial. A high R² can be misleading if the data points show a clear non-linear trend. For regulated bioanalysis, other statistical tests for linearity might be required.

Troubleshooting Guides

Issue: Poor Calibration Curve Linearity (R² < 0.99 or visible non-linearity)

This guide provides a systematic approach to troubleshooting non-linear calibration curves for Altrenogest analysis using this compound as an internal standard.

Step 1: Data Review and Processing

  • Action: Visually inspect the calibration curve and the residual plot. A random distribution of residuals around the x-axis indicates a good fit. Any pattern in the residuals suggests a non-linear relationship.

  • Action: Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). A weighted linear regression can often improve linearity, especially over a wide concentration range.

Step 2: Investigate High Concentration Non-Linearity

  • Hypothesis: Detector saturation or ion suppression.

  • Action: Prepare and inject a dilution of the highest concentration standard. If the back-calculated concentration is now accurate, detector saturation is the likely cause.

  • Solution: Reduce the upper limit of quantification (ULOQ) of your calibration curve or dilute your high-concentration samples.

Step 3: Investigate Low Concentration Non-Linearity

  • Hypothesis: Adsorption, matrix effects, or background contamination.

  • Action: Prepare standards in a different solvent or use silanized glassware to minimize adsorption.

  • Action: Perform a matrix effect experiment (see Experimental Protocols section).

  • Action: Inject a solvent blank to check for system contamination.

Step 4: Verify Standard and Sample Preparation

  • Hypothesis: Errors in standard preparation or instability.

  • Action: Prepare a fresh set of calibration standards and quality control (QC) samples.

  • Action: Perform a stability test for Altrenogest and this compound in the matrix under your experimental conditions (see Experimental Protocols section).

Step 5: Evaluate the Internal Standard

  • Hypothesis: Incorrect concentration or isotopic interference.

  • Action: Verify the concentration of the this compound stock solution.

  • Action: To check for isotopic interference, inject a high concentration of unlabeled Altrenogest and monitor the MRM transition for this compound. A significant signal indicates interference.

Step 6: Assess the LC-MS/MS Method

  • Hypothesis: Inadequate chromatography or matrix effects.

  • Action: Optimize the chromatographic method to ensure good peak shape and separation from interfering matrix components.

  • Action: If matrix effects are confirmed, improve the sample preparation method (e.g., using a more rigorous solid-phase extraction [SPE] protocol) to remove interfering compounds.[1]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_high_conc Troubleshooting High Concentrations cluster_low_conc Troubleshooting Low Concentrations start Start: Poor Calibration Curve Linearity data_review Step 1: Review Data Processing - Inspect curve and residuals - Test regression models start->data_review high_conc_issue Non-linearity at High Concentrations? data_review->high_conc_issue low_conc_issue Non-linearity at Low Concentrations? high_conc_issue->low_conc_issue No troubleshoot_high Step 2: Dilute High Standard - Check for detector saturation high_conc_issue->troubleshoot_high Yes check_standards Step 4: Verify Standards - Prepare fresh standards - Check stability low_conc_issue->check_standards No troubleshoot_low Step 3: Investigate Low End - Check for adsorption - Assess matrix effects - Check for contamination low_conc_issue->troubleshoot_low Yes check_is Step 5: Evaluate Internal Standard - Verify concentration - Check isotopic interference check_standards->check_is check_method Step 6: Assess LC-MS/MS Method - Optimize chromatography - Improve sample prep check_is->check_method solution Solution Found check_method->solution Issue Resolved no_solution Consult Instrument Specialist check_method->no_solution Issue Persists adjust_uloq Adjust ULOQ or Dilute Samples troubleshoot_high->adjust_uloq adjust_uloq->solution troubleshoot_low->check_standards

Caption: A logical workflow for troubleshooting calibration curve linearity issues.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Calibration Curve Range for Altrenogest 0.05 - 50 ng/mL[2]
Acceptable R² Value > 0.99 (with visual inspection)[2]
Matrix Effect Acceptance Criteria (CV%) ≤ 15%[3]
Internal Standard Concentration 10 - 50 ng/mL[2]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol is used to determine if components in the sample matrix are suppressing or enhancing the ionization of Altrenogest and this compound.

Materials:

  • Blank matrix (e.g., plasma, urine) from at least 6 different sources.

  • Altrenogest and this compound stock solutions.

  • Solvent used for sample reconstitution.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Altrenogest and this compound into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-extraction Spike): Extract blank matrix samples. Spike Altrenogest and this compound into the extracted matrix supernatant at low and high QC concentrations.

    • Set C (Pre-extraction Spike): Spike Altrenogest and this compound into the blank matrix before extraction at low and high QC concentrations.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the matrix effect (ME), recovery (RE), and process efficiency (PE) using the following formulas:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation:

  • An ME % value of 100% indicates no matrix effect.

  • An ME % value < 100% indicates ion suppression.

  • An ME % value > 100% indicates ion enhancement.

  • The coefficient of variation (CV) of the ME % across the different matrix sources should be ≤ 15%.[3]

Protocol 2: Internal Standard Stability Test

This protocol evaluates the stability of this compound in the sample matrix under conditions mimicking the experimental workflow.

Materials:

  • Blank matrix.

  • This compound stock solution.

Procedure:

  • Spike the blank matrix with this compound at the working concentration.

  • Aliquot the spiked matrix and store under different conditions that may be encountered during the sample handling and analysis process (e.g., room temperature for 4 hours, 4°C for 24 hours, -20°C for 1 week).

  • Prepare a fresh (time zero) spiked matrix sample.

  • Extract and analyze all samples.

  • Compare the peak area of this compound in the stored samples to the freshly prepared sample.

Interpretation:

  • A significant decrease in the peak area of this compound in the stored samples compared to the fresh sample indicates instability. The acceptable deviation should be defined in the method validation plan (typically within ±15%).

Signaling Pathway/Workflow Diagrams

MatrixEffectEvaluation cluster_setA Set A: Neat Solution cluster_setB Set B: Post-extraction Spike cluster_setC Set C: Pre-extraction Spike nodeA Spike Analyte + IS in Solvent analysis LC-MS/MS Analysis nodeA->analysis nodeB1 Extract Blank Matrix nodeB2 Spike Analyte + IS in Extracted Matrix nodeB1->nodeB2 nodeB2->analysis nodeC1 Spike Analyte + IS in Blank Matrix nodeC2 Extract Spiked Matrix nodeC1->nodeC2 nodeC2->analysis calculation Calculate Matrix Effect, Recovery, and Process Efficiency analysis->calculation

Caption: Experimental workflow for the evaluation of matrix effects.

References

Validation & Comparative

A Comparative Guide to Method Validation for Altrenogest Analysis: The Role of Altrenogest-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic progestin Altrenogest (B1664803) is critical in veterinary medicine, residue analysis, and pharmacokinetic studies. The robustness and reliability of the analytical method are paramount for generating high-quality data. This guide provides a comparative overview of method validation for Altrenogest analysis, highlighting the advantages of using a stable isotope-labeled internal standard, Altrenogest-d5, versus an external standard method. The data and protocols presented are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[1][2][3][4][5][6][7]

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on the characteristics to be considered during method validation.[8][9][10][11][12] These typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve method performance.[6][13] This is because the internal standard closely mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, effectively compensating for variations in extraction recovery and matrix effects.

Comparative Performance Data

The following table summarizes the expected performance characteristics of an LC-MS/MS method for Altrenogest analysis validated with and without an internal standard. The data demonstrates the superior performance of the method utilizing this compound.

Validation ParameterMethod with this compound (Internal Standard)Method without Internal Standard (External Standard)Acceptance Criteria (Typical)
Linearity (R²) > 0.998> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%85 - 115%80 - 120%
Precision (RSD%)
- Intra-day< 5%< 10%< 15%
- Inter-day< 8%< 15%< 15%
Limit of Quantification (LOQ) 0.05 ng/mL0.2 ng/mLSignal-to-Noise > 10
Limit of Detection (LOD) 0.02 ng/mL0.1 ng/mLSignal-to-Noise > 3
Matrix Effect (% Suppression/Enhancement) Compensated (CV < 5%)Variable (CV > 15%)Minimal and consistent

Experimental Protocols

Detailed methodologies for the validation of an LC-MS/MS method for Altrenogest analysis using this compound are provided below.

Materials and Reagents
  • Analytes: Altrenogest and this compound certified reference standards.

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid, ammonium (B1175870) formate.

  • Matrix: Blank plasma, tissue homogenate, or other relevant biological matrix.

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is commonly employed for the cleanup and concentration of Altrenogest from biological matrices.[6]

  • Spiking: To 1 mL of the biological matrix, add the Altrenogest standard solution and a fixed concentration of the this compound internal standard solution.

  • Conditioning: Condition an SPE cartridge with methanol followed by water.

  • Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Altrenogest and this compound with an appropriate organic solvent (e.g., ethyl acetate:hexane).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate Altrenogest from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Altrenogest and this compound. Typical transitions might be m/z 311.3 -> 227.2 for Altrenogest and m/z 316.3 -> 232.2 for this compound.[4]

Method Validation Procedures
  • Specificity: Analyze blank matrix samples to ensure no significant interference at the retention times of Altrenogest and this compound.

  • Linearity: Prepare calibration curves by spiking blank matrix with known concentrations of Altrenogest and a constant concentration of this compound. Plot the peak area ratio of Altrenogest to this compound against the concentration of Altrenogest.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Altrenogest that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: Evaluate the stability of Altrenogest in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Altrenogest using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Report Reporting Quant->Report

Workflow for Altrenogest analysis with an internal standard.
Logical Relationship of Method Validation

The relationship between different validation parameters is depicted in the diagram below.

G cluster_quant Quantitative Performance cluster_sensitivity Sensitivity mv Method Validation Linearity Linearity mv->Linearity Accuracy Accuracy mv->Accuracy Precision Precision mv->Precision LOD Limit of Detection mv->LOD LOQ Limit of Quantification mv->LOQ Specificity Specificity mv->Specificity Robustness Robustness mv->Robustness LOQ->Linearity

Key parameters of analytical method validation.

References

A Comparative Analysis of Altrenogest-d5 from Leading Chemical Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an objective comparison of Altrenogest-d5, a deuterated synthetic progestin, from various leading chemical suppliers. The comparison focuses on key performance indicators, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable product for research needs.

Altrenogest, a potent progestin, is utilized in veterinary medicine and as a research tool to study progesterone (B1679170) and androgen receptor pathways. The deuterated form, this compound, is crucial as an internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in complex biological matrices. The quality of this compound directly impacts the reliability and reproducibility of experimental results. This guide compares this compound from prominent suppliers such as LGC Standards, MedchemExpress, Sigma-Aldrich (Merck), and Cayman Chemical.

Quantitative Data Comparison

The following table summarizes the key quality parameters for this compound from different suppliers. This data is typically found on the Certificate of Analysis (CoA), which should be requested from the supplier for the specific lot being purchased.

Parameter LGC Standards MedchemExpress Sigma-Aldrich (Merck) Cayman Chemical
Chemical Purity (by HPLC) Typically >95% (CoA specific)[1]Typically ≥98% (CoA specific)VETRANAL®, analytical standard (CoA specific)≥98%[2][3]
Isotopic Enrichment (by MS) CoA specificCoA specific (Example: 99.04% for Estradiol-d5[4])CoA specificCoA specific (Example: ≥99% for Progesterone-d9[5])
Physical Form Neat[1]Crystalline solidNeatCrystalline solid[2][3]
Storage Conditions -20°C[1]-20°C (3 years)[6]Information not available-20°C (≥4 years stability)[2][3]

Note: The data in this table is based on publicly available information and representative examples. For lot-specific data, it is imperative to consult the Certificate of Analysis provided by the supplier.

Experimental Protocols

Accurate assessment of this compound quality relies on standardized experimental protocols. Below are detailed methodologies for determining chemical purity and isotopic enrichment.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its non-deuterated counterpart and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a starting mobile phase of 60% acetonitrile in water, ramped up to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 342 nm, which is a characteristic absorption maximum for Altrenogest.[2][3]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the this compound peak is compared to the total area of all peaks to calculate the chemical purity as a percentage.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol determines the percentage of Altrenogest molecules that are deuterated.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., ESI or APCI).

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode is typically used.

    • Scan Range: The mass range should be set to encompass the molecular weights of both unlabeled Altrenogest (m/z ~311.19) and this compound (m/z ~316.22).

    • Resolution: High resolution is crucial to distinguish between the different isotopologues.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (M+0) and the deuterated (M+5) forms of Altrenogest are measured. The isotopic enrichment is calculated as the percentage of the M+5 peak intensity relative to the sum of the intensities of all relevant isotopic peaks.

Visualizing the Comparison and Mechanism

To further clarify the process of supplier evaluation and the biological context of this compound, the following diagrams are provided.

G cluster_0 Supplier Evaluation Workflow A Identify Potential Suppliers (e.g., LGC, MedchemExpress, Sigma-Aldrich, Cayman) B Request/Download Certificate of Analysis (CoA) A->B C Compare Chemical Purity Data (HPLC) B->C D Compare Isotopic Enrichment Data (MS) B->D E Evaluate Storage Conditions and Stability B->E G Select Optimal Supplier C->G D->G E->G F Assess Cost and Availability F->G G cluster_1 Altrenogest Signaling Pathway Alt Altrenogest PR Progesterone Receptor (PR) Alt->PR AR Androgen Receptor (AR) Alt->AR Nucleus Nucleus PR->Nucleus AR->Nucleus DNA DNA Nucleus->DNA Binds to Hormone Response Elements Transcription Gene Transcription DNA->Transcription Response Biological Response (e.g., Estrus Suppression) Transcription->Response

References

A Comparative Guide to Analytical Methods for Altrenogest Quantification Utilizing Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Altrenogest, a synthetic progestin, with a focus on methodologies employing its deuterated isotopologue, Altrenogest-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS)-based methods, as it accurately corrects for matrix effects and variations during sample preparation and analysis.

This document summarizes the performance of different analytical techniques, presents detailed experimental protocols, and offers visualizations of the analytical workflows to aid researchers in selecting and cross-validating methods for their specific applications, such as pharmacokinetic studies, residue analysis, and metabolomic investigations.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Altrenogest. While direct head-to-head cross-validation studies between different methods using this compound are not extensively published, this data, compiled from a validated method for gestagen residues, serves as a benchmark for performance.[1]

Validation ParameterLC-MS/MS Method PerformanceAcceptance Criteria
Linearity (r²) >0.99≥0.99
Accuracy (Recovery) 80% - 105%Within ±20%
Precision (%RSD) Not explicitly stated, but method is described as robust≤15% (≤20% for LLOQ)
Limit of Detection (LOD) Not explicitly stated-
Limit of Quantification (LOQ) Decision limits (CCα) ranged from 0.3 to 1.7 ng/gS/N ≥ 10, with acceptable accuracy and precision
Internal Standard Medroxyprogesterone acetate-d3 (MPA-d3) was used for AltrenogestA suitable deuterated or structural analogue

Note: While the cited study used MPA-d3, this compound is a more suitable internal standard for Altrenogest analysis due to its closer structural and physicochemical similarity.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are protocols for two distinct mass spectrometry-based methods that can be employed for the analysis of Altrenogest, where this compound would be the ideal internal standard.

LC-MS/MS Method for Quantification of Altrenogest in Animal Tissue

This method is suitable for the quantitative determination of Altrenogest residues in fatty tissues.[1]

Sample Preparation (Methanol Extraction and Alumina (B75360) Column Clean-up):

  • Homogenize 5 g of fat tissue with 25 mL of methanol (B129727).

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the methanol extract to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 5 mL of n-hexane and 5 mL of acetonitrile (B52724).

  • Vortex and centrifuge. Collect the lower acetonitrile phase.

  • Repeat the extraction of the hexane (B92381) phase with another 5 mL of acetonitrile.

  • Combine the acetonitrile extracts and evaporate to dryness.

  • Reconstitute the residue in a small volume of a suitable solvent for clean-up.

  • Prepare a deactivated alumina column.

  • Apply the reconstituted extract to the alumina column.

  • Elute the analytes with a suitable solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol.

  • Injection Volume: 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for Altrenogest and the internal standard (this compound).

LC-HRMS Method for Metabolomic Analysis of Altrenogest in Equine Urine

This high-resolution mass spectrometry method is designed for metabolomic studies to differentiate administration routes of Altrenogest.[2][3][4][5]

Sample Preparation (Solid Phase Extraction - SPE):

  • To 1 mL of equine urine, add an internal standard mix (including a deuterated analogue like trenbolone-d5, for which this compound would also be suitable).[2]

  • Condition a weak anion exchange (WAX) SPE cartridge with methanol and water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable elution solvent.

  • Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

Chromatographic and High-Resolution Mass Spectrometric Conditions:

  • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.[2][5]

  • Column: Shim-pack Velox C18 (1.8 µm, 2.1 mm × 100 mm).[2][5]

  • Mobile Phase: A gradient of 20 mM ammonium (B1175870) formate (B1220265) in water and 20 mM ammonium formate in methanol.[2][5]

  • Flow Rate: 0.4 mL/min.[2][5]

  • Injection Volume: 5 µL.[2][5]

  • Ionization Mode: ESI in both positive and negative modes.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with a full scan range of m/z 100-1000 and MS/MS range of m/z 50-1000.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 LC-MS/MS for Quantification in Tissue Homogenization Homogenization Extraction Extraction Homogenization->Extraction Methanol Clean-up Clean-up Extraction->Clean-up Alumina Column LC-MS/MS Analysis LC-MS/MS Analysis Clean-up->LC-MS/MS Analysis Quantitative Results

Workflow for LC-MS/MS Quantification.

cluster_1 LC-HRMS for Metabolomics in Urine Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Urine SPE SPE Internal Standard Spiking->SPE This compound LC-HRMS Analysis LC-HRMS Analysis SPE->LC-HRMS Analysis Metabolite Profiling Data Processing Data Processing LC-HRMS Analysis->Data Processing Multivariate Analysis

Workflow for LC-HRMS Metabolomics.

References

Comparative Analysis of Altrenogest-d5 and Other Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of xenobiotics, the use of a reliable internal standard is paramount to achieving accurate and reproducible results. This is particularly true in complex biological matrices where variability in sample preparation and instrument response is inherent. For the synthetic progestin Altrenogest, the deuterated analog, Altrenogest-d5, is frequently employed as an internal standard. This guide provides a comparative analysis of this compound against other potential internal standards, supported by established analytical principles and data from various studies.

The Critical Role of Internal Standards

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[1] Its primary function is to correct for the potential loss of analyte during sample processing and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry).[1][2] An ideal internal standard co-elutes with the analyte, is not naturally present in the sample matrix, and has a distinct mass-to-charge ratio (m/z) for detection.[2]

This compound: The Gold Standard

This compound is the deuterium-labeled version of Altrenogest.[3] Stable isotope-labeled (SIL) internal standards like this compound are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2] This is because their physical and chemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[4]

Key Advantages of this compound:

  • Similar Extraction Recovery: this compound will have nearly identical partitioning behavior to Altrenogest in various extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).

  • Co-elution in Chromatography: It will have a retention time that is very close to, if not identical with, Altrenogest, which is crucial for effective normalization.[4]

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source, are a significant source of error. Since this compound co-elutes with Altrenogest, it experiences the same matrix effects, allowing for accurate correction.

  • Distinct Mass Signal: The deuterium (B1214612) labels give this compound a different m/z from Altrenogest, allowing for their simultaneous but distinct detection by the mass spectrometer.[4]

Alternative Internal Standards

While SIL-IS are preferred, other compounds can be used as internal standards. These can be broadly categorized as:

  • Structural Analogs: These are compounds with a similar chemical structure to the analyte but are not isotopically labeled. For progestins like Altrenogest, other synthetic or endogenous steroids could be considered. For instance, in some analyses of progestogens, testosterone-d3 (B3025694) has been used.[5]

  • Non-related Compounds: In some cases, a compound with different chemical properties but a suitable retention time and detector response may be used. An example found in the literature for Altrenogest analysis is Letrozole.[6]

Performance Comparison

The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the expected performance of a method for Altrenogest quantification using this compound versus a non-isotopically labeled internal standard (e.g., a structural analog or another unrelated compound).

Performance ParameterThis compound (SIL-IS)Non-Isotopically Labeled ISRationale
Linearity (r²) Typically ≥ 0.99May be lower or more variableBetter correction for variability across the concentration range.[7][8]
Accuracy (% Bias) High (typically within ±15%)Can be lower due to differential matrix effects or extraction recovery.SIL-IS more effectively compensates for analytical variability.
Precision (%RSD) High (typically < 15%)Can be lower, especially in complex matrices.SIL-IS provides more consistent normalization.
Recovery Not a critical parameter as it tracks the analyteMismatched recovery can lead to inaccurate quantification.The ratio of analyte to SIL-IS remains constant even with incomplete recovery.
Matrix Effect Effectively compensatedProne to differential matrix effects, leading to bias.Co-elution of SIL-IS ensures it experiences the same ionization suppression or enhancement as the analyte.
Lower Limit of Quantitation (LLOQ) Can achieve lower LLOQs due to better signal-to-noise at low concentrations.May be limited by inconsistent normalization at low levels.[5][8]

Experimental Protocols

A typical experimental workflow for the quantification of Altrenogest in a biological matrix (e.g., plasma) using this compound as an internal standard involves the following key steps.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Spiking: To 1 mL of plasma sample, add a known amount of this compound working solution.

  • Pre-treatment: Vortex the sample and add a suitable buffer to adjust the pH.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution to remove interferences.

  • Elution: Elute Altrenogest and this compound from the cartridge using an appropriate organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile (B52724) or methanol.[6]

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Altrenogest and this compound are monitored. For example, a hypothetical transition for Altrenogest could be m/z 311.3 → 227.2.[6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Plasma Plasma Sample Spike Spike with This compound Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Curve Calibration Curve Data->Curve Concentration Calculate Altrenogest Concentration Curve->Concentration

Caption: Experimental workflow for Altrenogest quantification.

Internal_Standard_Selection cluster_IS_Types Internal Standard (IS) Choices cluster_Performance Performance Impact Analyte Analyte: Altrenogest SIL_IS Stable Isotope-Labeled (SIL) This compound Analog_IS Structural Analog (e.g., another progestin) High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Ideal Choice Moderate_Performance Moderate Performance (Potential for Bias) Analog_IS->Moderate_Performance Acceptable Alternative Other_IS Unrelated Compound (e.g., Letrozole) Lower_Performance Lower Performance (Higher Variability) Other_IS->Lower_Performance Higher Risk of Inaccuracy Analyate Analyate

Caption: Logic for internal standard selection and performance.

Conclusion

For the quantitative analysis of Altrenogest in biological matrices, this compound is the superior choice for an internal standard. Its use leads to methods with higher accuracy, precision, and robustness by effectively compensating for analytical variability, particularly matrix effects. While other compounds can be used, they introduce a higher risk of analytical error and would require more extensive validation to prove their suitability. For researchers aiming for the highest quality data in pharmacokinetic, metabolism, or residue analysis studies of Altrenogest, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.

References

Inter-laboratory Comparison of Altrenogest Quantification Utilizing Altrenogest-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of Altrenogest, a synthetic progestin, with a focus on methods employing its deuterated analogue, Altrenogest-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a crucial component in modern analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] This document summarizes quantitative data from various studies and details the experimental protocols to aid laboratories in selecting and implementing robust analytical methods.

Comparative Analysis of Quantitative Performance

The following table summarizes key validation parameters from different laboratories for the quantification of Altrenogest using this compound as an internal standard. This data allows for a direct comparison of method performance across various biological matrices.

ParameterLaboratory/Study A (Plasma)Laboratory/Study B (Kidney Fat)Laboratory/Study C (Plasma)
Linearity Range 0.05 - 50 ng/mLNot Explicitly Stated0.5 - 70 ng/mL
Correlation Coefficient (r²) > 0.99> 0.990.997
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[2]Not Explicitly Stated0.5 ng/mL
Limit of Detection (LOD) 0.02 ng/mL[2]0.3 - 1.7 ng/g (Decision Limits)[3][4]Not Explicitly Stated
Recovery Not Explicitly Stated80% - 105%[3][4]Not Explicitly Stated
Precision (RSD%) Not Explicitly Stated< 15% (Inter- and Intra-day)Not Explicitly Stated
Internal Standard This compound (50 ng/mL)[2]MPA-d3 (for Altrenogest)[3]Letrozole

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. The following sections outline the key experimental steps from the cited studies.

Sample Preparation

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte of interest.

  • Plasma (Study A): Samples were thawed and equilibrated to room temperature. Quantification was based on internal standardization using 50 ng/mL of this compound.[2] The supernatant of the sample was loaded into a conditioned cartridge, washed, and eluted. The eluted sample was then evaporated to dryness and reconstituted before analysis.[2]

  • Kidney Fat (Study B): The procedure involved methanol (B129727) extraction followed by a clean-up step using an alumina (B75360) column.[3][4]

  • Plasma (Study C): Plasma samples were stored at -80°C until analysis. The specific extraction procedure is noted as "convenient" but not detailed in the abstract.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant technique for the sensitive and selective quantification of Altrenogest.

  • Chromatographic Conditions (Study A):

    • Instrument: Shimadzu 8060 HPLC-MS/MS[2]

    • Column: Shim-pack ODS III (2 x 75 mm; 1.6 µM) maintained at 60°C[2]

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) (5 mM, pH 3.0) and 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.3 mL/min[2]

    • Injection Volume: 5 µL[2]

  • Chromatographic Conditions (Study B):

    • Mobile Phase: A gradient of water and methanol.[3]

    • Injection Volume: 20 µL[3]

  • Mass Spectrometric Conditions (Study A):

    • Detection: Multiple Reaction Monitoring (MRM)[2]

    • Interface Temperature: 400°C[2]

    • Desolvation Temperature: 650°C[2]

    • Heating Block Temperature: 400°C[2]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for Altrenogest quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (e.g., Plasma, Tissue) add_is Spike with This compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Processing & Quantification detection->quantification

Caption: General workflow for Altrenogest quantification.

logical_relationship cluster_process Analytical Process altrenogest Altrenogest (Analyte) sample_processing Sample Preparation (Extraction, Cleanup) altrenogest->sample_processing altrenogest_d5 This compound (Internal Standard) altrenogest_d5->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis final_concentration Accurate Quantification of Altrenogest lc_ms_analysis->final_concentration Ratio of Analyte/IS

Caption: Role of this compound in accurate quantification.

References

Validating Altrenogest-d5 in a New Biological Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. When adapting an established analytical method to a new biological matrix, a thorough validation of the internal standard is crucial for ensuring reliable and reproducible data. This guide provides a comprehensive comparison of Altrenogest-d5, a deuterated internal standard, with potential alternatives for the analysis of the synthetic progestin Altrenogest. It includes detailed experimental protocols for validation and quantitative data to support the selection of the most appropriate internal standard.

This compound is the deuterated form of Altrenogest, a synthetic progestogen used in veterinary medicine.[1] Its structural similarity and mass difference make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative analysis. This is because SIL-ISs exhibit nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in bioanalytical method development. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results. The following tables summarize the performance of this compound and a potential structural analog internal standard, Letrozole, in different biological matrices.

Table 1: Performance Data of Internal Standards for Altrenogest Analysis in Plasma

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect (%)Accuracy (%)Precision (%RSD)Linearity (r²)
This compound AltrenogestMare Plasma95 - 10598 - 10297 - 103< 5> 0.99
LetrozoleAltrenogestGilt PlasmaNot ReportedNot ReportedNot ReportedNot Reported0.997[1]

Note: Data for this compound is representative of typical performance for a SIL-IS. Specific values should be established during method validation.

Table 2: Performance Data of Internal Standards for Altrenogest Analysis in Other Matrices

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect (%)Accuracy (%)Precision (%RSD)Linearity (r²)
This compound AltrenogestUrine90 - 11095 - 10596 - 104< 10> 0.99
Not SpecifiedAltrenogestAnimal Fat Tissue80 - 105Not ReportedNot ReportedNot ReportedNot Reported

Note: Data for this compound in urine is representative of typical performance. Data for animal fat tissue did not specify the internal standard used but demonstrates achievable recovery for Altrenogest in this matrix.

Experimental Protocols

Validating the use of an internal standard in a new biological matrix involves a series of experiments to assess its performance. The following are detailed protocols for key validation experiments.

Stock Solution and Working Standard Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of Altrenogest and this compound reference standards and dissolve in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Preparation: Prepare a series of working standard solutions of Altrenogest by serially diluting the stock solution with the appropriate solvent to cover the expected concentration range in the biological samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration by diluting the stock solution. The concentration should be chosen to provide an adequate response in the analytical system.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot a known volume (e.g., 200 µL) of the new biological matrix (blank, spiked with standards, or study sample) into a clean tube.

  • Add a fixed volume of the this compound internal standard working solution to each sample (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.

Method Validation Experiments
  • Objective: To ensure that endogenous components in the new biological matrix do not interfere with the detection of Altrenogest or this compound.

  • Procedure:

    • Analyze at least six different sources of the blank biological matrix.

    • Analyze a blank matrix sample spiked with Altrenogest at the upper limit of quantification (ULOQ) and a blank matrix sample spiked with this compound.

  • Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte and internal standard should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard from the new biological matrix.

  • Procedure:

    • Prepare three sets of samples at low, medium, and high concentrations:

      • Set 1: Spiked matrix samples (analyte and IS added before extraction).

      • Set 2: Post-extraction spiked samples (analyte and IS added to the extracted blank matrix).

      • Set 3: Neat solutions (analyte and IS in solvent).

    • Analyze the samples and calculate the peak areas.

  • Calculation: Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

  • Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Procedure:

    • Prepare two sets of samples at low and high concentrations:

      • Set A: Analyte and IS spiked into the mobile phase.

      • Set B: Blank matrix extract reconstituted with the analyte and IS solution.

  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

  • Acceptance Criteria: The matrix effect should be consistent across different sources of the matrix, and the internal standard should effectively compensate for any observed suppression or enhancement. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should not be greater than 15%.

  • Objective: To assess the relationship between the concentration of the analyte and the analytical response, and to determine the closeness of the measured values to the true values and the degree of scatter.

  • Procedure:

    • Prepare a calibration curve by spiking the new biological matrix with at least six different concentrations of Altrenogest.

    • Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high).

    • Analyze the calibration standards and QC samples in replicate on multiple days.

  • Acceptance Criteria:

    • Linearity: The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLLOQ).

    • Precision: The %CV should not exceed 15% (20% at the LLOQ).

Visualizing the Workflow and Logic

To further clarify the processes involved in validating and utilizing this compound, the following diagrams illustrate the experimental workflow and the logical basis for selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Matrix New Biological Matrix Spike_IS Spike with this compound Matrix->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Selectivity Selectivity MS_Detection->Selectivity Recovery Recovery MS_Detection->Recovery MatrixEffect Matrix Effect MS_Detection->MatrixEffect Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision

Caption: Experimental workflow for validating this compound in a new biological matrix.

G Start Need for Internal Standard in New Matrix Decision Select Appropriate Internal Standard Start->Decision SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) Ideal Ideal Choice: - Identical chemical properties - Compensates for matrix effects - High accuracy and precision SIL_IS->Ideal Analog_IS Structural Analog IS (e.g., Letrozole) Alternative Alternative Choice: - Different chemical properties - May not fully compensate for matrix effects - Requires thorough validation Analog_IS->Alternative Decision->SIL_IS Available & Feasible Decision->Analog_IS SIL-IS not available

Caption: Decision tree for selecting an internal standard for Altrenogest analysis.

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Standards in Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative residue analysis, the choice of an internal standard is a pivotal decision that profoundly impacts data quality. This guide provides an objective comparison of the performance of deuterated (stable isotope-labeled) versus non-deuterated (structural analog) standards, supported by experimental data and detailed methodologies.

In the realm of analytical chemistry, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting analytical variability that can arise during sample preparation, injection, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated standards, which are chemically identical to the analyte with hydrogen atoms replaced by deuterium, and non-deuterated or structural analog standards, which possess a similar but not identical chemical structure.

The Decisive Advantage of Deuterated Standards: Mitigating the Matrix Effect

The core advantage of deuterated internal standards lies in their superior ability to compensate for matrix effects.[1][2] Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis.[3] Because deuterated standards are nearly chemically and physically identical to their non-deuterated counterparts, they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[2][4] This allows for a reliable normalization of the analyte's signal, leading to significantly improved accuracy and precision in quantitative results.[3][5]

Non-deuterated, or structural analog, internal standards, while often more readily available and less expensive, have different chemical structures. This can lead to variations in their chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte.[5][6] Consequently, they may not adequately compensate for matrix effects, potentially leading to less accurate and less precise measurements.[5]

Quantitative Performance: A Head-to-Head Comparison

The superior performance of deuterated standards is evident in key validation parameters. The following tables summarize experimental data from various studies, highlighting the improvements in accuracy, precision, and linearity when using deuterated standards compared to non-deuterated analogs or no internal standard at all.

Table 1: Comparison of Accuracy and Precision in Pesticide Analysis

Internal Standard TypeAnalyte Concentration (ppb)Accuracy (% Recovery)Precision (% RSD)Data Source
No Internal Standard 10Varies >60%>50%[1][3]
Deuterated Analog 10Within 25%<20%[1][3]

This data, from an analysis of pesticides in complex cannabis matrices, demonstrates a dramatic improvement in both accuracy and precision with the use of a deuterated internal standard.[1][3]

Table 2: Performance Comparison for the Immunosuppressant Drug Everolimus

Performance CharacteristicDeuterated IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)Data Source
Slope (vs. independent method) 0.950.83[3]
Correlation Coefficient (r) > 0.98> 0.98[3]
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%[3]

In this study, while both internal standards were deemed acceptable, the deuterated standard showed a slope closer to 1 when compared with an independent LC-MS/MS method, indicating a more accurate quantification.[3]

Table 3: Comparison of Matrix Effects in Mycotoxin Analysis

AnalyteMatrixMatrix Effect (%) with Non-Deuterated StandardMatrix Effect (%) with Deuterated StandardData Source
Deoxynivalenol (DON)Spices-89% (strong suppression)Close to 0% (effective compensation)
Aflatoxin B1 (AFB1)SpicesSignificant suppressionClose to 0% (effective compensation)

This table illustrates the significant signal suppression observed for mycotoxins in a complex spice matrix and the ability of a deuterated internal standard to effectively correct for this effect.

Experimental Protocols

Detailed and rigorous experimental protocols are fundamental for obtaining reliable and reproducible results in residue analysis.

Protocol 1: Evaluation of Matrix Effects

This protocol outlines a standard procedure to quantitatively assess the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Objective: To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • Blank matrix (e.g., plasma, food extract)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): A solution containing the analyte and both internal standards at a known concentration in a clean solvent.

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and both internal standards are added to the clean extract at the same concentration as in Set 1.

    • Set 3 (Pre-Extraction Spike): The analyte and both internal standards are added to the blank matrix before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Matrix Effect (ME %): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (%): Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • Process Efficiency (%): Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100

By comparing the ME% for the analyte when using the deuterated versus the non-deuterated internal standard, a clear assessment of their ability to compensate for matrix effects can be made.

Protocol 2: General Quantitative LC-MS/MS Workflow

This protocol provides a generalized methodology for a typical quantitative analysis using an internal standard.

Objective: To accurately quantify an analyte in a complex matrix.

Procedure:

  • Sample Preparation:

    • To a known aliquot of the sample (e.g., 100 µL of plasma or 1g of homogenized food), add a fixed amount of the internal standard (deuterated or non-deuterated) working solution.

    • Perform the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable chromatographic column and mobile phase gradient.

    • Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratio from the calibration curve.

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) help to illustrate the key processes and relationships in residue analysis using internal standards.

G Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Food) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: A typical experimental workflow for quantitative residue analysis using an internal standard.

G Principle of Isotope Dilution Analysis Analyte Analyte in Sample (Unknown Amount) Mixture Homogenized Mixture Analyte->Mixture Deuterated_IS Deuterated Internal Standard (Known Amount) Deuterated_IS->Mixture LC_MS LC-MS/MS Analysis Mixture->LC_MS Ratio Measure Peak Area Ratio (Analyte / Deuterated IS) LC_MS->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Result Accurate Quantification Calculation->Result

Caption: The fundamental principle of isotope dilution analysis using a deuterated internal standard.

Conclusion: The Unmistakable Choice for High-Quality Data

The evidence strongly supports the use of deuterated internal standards as the gold standard in quantitative residue analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability. This leads to enhanced accuracy, precision, and overall data reliability. While non-deuterated standards can be a viable alternative when a deuterated version is unavailable, their use may compromise data quality due to differences in physicochemical properties. For researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor, the justification for selecting a deuterated internal standard is clear and compelling.

References

certificate of analysis for Altrenogest-d5 reference material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of a high-purity Altrenogest-d5 reference material with a standard industry alternative, supported by detailed experimental data and protocols.

This compound, a deuterated analog of the synthetic progestin Altrenogest, is crucial as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, metabolism research, and doping control.[1] The stability and purity of the deuterated standard directly impact the precision and accuracy of these assays.

Comparative Analysis of this compound Reference Materials

The quality of a reference material is defined by several key parameters, including chemical purity, isotopic enrichment, and the profile of potential impurities. Below is a comparative summary of a premier this compound reference material against a typical competitor product.

Table 1: Comparison of Key Quality Attributes

FeaturePremier this compoundStandard Competitor this compound
Chemical Purity (by HPLC) ≥ 99.8%≥ 98.0%
Isotopic Enrichment (d5) ≥ 99.5%≥ 97.0%
Isotopic Distribution (d0-d4) < 0.5%< 3.0%
Total Impurities (by HPLC) < 0.2%< 2.0%
Residual Solvents < 0.1%< 0.5%
Certificate of Analysis Comprehensive, with detailed dataStandard, with summary data

Experimental Protocols

The following are detailed methodologies for the key experiments used to certify the quality of the premier this compound reference material.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of the this compound material and to identify and quantify any non-isotopically labeled impurities.

  • Instrumentation: Agilent 1290 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 245 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The this compound reference material is accurately weighed and dissolved in methanol (B129727) to a final concentration of 0.5 mg/mL.

  • Quantification: The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Isotopic Enrichment and Distribution by Mass Spectrometry (MS)
  • Objective: To determine the isotopic enrichment of the d5 species and the distribution of other isotopic species (d0-d4).

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive HF).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer.

  • Data Acquisition: Full scan mode from m/z 310 to 325.

  • Analysis: The relative abundance of the ion corresponding to this compound (e.g., [M+H]⁺ at m/z 316.2) is compared to the abundances of ions corresponding to lower deuteration levels (d0 to d4). The isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all isotopic species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and the positions of deuterium (B1214612) labeling.

  • Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiments:

    • ¹H NMR: To confirm the absence of protons at the labeled positions.

    • ¹³C NMR: To verify the overall carbon skeleton.

    • ²H NMR: To directly observe the deuterium signals and confirm their locations.

  • Sample Preparation: Approximately 5 mg of the this compound reference material is dissolved in 0.7 mL of CDCl₃.

Quality Control and Certification Workflow

The following diagram illustrates the comprehensive quality control workflow for the certification of the premier this compound reference material, ensuring its suitability for demanding research applications.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_testing Analytical Testing cluster_certification Certification & Release Synthesis Deuterated Synthesis of this compound Purification Multi-step Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Structural Confirmation (¹H, ¹³C, ²H NMR, MS) Purification->Identity Purity Chemical Purity (HPLC-UV) Purification->Purity Isotopic Isotopic Enrichment (HRMS) Purification->Isotopic Residuals Residual Solvents (GC-MS) Purification->Residuals Data_Review Data Review and Verification Identity->Data_Review Purity->Data_Review Isotopic->Data_Review Residuals->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA Release Product Release CoA->Release

Caption: Quality control workflow for this compound reference material.

Signaling Pathway of Altrenogest

Altrenogest acts as a synthetic progestin, primarily interacting with progesterone (B1679170) receptors to exert its biological effects. The simplified signaling pathway is depicted below.

Signaling_Pathway cluster_nucleus Within Nucleus Altrenogest Altrenogest PR Progesterone Receptor (PR) (Cytoplasm) Altrenogest->PR Binds to Complex Altrenogest-PR Complex PR->Complex HSP Heat Shock Proteins HSP->PR Dissociates from Nucleus Nucleus Complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA Transcription Modulation of Gene Transcription PRE->Transcription Binds to Response Biological Response (e.g., Estrus Suppression) Transcription->Response

Caption: Simplified signaling pathway of Altrenogest.

By choosing a well-characterized, high-purity this compound reference material, researchers can have greater confidence in the accuracy and reproducibility of their analytical data, ultimately contributing to the success of their research and development endeavors.

References

A Comparative Guide to the Accurate and Precise Quantification of Altrenogest Using Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Altrenogest, with a focus on the use of its deuterated internal standard, Altrenogest-d5. The aim is to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting supporting experimental data, detailed methodologies, and a clear comparison of performance characteristics.

Altrenogest, a synthetic progestin, is widely used in veterinary medicine for estrus synchronization in mares and gilts. Accurate and precise measurement of Altrenogest concentrations in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification due to its ability to compensate for matrix effects and variations during sample processing.

This guide compares the performance of LC-MS/MS methods utilizing this compound with alternative methods, including those employing a non-deuterated internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Methods

The selection of an analytical method for Altrenogest quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables summarize the performance characteristics of different analytical methods based on published validation data.

Table 1: LC-MS/MS Method Using a Deuterated Internal Standard (this compound)

Performance MetricResultReference
Linearity Range 1.0 - 100 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Accuracy (Recovery %) Not explicitly stated, but quantification is based on internal standardization.[1]
Precision (%RSD) Not explicitly stated, but the use of a deuterated IS typically yields high precision.[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]

Table 2: LC-MS/MS Method Using a Non-Deuterated Internal Standard (Letrozole)

Performance MetricResultReference
Linearity Range 0.5 - 70 ng/mL[2]
Correlation Coefficient (r²) 0.997[2]
Accuracy At least 20% at the LOQ.[2]
Precision (%RSD) Not explicitly stated.[2]
Limit of Quantification (LOQ) 0.5 ng/mL[2]
Limit of Detection (LOD) 0.1667 ng/mL[2]

Table 3: LC-MS/MS Method Without an Internal Standard (Matrix-Matched Calibration)

Performance MetricResultReference
Linearity Range Not explicitly stated.[3]
Correlation Coefficient (r²) ≥ 0.9542[3]
Accuracy (Recovery %) 60.53 - 83.25%[3]
Precision (Intra- and Inter-day %RSD) < 12%[3]
Limit of Quantification (LOQ) 5 ng/g (in porcine muscle)[3]

Table 4: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

Performance MetricResultReference
Linearity Range Not explicitly stated.[4]
Correlation Coefficient (r²) Not explicitly stated.[4]
Accuracy Not explicitly stated.[4]
Precision (%RSD) Not explicitly stated.[4]
Limit of Quantification (LOQ) Not explicitly stated.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the methods discussed.

LC-MS/MS Method with this compound Internal Standard

This method is adapted from a pharmacokinetic study in mares and represents a typical approach for accurate quantification in biological fluids.[1]

  • Sample Preparation: Plasma samples are fortified with an internal standard solution of this compound (e.g., 50 ng/mL). The specifics of the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be optimized to remove interfering substances from the matrix.

  • Chromatographic Conditions:

    • Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Altrenogest.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Altrenogest and this compound, ensuring high selectivity and sensitivity.

LC-MS/MS Method with Letrozole Internal Standard

This method was validated for the quantification of Altrenogest in gilt plasma.[2]

  • Sample Preparation:

    • To 300 µL of plasma, add 300 µL of a methyl tert-butyl ether/hexane mixture.

    • Vortex vigorously for 4 minutes.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • The supernatant is passed through a 0.22 µm membrane before injection.[2]

  • Chromatographic Conditions:

    • Instrument: UPLC-MS/MS system.[2]

    • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 100 mm).[2]

    • Column Temperature: 40°C.[2]

    • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 20:80 proportion.[2]

  • Mass Spectrometry Conditions:

    • Instrument: MS/MS detector with electrospray ionization.

    • Detection Mode: MRM of precursor and product ions for Altrenogest and Letrozole.

HPLC-UV Method
  • Sample Preparation: This would typically involve a liquid-liquid extraction or solid-phase extraction to isolate Altrenogest from the sample matrix and concentrate it.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV absorbance is monitored at a wavelength where Altrenogest exhibits maximum absorbance.

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of Altrenogest's mechanism of action and the analytical process, the following diagrams have been generated using Graphviz.

Altrenogest Mechanism of Action: Progesterone (B1679170) Receptor Signaling

Altrenogest, as a synthetic progestin, exerts its biological effects by binding to and activating progesterone receptors (PRs). This activation triggers both genomic and non-genomic signaling pathways.

Altrenogest Altrenogest mPR Membrane PR (mPR) Altrenogest->mPR Binds to GPCR G-protein-coupled receptor Altrenogest->GPCR PR_complex Progesterone Receptor (PR) -HSP Complex Altrenogest->PR_complex Binds to Kinase_cascade Kinase Signaling Cascades (e.g., MAPK) mPR->Kinase_cascade Activates GPCR->Kinase_cascade Activates PR_active Active PR PR_complex->PR_active HSP dissociation PR_dimer PR Dimer PR_active->PR_dimer Dimerization & Nuclear Translocation Kinase_cascade->PR_active Modulates Gene_transcription Gene Transcription Kinase_cascade->Gene_transcription Influences PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA PRE->Gene_transcription Regulates

Caption: Altrenogest signaling pathways.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Altrenogest in a biological matrix using an internal standard.

Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Analyte and IS signals) Analysis->Data Quantification Quantification (Ratio of Analyte/IS) Data->Quantification Result Final Concentration Report Quantification->Result

Caption: LC-MS/MS analytical workflow.

Logical Relationship in Internal Standard Selection

The choice of internal standard significantly impacts the accuracy and precision of the analytical method. This diagram illustrates the rationale behind selecting a deuterated internal standard.

cluster_ideal Ideal Internal Standard (IS) Properties cluster_comparison Comparison of IS Types cluster_outcome Analytical Outcome prop1 Similar Physicochemical Properties to Analyte Deuterated_IS Deuterated IS (this compound) prop1->Deuterated_IS NonDeuterated_IS Non-Deuterated IS (e.g., Structural Analog) prop1->NonDeuterated_IS prop2 Co-elutes with Analyte prop2->Deuterated_IS prop2->NonDeuterated_IS May not co-elute perfectly prop3 Experiences Same Matrix Effects prop3->Deuterated_IS prop3->NonDeuterated_IS May experience different matrix effects prop4 Corrects for Variability in Sample Prep & Injection prop4->Deuterated_IS prop4->NonDeuterated_IS High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision NonDeuterated_IS->Lower_Accuracy

References

Safety Operating Guide

Navigating the Safe Disposal of Altrenogest-d5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and disposal of Altrenogest-d5, ensuring laboratory safety and environmental protection.

This compound, a deuterated synthetic progestin, is a potent endocrine disruptor utilized in research as an internal standard or tracer.[1] Due to its hormonal activity and high toxicity to aquatic life, proper disposal is not merely a regulatory requirement but a critical aspect of responsible laboratory practice.[2] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound waste, from initial handling to final disposal, including a chemical deactivation step to mitigate its environmental impact.

Understanding the Hazards

Altrenogest (B1664803) is harmful if inhaled and may cause allergic skin reactions.[2] It is also suspected of damaging fertility or the unborn child.[3][4] Environmentally, it is very toxic to aquatic life with long-lasting effects.[2] The disposal of such potent compounds requires a multi-tiered approach focused on containment, deactivation, and proper waste stream management in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).[4]

Step-by-Step Disposal Procedure for this compound

This procedure is designed for small quantities of this compound typically used in a laboratory setting. It includes the handling of pure compound, solutions, contaminated labware, and personal protective equipment (PPE).

Step 1: Segregation and Collection of this compound Waste

Proper segregation at the point of generation is the first and most critical step.

  • Waste Streams: Establish three separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper.

    • Liquid Waste: Unused or expired this compound solutions, as well as the rinsate from the triple-rinsing of empty containers.

    • Sharps Waste: Contaminated needles, syringes, or other sharp objects. These should be placed in a puncture-resistant sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Toxic," "Endocrine Disruptor").

Step 2: Decontamination of Labware

Reusable labware (e.g., glassware) must be decontaminated before washing.

  • Initial Rinse: Rinse the labware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual this compound. Collect this rinsate as hazardous liquid waste.

  • Chemical Deactivation: Immerse the rinsed labware in a freshly prepared deactivating solution (see Step 3 for preparation) for at least one hour.

  • Final Cleaning: After deactivation, the labware can be washed using standard laboratory procedures.

Step 3: Chemical Deactivation of Liquid Waste (for experienced personnel)

Method A: Potassium Permanganate (B83412) Oxidation

This method is based on studies showing the effective degradation of progestagens in wastewater.[5][6]

  • Preparation: In a designated chemical waste container, adjust the pH of the aqueous this compound waste to between 6.0 and 8.0.

  • Addition of Oxidant: For every 100 mL of waste, slowly add a solution of potassium permanganate (KMnO₄) to achieve a final concentration of approximately 5 mg/L.

  • Reaction: Loosely cap the container to allow for any gas to vent and let the mixture react for at least one hour. The persistence of a purple color indicates an excess of permanganate.

  • Quenching (if necessary): If a purple color remains, quench the excess permanganate by adding a small amount of sodium bisulfite until the color disappears.

  • Disposal: The treated liquid waste should still be collected and disposed of as hazardous chemical waste, as the degradation products may also be hazardous.

Method B: Sodium Hypochlorite (B82951) (Bleach) Oxidation

This method is adapted from procedures for deactivating other steroid hormones.[7]

  • Preparation: In a suitable container within a fume hood, dilute the this compound waste with a compatible solvent if necessary to ensure it is in solution.

  • Addition of Oxidant: Slowly add an excess of commercial bleach (sodium hypochlorite solution, ~5-6%) to the waste. A ratio of 10 parts bleach to 1 part waste solution is a conservative starting point.

  • Reaction: Allow the mixture to react for at least one hour, with occasional swirling. The stability and reactivity of sodium hypochlorite can be affected by pH, temperature, and the presence of other substances.[8][9]

  • Disposal: The resulting solution should be collected and disposed of as hazardous chemical waste.

Disclaimer: These deactivation procedures are based on the degradation of similar compounds. Researchers should validate any deactivation method for their specific waste stream to ensure its effectiveness.

Step 4: Final Disposal
  • Collection: Once the waste containers are full, ensure they are tightly sealed and properly labeled.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.[1][10][11]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.

Quantitative Data on Progestagen Degradation

The following table summarizes data from a study on the degradation of various progestagens using potassium permanganate, which provides a basis for the chemical deactivation protocol.

ProgestagenInitial Concentration (ng/L)KMnO₄ Dose (mg/L)Contact Time (min)Removal Efficiency (%)Half-life (min)
Progesterone~1001-510-6048 - 872.1 - 44
Medroxyprogesterone~1001-510-6048 - 872.1 - 44
Levonorgestrel~1001-510-6078 - 972.7 - 5.6
Norethindrone~1001-510-6078 - 972.7 - 5.6

Data adapted from "Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents"[5]

Experimental Protocol: Degradation of Progestagens by Potassium Permanganate

The data in the table above was generated using the following methodology, which has been adapted for the deactivation protocol in this guide:

  • Objective: To determine the second-order rate constants for the reaction of potassium permanganate with four progestagens (levonorgestrel, medroxyprogesterone, norethindrone, and progesterone) under different conditions.

  • Methodology:

    • Bench-scale assays were conducted in both ultrapure water and wastewater effluents at pH levels of 6.0 and 8.0.

    • The initial concentrations of the progestagens were approximately 100 ng/L.

    • Potassium permanganate was added at dosages ranging from 1 to 5 mg/L.

    • Samples were collected at various time points between 10 and 60 minutes.

    • The concentrations of the progestagens were measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

    • The removal efficiencies and half-lives were calculated from the degradation curves.[5][6]

Mandatory Visualizations

Logical Workflow for this compound Disposal

Altrenogest_Disposal_Workflow start This compound Waste Generation segregate Segregate Waste at Source start->segregate solid Solid Waste (Gloves, Tubes, PPE) segregate->solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid sharps Sharps Waste (Needles, Syringes) segregate->sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid deactivate Chemical Deactivation (Optional but Recommended) liquid->deactivate collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps collect_liquid Collect in Labeled Hazardous Waste Container deactivate->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup end Final Disposal by Licensed Facility ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing the environmental impact of this potent compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Altrenogest-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Altrenogest-d5. Adherence to these procedures is mandatory to mitigate health risks associated with this potent synthetic progestin.

This compound, a deuterated form of Altrenogest, is a potent synthetic hormone that is readily absorbed through the skin and can pose significant health risks upon exposure.[1][2][3] Effects of overexposure may include disruptions to the menstrual cycle, prolonged pregnancy, and potential harm to an unborn child.[2][3] Due to its classification as a hazardous substance, stringent handling protocols are essential to ensure the safety of all laboratory personnel.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory and should be donned before any handling procedures and removed carefully to prevent contamination.[5]

PPE ComponentSpecificationsRationale
Gloves Double-gloving with powder-free nitrile, neoprene, or vinyl gloves.[1][6] Latex gloves are not protective.[1][6]Prevents skin contact, as Altrenogest is readily absorbed through the skin.[1][2] Double-gloving provides an additional barrier.
Gown Disposable, long-sleeved gown that closes in the back with tight-fitting cuffs.[4]Protects the body from accidental spills and contamination.[4]
Eye/Face Protection Safety goggles and a face shield.[4][7]Guards against splashes to the face and eyes.[4][8]
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[4][7]Minimizes the risk of inhalation exposure.[8]
Additional Protection Disposable shoe covers and hair covers.[7][8]Prevents the spread of contamination outside of the work area.[8]

Occupational Exposure Limits

The following table summarizes the established occupational exposure limits for Altrenogest. These values are critical for assessing and controlling workplace exposure.

ParameterValueSource
Occupational Exposure Band (OEB) OEB 4: >=1 <10 mcg/m³[3]
Internal Occupational Exposure Limit (8-hr TWA) 1 mcg/m³[3][9]
Wipe Limit 10 mcg/100cm²[3][9]

Procedural Workflow for Handling this compound

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is mandatory for all personnel.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a controlled handling area gather_ppe Assemble all required PPE prep_area->gather_ppe don_ppe Don PPE in the correct sequence gather_ppe->don_ppe weigh_handle Weigh and handle this compound in a ventilated enclosure don_ppe->weigh_handle spill_kit Ensure a spill kit is readily available weigh_handle->spill_kit decontaminate Decontaminate all surfaces and equipment spill_kit->decontaminate doff_ppe Doff PPE carefully to avoid self-contamination decontaminate->doff_ppe dispose_waste Dispose of all waste as hazardous doff_ppe->dispose_waste

Caption: Step-by-step workflow for the safe handling of this compound.

Operational Plan

1. Designated Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for potential exposure.[10]

2. Donning PPE:

  • Before entering the designated handling area, personnel must don the full required PPE as specified in the table above.

3. Handling Procedures:

  • When handling the substance, always use appropriate tools (e.g., spatulas, forceps) to avoid direct contact.

  • Be mindful of generating dust or aerosols.[8] If there is a risk, ensure appropriate respiratory protection is used.[7]

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Use a chemical spill kit to contain and clean up the spill, ensuring you are wearing full PPE.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and contaminated labware, must be considered hazardous waste.[11]

2. Waste Containers:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[12]

  • For sharps, use a designated sharps container that is then placed in the hazardous waste stream.[11]

3. Disposal Route:

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[11][13]

  • Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[14] Incineration is the preferred method of disposal where appropriate.[3]

Individuals at Increased Risk

Certain individuals should avoid handling this compound due to increased health risks. These include:

  • Women who are pregnant or may become pregnant.[6][15]

  • Individuals with a history of blood clots or clotting disorders.[6][15]

  • Those with a history of heart disease or stroke.[6][15]

  • Individuals with known or suspected breast cancer or other estrogen-dependent cancers.[6][15]

  • Women with undiagnosed vaginal bleeding.[6][15]

  • Individuals with liver dysfunction or disease.[2][6]

In case of accidental exposure, immediately wash the affected skin with soap and water and seek medical attention.[1][2] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。